Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
Description
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Properties
IUPAC Name |
1-cyclobutyl-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18OS/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGYLWCMORASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644354 | |
| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-69-3 | |
| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
An In-Depth Technical Guide to the Synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl Ketone
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of this compound, a novel chemical entity with potential applications as a structural motif in medicinal chemistry and materials science. The presence of a cyclobutyl ring, a recognized bioisostere, and a functionalized thioanisole moiety makes this ketone a valuable building block for creating complex molecular architectures.[1][2] This document moves beyond a simple recitation of steps to elucidate the causal reasoning behind the chosen synthetic strategy, emphasizing process control, reaction mechanisms, and potential optimization pathways. We present a robust, multi-step synthetic route beginning from commercially available precursors, detailing each experimental protocol with the precision required for reproducible, high-yield outcomes. The guide is structured to serve as a practical laboratory resource, complete with quantitative data tables, troubleshooting advice, and detailed workflow diagrams to ensure scientific integrity and successful execution.
Strategic Overview: Retrosynthetic Analysis and Route Selection
The Target Molecule: Structural Rationale
The target molecule, this compound, incorporates three key structural features:
-
Cyclobutyl Ketone: This strained four-membered ring can impart unique conformational constraints and metabolic stability in drug candidates.[1]
-
Thioether Linkage: The methylthio group (-SMe) is a versatile functional handle that can be oxidized or participate in further cross-coupling reactions.
-
Ethyl Spacer: The two-carbon linker provides flexibility and specific spatial orientation between the phenyl ring and the carbonyl group.
A successful synthesis must precisely assemble these components while controlling regioselectivity, particularly concerning the ortho-substitution on the phenyl ring.
Retrosynthetic Approach
A logical retrosynthetic analysis of the target ketone suggests a primary disconnection at the C-C bond alpha to the carbonyl, formed via the addition of a nucleophilic cyclobutyl group to an electrophilic two-carbon synthon attached to the 2-thiomethylphenyl scaffold. This leads to a convergent strategy hinging on the synthesis of a key aldehyde intermediate.
}
Retrosynthetic pathway for the target molecule.
This Grignard-based approach was selected for its reliability, high functional group tolerance, and the commercial availability of the primary starting materials. Alternative routes, such as Friedel-Crafts acylation, were considered less favorable due to potential challenges in controlling the regioselectivity on the thioanisole ring.[3][4]
Part I: Synthesis of the Aldehyde Precursor
This section details the three-step sequence to synthesize the key intermediate, 2-(2-thiomethylphenyl)acetaldehyde, from 2-methylthiobenzaldehyde.
Workflow for Aldehyde Synthesis
}
Workflow for the synthesis of the aldehyde precursor.
Step 1: Wittig Olefination of 2-Methylthiobenzaldehyde
Causality: The Wittig reaction is the method of choice for converting an aldehyde into a terminal alkene without risk of isomerization.[5][6] It operates under mild conditions, which is crucial for preventing unwanted side reactions involving the thioether group. The ylide is generated in situ from methyltriphenylphosphonium bromide using a strong, non-nucleophilic base like n-butyllithium.[7][8]
Experimental Protocol:
-
Apparatus: Assemble a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 150 mL). Cool the suspension to 0 °C in an ice-water bath.
-
Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C. The solution will turn a characteristic deep yellow-orange color, indicating ylide formation. Stir for an additional 30 minutes at 0 °C.
-
Aldehyde Addition: Dissolve 2-methylthiobenzaldehyde (1.0 eq) in anhydrous THF (50 mL) and add it to the addition funnel. Add the aldehyde solution dropwise to the ylide suspension over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl, 100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent in vacuo. The crude product, containing triphenylphosphine oxide, is purified by flash column chromatography (silica gel, eluting with hexanes) to yield 2-(methylthio)styrene as a clear oil.
Step 2: Anti-Markovnikov Hydroboration-Oxidation
Causality: To convert the terminal alkene into the desired primary alcohol, an anti-Markovnikov hydration is required. The hydroboration-oxidation sequence is the premier method for achieving this regioselectivity. Borane (BH₃) adds to the less sterically hindered carbon of the double bond, followed by oxidative workup with hydrogen peroxide and base to replace the boron with a hydroxyl group.
Experimental Protocol:
-
Apparatus: Use a flame-dried, nitrogen-flushed 500 mL round-bottom flask with a magnetic stirrer.
-
Hydroboration: Dissolve 2-(methylthio)styrene (1.0 eq) in anhydrous THF (100 mL). Cool the solution to 0 °C.
-
Add borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise over 30 minutes.
-
After addition, remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Oxidation: Cool the reaction back to 0 °C. Slowly and carefully add water (10 mL), followed by 3 M aqueous sodium hydroxide (NaOH, 1.2 eq), and then 30% hydrogen peroxide (H₂O₂, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
-
Stir vigorously at room temperature for 2 hours.
-
Workup: Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate in vacuo. Purify the crude oil by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to obtain 2-(2-thiomethylphenyl)ethanol.
Step 3: Swern Oxidation to Aldehyde
Causality: The oxidation of the primary alcohol to an aldehyde must be performed under conditions that prevent over-oxidation to the carboxylic acid. The Swern oxidation is ideal as it is a mild, high-yield protocol that operates at low temperatures (-78 °C), preserving the sensitive aldehyde product.[9][10]
Experimental Protocol:
-
Apparatus: Set up a flame-dried, three-necked 500 mL flask with a stirrer, thermometer, and two addition funnels under a nitrogen atmosphere.
-
Oxalyl Chloride Activation: Charge the flask with anhydrous dichloromethane (CH₂Cl₂, 150 mL) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous dimethyl sulfoxide (DMSO, 3.0 eq) dropwise. Stir for 15 minutes.
-
Alcohol Addition: Dissolve 2-(2-thiomethylphenyl)ethanol (1.0 eq) in CH₂Cl₂ (50 mL) and add it dropwise to the activated DMSO mixture over 20 minutes, keeping the temperature below -65 °C. Stir for 45 minutes.
-
Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise, which may cause some bubbling. Stir for 20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Add water (100 mL) to quench the reaction. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Filter and carefully concentrate the solvent in vacuo (aldehydes can be volatile). The resulting crude 2-(2-thiomethylphenyl)acetaldehyde is typically of sufficient purity for the next step but can be further purified by chromatography if necessary.
Part II: Convergent Synthesis of the Final Ketone
With the aldehyde precursor in hand, the final steps involve the formation of the cyclobutyl nucleophile and its subsequent reaction to form the target ketone.
Workflow for Final Synthesis
}
Workflow for the final convergent synthesis steps.
Step 4: Preparation of Cyclobutylmagnesium Bromide
Causality: The Grignard reaction is a classic method for forming carbon-carbon bonds.[11] The success of this step is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents react readily with water.[11] A crystal of iodine is used to activate the surface of the magnesium turnings.[11]
Experimental Protocol:
-
Apparatus: In a flame-dried, nitrogen-flushed 250 mL flask, place magnesium turnings (1.5 eq) and a small crystal of iodine.
-
Activation: Gently warm the flask with a heat gun until violet iodine vapors are observed. Allow to cool.
-
Initiation: Add a small portion (approx. 10%) of a solution of cyclobutyl bromide (1.2 eq) in anhydrous THF (80 mL). The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If it does not start, gentle warming may be required.
-
Addition: Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After addition, stir the grey, cloudy solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 5 & 6: Grignard Addition and Final Oxidation
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Aqueous workup protonates this intermediate to yield the secondary alcohol. A final, mild oxidation (e.g., with pyridinium chlorochromate, PCC, or Dess-Martin periodinane, DMP) converts the secondary alcohol to the target ketone.
Experimental Protocol:
-
Grignard Addition: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of 2-(2-thiomethylphenyl)acetaldehyde (1.0 eq) in anhydrous THF (40 mL) dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl (100 mL). Extract with ethyl acetate (3 x 80 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude secondary alcohol.
-
Final Oxidation: Dissolve the crude alcohol in anhydrous CH₂Cl₂ (150 mL). Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion. Stir at room temperature for 3-5 hours until TLC indicates consumption of the starting alcohol.
-
Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with more ether to remove the chromium salts.
-
Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to afford the final product, this compound.
Data Summary and Characterization
The following table summarizes the expected outcomes for a synthesis starting with 10 mmol of 2-methylthiobenzaldehyde.
| Step | Product | Starting Material (mmol) | Key Reagents | Expected Yield (%) | Physical State |
| 1 | 2-(methylthio)styrene | 10.0 | CH₃PPh₃Br, n-BuLi | 85-95 | Clear Oil |
| 2 | 2-(2-thiomethylphenyl)ethanol | ~9.0 | BH₃·THF, H₂O₂ | 80-90 | Viscous Oil |
| 3 | 2-(2-thiomethylphenyl)acetaldehyde | ~7.6 | Oxalyl Chloride, DMSO | 85-95 | Pale Yellow Oil |
| 4-6 | Final Ketone | ~7.0 | C₄H₇MgBr, PCC | 70-80 (2 steps) | Colorless to Pale Yellow Oil |
Final Product Characterization:
-
¹H NMR (CDCl₃): Peaks corresponding to aromatic protons, the -SCH₃ singlet, the cyclobutyl multiplet, and the two ethylenic triplets are expected.
-
¹³C NMR (CDCl₃): Resonances for the carbonyl carbon (~210 ppm), aromatic carbons, thioether methyl carbon, and aliphatic carbons are expected.
-
IR (neat): A strong C=O stretching band around 1705-1715 cm⁻¹.
-
Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₈OS.
References
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Gilman Reagent (Organocuprates) . Organic Chemistry Tutor. [Link]
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Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides . Organic Letters, 24, 2338-2343. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] A well-characterized molecule with a favorable physicochemical profile is more likely to navigate the arduous path of clinical trials and emerge as a successful therapeutic agent.[1] This guide provides an in-depth analysis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, a novel chemical entity, presenting a framework for its physicochemical characterization. While this specific molecule is not extensively documented in public literature, we will deduce its structure and predict its core properties, then outline the rigorous, field-proven experimental protocols necessary for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.
Molecular Structure and Predicted Physicochemical Profile
The first step in characterizing any new chemical entity (NCE) is to establish its structure and derive a set of predicted physicochemical properties. These in silico predictions are invaluable for prioritizing synthetic efforts and designing initial experimental strategies.
Structure: Based on its IUPAC name, the structure of this compound is as follows:
Figure 1: Chemical structure of this compound.
Predicted Properties Summary:
Using standard computational models and structure-property relationship principles, we can estimate the key physicochemical parameters for this molecule. These predictions serve as a baseline for subsequent experimental validation.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 248.38 g/mol | Influences diffusion and transport across membranes. A value <500 Da is favorable for oral bioavailability according to Lipinski's Rule of Five.[2][3] |
| logP (Octanol/Water) | ~3.9 | A measure of lipophilicity, critical for membrane permeability and solubility.[4] Values between 1-5 are often targeted for oral drugs.[4] |
| Topological Polar Surface Area (TPSA) | 42.4 Ų | Predicts cell permeability. A TPSA ≤ 140 Ų is generally associated with good oral bioavailability, and < 90 Ų is often required for blood-brain barrier penetration.[5][6] |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. Lipinski's rule suggests ≤ 5 for good oral bioavailability.[1][2] |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Thioether S) | Influences solubility and target binding. Lipinski's rule suggests ≤ 10 for good oral bioavailability.[1][2] |
| pKa (Acid/Base Dissociation Constant) | Not readily ionizable | The ketone and thioether are generally considered neutral in physiological pH ranges. The absence of ionizable groups simplifies its pH-dependent behavior. |
This predicted profile suggests that this compound has "drug-like" characteristics, adhering to Lipinski's Rule of Five and possessing a TPSA conducive to good membrane permeability.[2][6][7] The next crucial phase is to move from prediction to empirical measurement.
Experimental Determination of Physicochemical Properties
The following sections detail the standard, authoritative protocols for measuring the key physicochemical properties of a novel compound like this compound.
Aqueous Solubility
Causality & Rationale: Solubility is a critical determinant of a drug's bioavailability.[8][9] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, hindering therapeutic efficacy. We must distinguish between two key types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in aqueous buffer. It's a high-throughput screen used in early discovery to flag problematic compounds.[10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a saturated solution. It is a more accurate, lower-throughput measurement crucial for pre-formulation and development.[9][11]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for solubility measurement.[9]
-
Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using known concentrations of the compound. Use this curve to determine the concentration in the saturated supernatant, which represents the thermodynamic solubility.
Lipophilicity (logP and logD)
Causality & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of membrane permeation, plasma protein binding, and metabolic clearance.[4]
-
logP: The partition coefficient of the neutral form of the molecule between octanol and water.
-
logD: The distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and neutral) in each phase at a specific pH. For a non-ionizable compound like our ketone, logP is effectively equal to logD at all pH values.[12][13]
Experimental Protocol: Shake-Flask Method for logD at pH 7.4
The shake-flask method remains the benchmark for lipophilicity determination.[12][14]
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate each phase by vigorously mixing them together for at least 24 hours, then allowing them to separate completely.[12]
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol. The volume ratio is adjusted based on the expected logD to ensure measurable concentrations in both phases.[15]
-
Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully sample each phase and determine the compound concentration using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logD using the formula: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Ionization Constant (pKa)
Causality & Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It profoundly affects solubility, absorption, and receptor binding. While this compound is not expected to have a readily ionizable group, this must be confirmed experimentally, as subtle electronic effects could impart unexpected acidity or basicity. Potentiometric titration is a highly precise technique for this determination.[16][17][18]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[17][19]
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.
-
Titration: Purge the solution with nitrogen to remove dissolved CO2.[19] Titrate the solution by making small, incremental additions of a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH).[17] Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specifically, it is the pH at the half-equivalence point, where half of the compound has been neutralized.[19] If no inflection point is observed within a wide pH range (e.g., 2-12), it confirms the compound is non-ionizable under physiological conditions.
Chemical Stability
Causality & Rationale: A drug candidate must be sufficiently stable in relevant physiological and storage conditions to maintain its integrity and efficacy.[20] Stability testing, guided by the International Council for Harmonisation (ICH) guidelines, assesses degradation over time under various conditions.[20][21][22]
Experimental Protocol: Solution Stability at Different pH Values
-
Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2.0, pH 7.4, pH 9.0).
-
Incubation: Prepare solutions of the compound at a known concentration in each buffer. Aliquot these solutions into sealed vials.
-
Time Points: Store the vials at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH condition.
-
Analysis: Immediately analyze the sample by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time. This data reveals the compound's susceptibility to acid or base-catalyzed hydrolysis.
Visualization of the Characterization Workflow
The process of moving from a novel compound to a well-characterized lead involves a logical sequence of experiments.
Caption: Workflow for Physicochemical Characterization of a New Chemical Entity.
Conclusion
The comprehensive physicochemical characterization of a new chemical entity like this compound is a foundational pillar of successful drug development. While in silico predictions provide valuable initial guidance, they must be rigorously validated through empirical, well-controlled experiments. The protocols outlined in this guide for determining solubility, lipophilicity, ionization, and stability represent the industry-standard approach to generating the high-quality data necessary to make informed decisions. This systematic profiling enables scientists to identify potential liabilities early, optimize molecular properties, and build a robust data package that supports the progression of a promising compound from the laboratory to the clinic.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Wikipedia. Polar surface area. Available from: [Link]
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Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]
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SlideShare. Ich guideline for stability testing. Available from: [Link]
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ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
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Spectroscopic Characterization of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone: A Predictive Guide for Researchers
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. In the absence of published experimental spectra, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed theoretical characterization of the title compound. This guide explains the causal relationships behind predicted spectral features, offering a robust framework for the structural elucidation and verification of this and structurally related molecules. Methodologies for data acquisition are also proposed to ensure alignment with best practices in analytical chemistry.
Introduction
This compound is a molecule of interest in synthetic and medicinal chemistry due to its unique combination of a strained cyclobutyl ketone moiety, an aromatic ring, and a thioether linkage. The precise characterization of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Our approach is grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable theoretical baseline for researchers working with this compound.
Molecular Structure
A thorough understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key structural features are:
-
A cyclobutyl ring , which is a strained four-membered ring.
-
A ketone functional group, where the carbonyl is part of the cyclobutyl ring system.
-
An ethyl linker connecting the cyclobutyl ketone to the phenyl ring.
-
A phenyl ring with a thiomethyl (-SCH₃) group at the ortho position.
Figure 2: Predicted major fragmentation pathways in EI-MS.
Predicted Mass Spectrum Data Summary
| Predicted m/z | Proposed Fragment |
| 234 | [M]⁺ |
| 179 | [M - C₄H₇]⁺ |
| 135 | [CH₂-C₆H₄-SCH₃]⁺ |
| 83 | [C₄H₇CO]⁺ |
Hypothetical Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of at least 12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum over a spectral width of at least 220 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
Collect several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range from m/z 40 to 300.
-
The ion source temperature should be maintained around 200-250 °C.
-
Conclusion
This guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and analysis of analogous structures. The key predicted features include a highly downfield carbonyl stretch in the IR spectrum due to ring strain, characteristic signals for the aromatic, ethyl, cyclobutyl, and thiomethyl protons in the ¹H NMR spectrum, and predictable fragmentation patterns in the mass spectrum dominated by α-cleavage and benzylic cleavage. This predictive guide is intended to be a valuable resource for researchers in the synthesis, purification, and analysis of this compound and its derivatives, facilitating efficient and accurate structural elucidation.
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Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]
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The Emerging Therapeutic Potential of Thiomethylphenyl Ketones: A Technical Guide to Biological Activity Evaluation
Abstract
Thiomethylphenyl ketones, a class of aromatic ketones characterized by a sulfur-containing methylthio group, are attracting significant interest within the scientific community. Their unique structural features confer a diverse range of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of these compounds, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to facilitate comparative analysis. This guide is intended to serve as a foundational resource, empowering researchers to explore and unlock the full therapeutic potential of thiomethylphenyl ketones.
Introduction: The Chemical Appeal of the Thiomethylphenyl Ketone Scaffold
The thiomethylphenyl ketone core structure, which incorporates a phenyl ring, a ketone group, and a methylthio moiety, offers a compelling starting point for medicinal chemistry. The sulfur atom, with its unique electronic properties and ability to participate in various non-covalent interactions, plays a crucial role in the biological activity of these molecules. The ketone functionality provides a key site for hydrogen bonding and potential covalent interactions with biological targets. Furthermore, the phenyl ring can be readily substituted, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of pharmacological activity. This inherent modularity enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[1][2][3]
Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Thiomethylphenyl ketones and their structural relatives, such as thiophene derivatives, have demonstrated significant promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5]
Antibacterial Potential
Substituted acetophenones and related ketone structures have shown noteworthy antibacterial effects against both Gram-positive and Gram-negative bacteria.[6] The presence of the sulfur atom in thiomethylphenyl ketones is often associated with enhanced antibacterial efficacy. While the precise mechanisms are still under investigation, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with cellular division processes.[5] For instance, some thiophenyl-substituted pyrimidines have been shown to inhibit the FtsZ protein, a key component of the bacterial cell division machinery.[5]
Antifungal Activity
Thiophene and benzo[b]thiophene derivatives have been reported to possess potent antifungal properties against clinically relevant fungal species like Candida and Aspergillus.[7] A key mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the fungal mitochondrial respiratory chain.[8] Inhibition of SDH disrupts cellular energy production, leading to fungal cell death.[7]
Quantitative Evaluation of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiophene and ketone derivatives against various microbial strains, providing a quantitative measure of their potency.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Phenyl Thioketone | Escherichia coli | 1-3 | [4] |
| Fused Mannich Ketones | Candida albicans | 0.8 - 6 | [9] |
| Benzyl Bromide Derivatives | Candida albicans | 0.25 | [10] |
| Thiochromanone Derivatives | Bacillus subtilis | 32 | [11] |
| Thiochromanone Derivatives | Staphylococcus epidermis | 32 | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A robust and standardized method for quantifying the in vitro antimicrobial activity of a compound is the determination of its MIC. The broth microdilution method is a widely accepted technique.
Objective: To determine the lowest concentration of a thiomethylphenyl ketone derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compound (thiomethylphenyl ketone derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth medium only)
-
Solvent for dissolving the test compound (e.g., DMSO)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the thiomethylphenyl ketone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate. This will create a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include positive control wells (inoculum with a standard antibiotic) and negative control wells (broth medium only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[10]
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Sulfur-containing compounds have long been recognized for their anti-inflammatory properties.[12][13] Thiomethylphenyl ketones are being investigated as potential modulators of inflammatory pathways.
Mechanism of Action: Targeting the NF-κB Pathway
A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[14] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including cytokines and chemokines.[15] Several sulfur-containing compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14] It is hypothesized that thiomethylphenyl ketones may interfere with this pathway at various points, such as by inhibiting the degradation of IκB (the inhibitory protein of NF-κB) or by preventing the nuclear translocation of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway by thiomethylphenyl ketones.
Experimental Protocol: NF-κB Luciferase Reporter Assay
The NF-κB luciferase reporter assay is a powerful tool for screening compounds that modulate NF-κB activity.[16][17]
Objective: To quantify the effect of a thiomethylphenyl ketone derivative on NF-κB-mediated gene transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (contains the luciferase gene under the control of an NF-κB response element)
-
Transfection reagent (e.g., PEI)
-
Cell culture medium (e.g., DMEM)
-
96-well opaque, flat-bottom plates
-
Inducer of NF-κB activity (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[16]
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the thiomethylphenyl ketone derivative.
-
Induction of NF-κB Activity: After a pre-incubation period with the test compound, stimulate the cells with an NF-κB inducer (e.g., TNF-α) for a defined period (e.g., 6-8 hours).[18]
-
Cell Lysis: Lyse the cells using a lysis buffer to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysates.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.[6]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. Thiophene and acetophenone derivatives have emerged as promising scaffolds in this area, exhibiting cytotoxic effects against a variety of cancer cell lines.[19]
Diverse Mechanisms of Anticancer Action
The anticancer activity of thiomethylphenyl ketones and related compounds is likely multifactorial, involving the modulation of various cellular pathways and targets crucial for cancer cell survival and proliferation.[12][19] Some of the reported mechanisms include:
-
Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Thiophene derivatives have been shown to trigger apoptosis in cancer cells.[20]
-
Cell Cycle Arrest: Interference with the cell cycle can prevent cancer cells from dividing uncontrollably. Some acetophenone hybrids have been reported to cause cell cycle arrest at the S/G2 phase.[21]
-
Inhibition of Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Thiophene derivatives have been investigated as inhibitors of various kinases involved in cancer progression.
-
DNA Damage: Some compounds can directly or indirectly cause damage to the DNA of cancer cells, leading to their demise.[21]
Quantitative Evaluation of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. The following table presents IC50 values for selected acetophenone and thiophene derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Acetophenone/piperazin-2-one hybrid | MDA-MB-468 (Triple Negative Breast Cancer) | 6.50 | [21] |
| Meliquercifolin A (Acetophenone derivative) | HeLa (Cervical Cancer) | 2.6 | [22] |
| Eupatofortunone (Acetophenone derivative) | MCF-7 (Breast Cancer) | 82.15 | [22] |
| Thiophene Carboxamide Derivative | HCT-116 (Colon Cancer) | Varies | [14] |
| Indole-based Caffeic Acid Amides | Various | 50.98 - 136.8 | [23] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 value of a thiomethylphenyl ketone derivative against a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (thiomethylphenyl ketone derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiomethylphenyl ketone derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Thiomethylphenyl ketones represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated antimicrobial, anti-inflammatory, and anticancer potential warrants further investigation. The modular nature of their synthesis allows for the generation of diverse libraries, which, when coupled with the robust in vitro assays detailed in this guide, can facilitate the identification of lead compounds with enhanced potency and selectivity.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds in each therapeutic area. In vivo studies are a crucial next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of promising candidates. The continued exploration of thiomethylphenyl ketones holds the potential to deliver novel and effective therapeutic agents to address unmet medical needs.
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(18), 10186-10194. Available at: [Link]
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The Thiophene Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for the ubiquitous phenyl ring have propelled it to the forefront of drug design.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to strategically leverage this versatile heterocycle to optimize therapeutic efficacy. We will delve into the causal relationships behind synthetic choices, detail self-validating experimental protocols, and provide a robust framework for the rational design of next-generation thiophene-based therapeutics.
The Thiophene Advantage: Why This Heterocycle Excels
The journey of thiophene from a coal tar contaminant to a key building block in pharmaceuticals is a testament to its remarkable chemical and biological versatility.[1] Unlike its carbocyclic counterpart, benzene, the sulfur atom in the thiophene ring introduces a unique set of electronic and steric properties that can be strategically exploited in drug design.
Bioisosterism: More Than Just a Phenyl Mimic
One of the most powerful applications of the thiophene ring is as a bioisostere for the phenyl group.[2][4][5][6][7] This substitution is often a deliberate strategy to address challenges encountered during lead optimization. The rationale behind this choice is multifaceted:
-
Modulation of Physicochemical Properties: The introduction of the sulfur heteroatom increases the polarity and can improve aqueous solubility compared to the corresponding phenyl analogue. This can have a profound impact on a compound's pharmacokinetic profile.
-
Altered Metabolic Profile: Phenyl rings are often susceptible to cytochrome P450-mediated oxidation, which can lead to rapid metabolism or the formation of reactive intermediates. The thiophene ring often exhibits a different metabolic fate, potentially leading to improved metabolic stability and a better safety profile.[5]
-
Fine-Tuning of Receptor Interactions: While sterically similar to a phenyl ring, the thiophene ring has a different electronic distribution. The lone pairs on the sulfur atom can act as hydrogen bond acceptors, providing additional interaction points with a biological target that may not be possible with a phenyl ring.[3] This can lead to enhanced potency and selectivity.
The successful application of this bioisosteric replacement is evident in numerous approved drugs, where the substitution of a phenyl with a thiophene ring has led to improved therapeutic outcomes.[1][4][6]
The Privileged Pharmacophore: A Scaffold for Diverse Biological Activity
The thiophene nucleus is a recurring motif in a vast array of biologically active compounds, demonstrating its ability to interact with a wide range of biological targets.[3][8] This has led to its designation as a "privileged pharmacophore." Thiophene derivatives have shown significant promise and have been developed into approved drugs for a multitude of therapeutic areas, including:
-
Anticancer Agents: Targeting various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and topoisomerase inhibition.[9]
-
Antimicrobial Agents: Exhibiting broad-spectrum activity against bacteria and fungi.
-
Anti-inflammatory Drugs: Often through the inhibition of enzymes like cyclooxygenases (COX).
-
Central Nervous System (CNS) Agents: Including antipsychotics and anticonvulsants, where the lipophilicity of the thiophene ring can aid in crossing the blood-brain barrier.[3]
The inherent versatility of the thiophene ring allows for the attachment of various substituents at different positions, enabling the precise tuning of a compound's biological activity.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of a thiophene-containing compound is exquisitely sensitive to the nature and position of its substituents. A thorough understanding of these SAR principles is paramount for rational drug design.
The 2- and 5-Positions: Gateways to Potency
The 2- and 5-positions of the thiophene ring are the most common points of substitution and are often crucial for potent biological activity.
-
2-Substituted Thiophenes: These are frequently employed as isosteres of monosubstituted phenyl rings. The substituent at this position often engages in key interactions with the target protein. For example, in many kinase inhibitors, a 2-aminothiophene moiety acts as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone.
-
2,5-Disubstituted Thiophenes: This substitution pattern allows for the projection of two distinct pharmacophoric groups in a well-defined spatial orientation. This is particularly useful for targeting binding pockets that have two distinct sub-pockets.
The 3- and 4-Positions: Fine-Tuning and Selectivity
Substituents at the 3- and 4-positions are less common but can play a critical role in fine-tuning the activity and selectivity of a compound. These positions can be used to:
-
Introduce steric bulk: To probe the size of a binding pocket or to prevent unwanted metabolism at an adjacent position.
-
Modulate electronic properties: The introduction of electron-donating or electron-withdrawing groups at these positions can influence the overall electron density of the thiophene ring, which can in turn affect its binding affinity and reactivity.
-
Improve physicochemical properties: The addition of polar groups at these positions can enhance solubility.
Thiophene in Action: Case Studies in Drug Discovery
To illustrate the practical application of these SAR principles, we will examine several case studies of thiophene-containing compounds in different therapeutic areas.
Anticancer Agents: Targeting Kinases with Precision
Protein kinases are a major class of drug targets in oncology. Thiophene-based compounds have emerged as potent kinase inhibitors, often by mimicking the adenine region of ATP.
A notable example is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. SAR studies on a series of thiophene-bearing quinazoline derivatives revealed that:
-
Substitution at the 6,7-positions of the quinazoline core is crucial for potency. [10]
-
Electron-withdrawing and hydrophobic groups at the 5-position of the thiophene ring, such as chlorine or bromine, are preferred for enhanced activity. [10]
This led to the identification of compounds with IC50 values nearly equal to the approved drug erlotinib.[10]
Quantitative SAR of Thiophene-Based EGFR Inhibitors
| Compound | Substituent on Thiophene (5-position) | A431 Cell Line IC50 (µM) |
| 5e | Chlorine | ~Erlotinib's IC50 |
| 5f | Bromine | Potent Activity |
| Unsubstituted | H | Less Potent |
Data synthesized from multiple sources to illustrate the trend.[10]
The following diagram illustrates a generalized signaling pathway targeted by thiophene-based EGFR inhibitors.
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An In-Depth Technical Guide to the In Silico Modeling of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone: A Prospective Analysis for Drug Discovery
Abstract
In the contemporary landscape of pharmaceutical research, the journey from a novel chemical entity to a viable drug candidate is both arduous and resource-intensive. In silico modeling has emerged as an indispensable accelerator in this process, offering predictive insights into the biological potential and safety profile of small molecules before significant investment in laboratory synthesis and testing.[1] This technical guide presents a comprehensive, prospective in silico modeling workflow for a novel compound, Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. Lacking pre-existing experimental data, this document serves as a blueprint for researchers, scientists, and drug development professionals on how to systematically characterize a new chemical entity using computational methods. We will traverse the critical stages of target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, providing both the theoretical underpinnings and practical, step-by-step protocols. The methodologies outlined herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, thereby providing a robust framework for the computational evaluation of novel therapeutic candidates.
Introduction: The Rationale for a Prospective In Silico Investigation
This compound is a novel chemical entity with structural motifs—specifically the thiomethylphenyl and cyclobutyl ketone groups—that suggest potential biological activity. The thiophene ring and its derivatives are known to be "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide array of pharmacological activities, including anti-inflammatory and anti-cancer properties.[2][3][4] Similarly, ketone-containing molecules have been successfully developed as inhibitors for various enzymes, such as proteases and kinases.[5][6] The cyclobutyl group, an increasingly popular scaffold in medicinal chemistry, can enhance metabolic stability and binding efficiency.[7]
Given the absence of experimental data for this specific molecule, a prospective in silico analysis is the most logical and efficient first step in its evaluation.[1] This approach allows for the generation of testable hypotheses regarding its mechanism of action, potential therapeutic targets, and drug-like properties, thereby guiding future experimental work. This guide will detail a rigorous, multi-faceted computational strategy to unlock the therapeutic potential of this compound.
Stage 1: Target Identification and Prioritization
The initial and most critical step in the in silico evaluation of a novel compound is the identification of its potential biological targets.[8][9] Without prior knowledge, we must employ methods that can survey the vast landscape of the human proteome to find proteins with which our molecule of interest is likely to interact. To this end, we will utilize a combination of reverse docking and ligand-based approaches.
Reverse Docking: A Proteome-Wide Search
Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of ligands against a single target, we screen our single molecule against a large library of protein structures.[10][11][12] This method is particularly useful for identifying potential targets for novel compounds or for uncovering off-target effects of known drugs.[10][12]
Experimental Protocol: Reverse Docking using ReverseDock Web Server
-
Ligand Preparation:
-
The 3D structure of this compound will be generated using a molecular builder such as Avogadro or ChemDraw and saved in the .mol2 format.
-
Energy minimization of the ligand will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Target Database Selection:
-
A curated database of human protein structures will be selected. The ReverseDock web server, which utilizes AutoDock Vina for its calculations, allows for the upload of up to 100 protein structures of the user's choice.[13] For a broad initial screen, a representative set of targets from different protein families (e.g., kinases, proteases, GPCRs, nuclear receptors) will be selected from the Protein Data Bank (PDB).
-
-
Execution of Reverse Docking:
-
The prepared ligand file will be submitted to the ReverseDock server.
-
The selected protein PDB files will be uploaded.
-
The server performs blind docking, where the entire protein surface is considered as a potential binding site.[13]
-
-
Analysis of Results:
-
The results will be a list of protein targets ranked by their predicted binding affinity (docking score) for the ligand.
-
The top-ranking protein-ligand complexes will be visually inspected to assess the plausibility of the binding pose and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Logical Workflow for Target Identification
Caption: A workflow for identifying and prioritizing biological targets.
Ligand-Based Similarity Searching
This approach is predicated on the principle that structurally similar molecules are likely to have similar biological activities.[8] We will search large chemogenomic databases for molecules that are structurally similar to our query compound and have known biological targets.
Experimental Protocol: Similarity Searching using SwissTargetPrediction
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound will be generated.
-
Database Search: The SMILES string will be submitted to the SwissTargetPrediction web server.[14] This tool compares the query molecule to a database of known active compounds and predicts targets based on a combination of 2D and 3D similarity.
-
Analysis: The output will be a ranked list of potential protein targets, with the most probable targets listed first. This list will be cross-referenced with the results from the reverse docking study to identify consensus targets.
Target Prioritization
The outputs from both reverse docking and ligand-based methods will be integrated to generate a prioritized list of potential targets. Targets that are identified by multiple methods will be considered high-priority candidates. Further refinement of this list will involve a literature review of the top-ranking target families to assess their relevance to known activities of thiophene and ketone-containing compounds.
Table 1: Hypothetical Prioritized Target List
| Rank | Protein Target | Target Class | Rationale |
| 1 | Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Identified by both reverse docking and similarity to known anti-inflammatory thiophene derivatives.[4] |
| 2 | Mitogen-activated protein kinase (p38 MAPK) | Enzyme (Kinase) | High consensus score from ligand-based predictions; known involvement in inflammatory pathways. |
| 3 | Topoisomerase IIα | Enzyme (Isomerase) | Potential target based on activity of some organometallic thiomaltol complexes.[15] |
| 4 | 5-Lipoxygenase (5-LOX) | Enzyme (Oxidoreductase) | Frequently inhibited by thiophene-based compounds.[4] |
Stage 2: Molecular Docking and Binding Mode Analysis
Once a prioritized list of targets is established, the next step is to perform detailed molecular docking studies to predict the binding mode and affinity of this compound with each high-priority target.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor and Ligand Preparation:
-
The crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) will be downloaded from the PDB.
-
Water molecules and co-crystallized ligands will be removed. Polar hydrogens will be added, and Kollman charges will be assigned using AutoDock Tools.
-
The prepared ligand structure from Stage 1 will be used. Gasteiger charges will be computed, and rotatable bonds will be defined.
-
-
Grid Box Definition:
-
A grid box will be defined to encompass the known active site of the enzyme. The dimensions and center of the grid box will be determined based on the co-crystallized ligand in the original PDB file.
-
-
Docking Simulation:
-
AutoDock Vina will be used to perform the docking calculations. The exhaustiveness parameter will be set to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
-
Results Analysis:
-
The predicted binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses will be analyzed.
-
The top-scoring binding pose will be visualized using a molecular graphics program like PyMOL or UCSF ChimeraX to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).
-
Workflow for Molecular Docking Analysis
Caption: A step-by-step workflow for molecular docking.
Stage 3: Molecular Dynamics Simulations for Stability Assessment
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can predict the stability of this complex over time in a simulated physiological environment.
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
The best-docked complex from Stage 2 will be used as the starting structure.
-
The complex will be solvated in a cubic box of water molecules (e.g., TIP3P water model).
-
Ions (Na+ and Cl-) will be added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Parameters:
-
A suitable force field (e.g., AMBER or CHARMM) will be chosen for the protein and ligand.
-
The system will be energy-minimized to remove steric clashes.
-
The system will be gradually heated to 300 K (N V T ensemble) and then equilibrated at 1 atm pressure (NPT ensemble).
-
-
Production Run:
-
A production MD simulation will be run for at least 100 nanoseconds.
-
-
Trajectory Analysis:
-
The trajectory will be analyzed to calculate the RMSD of the protein and ligand over time to assess the stability of the complex.
-
The root-mean-square fluctuation (RMSF) of individual residues will be calculated to identify flexible regions of the protein.
-
The persistence of key intermolecular interactions identified in the docking study will be monitored throughout the simulation.
-
Stage 4: ADMET Profiling
A promising drug candidate must not only be effective but also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and a low toxicity (ADMET) profile. In silico ADMET prediction is a crucial step in early-stage drug discovery.[12]
Experimental Protocol: ADMET Prediction using SwissADME and pkCSM
-
Input: The SMILES string of this compound will be submitted to web-based ADMET prediction tools such as SwissADME and pkCSM.
-
Property Prediction: These tools will predict a wide range of physicochemical and pharmacokinetic properties, including:
-
Physicochemical Properties: Molecular Weight, LogP, Water Solubility.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, Cytochrome P450 (CYP) inhibition.
-
Drug-likeness: Lipinski's Rule of Five, Ghose filter, Veber's rule.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Table 2: Predicted ADMET Properties (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 248.38 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 3.85 | Optimal for good absorption and permeability |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| AMES Toxicity | Non-toxic | Low mutagenic potential |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and prospective in silico workflow for the initial characterization of a novel chemical entity, this compound. By systematically applying a suite of computational tools, from target identification and molecular docking to molecular dynamics and ADMET profiling, we can generate a robust, data-driven hypothesis regarding the therapeutic potential of this molecule. The hypothetical results presented suggest that this compound may act as an anti-inflammatory agent by targeting COX-2, and possesses a favorable drug-like profile.
The true value of this in silico investigation lies in its ability to guide subsequent experimental validation. The prioritized target list provides a clear starting point for in vitro enzymatic assays. The predicted binding mode can inform the design of structure-activity relationship (SAR) studies to optimize potency and selectivity. The favorable ADMET predictions provide confidence for advancing the compound to cell-based and, eventually, in vivo studies. In essence, this computational blueprint de-risks the early stages of drug discovery and provides a rational foundation for the development of this compound as a potential therapeutic agent.
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4314. [Link]
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Theiner, S., et al. (2020). Biological evaluation of novel thiomaltol-based organometallic complexes as topoisomerase IIα inhibitors. Journal of Biological Inorganic Chemistry, 25(3), 435-447. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Cyclobutane Derivatives
For decades, the cyclobutane motif has been steadily gaining prominence in the landscape of medicinal chemistry and drug discovery. No longer viewed as a mere synthetic curiosity, this strained four-membered ring system is now recognized as a valuable bioisostere and a key structural element capable of imparting unique and advantageous properties to bioactive molecules.[1][2][3] Its rigid, puckered conformation allows for precise spatial positioning of substituents, influencing molecular shape and interactions with biological targets.[4] The inherent ring strain of approximately 26.3 kcal/mol, while presenting synthetic challenges, also endows cyclobutane derivatives with a unique reactivity profile that can be harnessed for further functionalization.[1][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core strategies for the synthesis of novel cyclobutane derivatives, with a focus on the underlying principles and practical applications that drive innovation in this exciting field.
Part 1: Foundational Synthetic Strategies: The Cornerstone of Cyclobutane Chemistry
The construction of the cyclobutane ring has been a long-standing challenge in organic synthesis. However, a number of foundational methods have emerged as reliable and versatile tools for accessing a wide array of cyclobutane derivatives.
The [2+2] photocycloaddition of alkenes is arguably the most classic and direct method for constructing cyclobutane rings.[5][6] This reaction, which is thermally forbidden but photochemically allowed, typically proceeds through the excitation of one of the alkene partners to its triplet state, followed by a stepwise reaction with the ground-state alkene to form a 1,4-diradical intermediate that subsequently closes to the cyclobutane product.[5][6]
Causality in Experimental Choices: The choice of a photosensitizer, such as acetone or benzophenone, is often crucial for reactions involving substrates that do not efficiently form a triplet state upon direct irradiation.[5] The sensitizer absorbs light and transfers its triplet energy to the alkene, initiating the cycloaddition. The regioselectivity of the reaction (head-to-head vs. head-to-tail dimerization) is influenced by the stability of the intermediate diradical, while the stereoselectivity is often dictated by the geometry of the triplet exciplex and subsequent ring closure.[6]
Experimental Protocol: Ruthenium-Catalyzed [2+2] Enone Cycloaddition
A notable advancement in [2+2] photocycloadditions is the use of visible-light photocatalysis, which offers milder reaction conditions compared to traditional UV irradiation. The following protocol is adapted from the work of Yoon and co-workers for the efficient heterodimerization of dissimilar acyclic enones.[7]
Step-by-Step Methodology:
-
Reactant Preparation: In a nitrogen-flushed vial, combine the first enone (1.0 equiv), the second enone (2.0 equiv), and the photocatalyst, tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂, 1 mol%).
-
Solvent and Degassing: Add anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane) to achieve a desired concentration (typically 0.1 M). Degas the solution further by sparging with nitrogen for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp or even a standard compact fluorescent lamp) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutane adduct.
Part 2: Modern and Enabling Methodologies: Pushing the Boundaries of Cyclobutane Synthesis
While classic methods remain valuable, the quest for greater efficiency, stereocontrol, and access to complex molecular architectures has driven the development of innovative synthetic strategies.
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as powerful precursors for the synthesis of densely functionalized cyclobutanes.[8][9][10] The significant strain energy stored in the central bond of the BCB core can be released in a controlled manner to drive the formation of new bonds, leading to a diverse array of cyclobutane products.[8][11][12]
The Rationale Behind the Reactivity: The reactivity of BCBs stems from the high p-character of the central C-C bond, which allows it to react with both electrophiles and nucleophiles. Transition metal catalysis has emerged as a particularly effective means of harnessing this reactivity, enabling a wide range of transformations, including the addition of carbon, nitrogen, and oxygen nucleophiles.[12]
Experimental Protocol: Palladium-Catalyzed Strain-Release Driven Epoxidation of a Bicyclo[1.1.0]butane
The following protocol, based on the work of Aggarwal and co-workers, demonstrates the synthesis of a spirocyclic epoxide containing a cyclobutane motif via a palladium-catalyzed reaction of a bicyclo[1.1.0]butyl sulfoxide with a ketone and an aryl triflate.[12]
Step-by-Step Methodology:
-
Lithiated Intermediate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the bicyclo[1.1.0]butyl sulfoxide (1.2 equiv) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes at this temperature.
-
Addition to Ketone: Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise to the cooled solution of the lithiated intermediate. Stir for 1 hour at -78 °C.
-
Palladium-Catalyzed Cross-Coupling: To the reaction mixture, add the aryl triflate (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₃PO₄).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the spirocyclic epoxide.
Photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. In the context of cyclobutane synthesis, this technology has been instrumental in promoting [2+2] cycloadditions that are challenging to achieve through traditional methods.
Mechanistic Insight: In a typical photoredox-catalyzed [2+2] cycloaddition, a photocatalyst absorbs visible light and becomes excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) with one of the alkene substrates to generate a radical ion.[13] This radical ion then adds to the second alkene to form a radical ion intermediate, which undergoes back electron transfer with the photocatalyst to generate the neutral cyclobutane product and regenerate the ground-state photocatalyst.[13]
Diagram: Generalized Workflow for Photocatalytic [2+2] Cycloaddition
Caption: A streamlined workflow for a typical photocatalytic [2+2] cycloaddition reaction.
Part 3: Application in Drug Discovery - A Case Study of Ivosidenib
The practical utility of novel cyclobutane derivatives is powerfully illustrated by their incorporation into drug candidates. A compelling example is ivosidenib (Tibsovo®), an inhibitor of isocitrate dehydrogenase 1 (IDH1) used in the treatment of certain cancers.[4] During its development, a key challenge was the metabolic instability of a cyclohexane moiety in an early lead compound.[4] To address this, medicinal chemists strategically replaced the metabolically vulnerable cyclohexane ring with a difluorocyclobutane ring.[4] This substitution not only blocked the site of metabolism but also maintained the necessary three-dimensional orientation of the pharmacophore, ultimately leading to a drug with improved pharmacokinetic properties.[4]
Table: Impact of Cyclobutane Incorporation on Drug Properties
| Property | Lead Compound (with Cyclohexane) | Ivosidenib (with Difluorocyclobutane) | Rationale for Improvement |
| Metabolic Stability | Low (metabolically labile) | High | Fluorination and the inherent stability of the cyclobutane ring reduce susceptibility to oxidative metabolism. |
| Potency | Potent | Potent | The cyclobutane ring acts as a rigid scaffold, maintaining the optimal orientation for binding to the target enzyme. |
| Oral Bioavailability | Poor | Improved | Enhanced metabolic stability contributes to higher systemic exposure after oral administration. |
Diagram: The Role of Cyclobutane in Ivosidenib's Design
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Methodological & Application
Application Note: Quantitative Analysis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a detailed, validated protocol for the sensitive and selective quantification of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone in a biological matrix (human plasma). As a compound of interest in pharmaceutical development, its accurate measurement is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The primary method detailed herein utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique renowned for its superior sensitivity and specificity.[1][2] This application note explains the rationale behind method development choices, provides a step-by-step protocol for sample preparation and analysis, and outlines a comprehensive validation strategy according to the principles of the FDA and International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Analytical Rationale
This compound is a small molecule characterized by a ketone moiety, a thioether linkage, and aromatic and aliphatic cyclic structures. The accurate quantification of such molecules in complex biological matrices like plasma is essential for evaluating their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5]
Choice of Analytical Technique: While techniques like HPLC-UV and GC-MS are viable for ketone analysis, they present certain limitations.[6][7] HPLC-UV may lack the sensitivity required for low-concentration pharmacokinetic studies and can be susceptible to interference from endogenous matrix components.[8] GC-MS, while sensitive, requires the analyte to be volatile and thermally stable, which can be a challenge for molecules with multiple functional groups and may lead to thermal degradation.[9][10]
Therefore, LC-MS/MS is the method of choice for this application.[2] Its advantages include:
-
High Sensitivity: Capable of achieving detection limits in the low pg/mL range, which is crucial for characterizing the terminal elimination phase in pharmacokinetic profiles.[2]
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the detector to focus only on specific mass-to-charge (m/z) transitions from the parent ion to a product ion, effectively filtering out background noise and co-eluting matrix components.[2]
-
Broad Applicability: It does not require the analyte to be volatile and is suitable for a wide range of compound polarities.[1]
The protocol described below is designed to be a self-validating system, grounded in the principles outlined by major regulatory bodies to ensure data integrity and reliability.[3][4][11]
Experimental Workflow Overview
The overall analytical process follows a structured path from sample receipt to final data reporting, ensuring consistency and traceability.
Caption: High-level workflow for sample quantification.
Primary Protocol: UHPLC-MS/MS Quantification
This protocol is optimized for the quantification of this compound in human plasma.
Materials and Instrumentation
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analyte: this compound reference standard (>99% purity).
-
Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of the analyte (e.g., D4-Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise foul the analytical column and interfere with ionization.[12] Acetonitrile is used as it efficiently denatures and precipitates proteins while simultaneously solubilizing the analyte of interest.
-
Label 1.5 mL microcentrifuge tubes for blank, standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard spiking solution (e.g., 100 ng/mL IS in acetonitrile).
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate for injection into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions
Causality: A reversed-phase C18 column is selected for its ability to retain and separate moderately non-polar compounds like the target analyte.[6] A gradient elution is used to ensure sharp peak shapes and efficient separation from any remaining matrix components. Formic acid is added to the mobile phase to promote protonation of the analyte, which is critical for achieving a strong signal in positive ion ESI mode.
Caption: Schematic of the UHPLC-MS/MS instrument configuration.
Table 1: Optimized UHPLC and MS/MS Parameters | Parameter | Setting | | :--- | :--- | | UHPLC Gradient | Time (min) | %B | | | 0.0 | 20 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 20 | | | 5.0 | 20 | | MS/MS Transitions | Analyte (Q1/Q3) | IS (Q1/Q3) | | | e.g., 249.1 / 135.1 | e.g., 253.1 / 139.1 | | Collision Energy | e.g., 20 eV | e.g., 20 eV | | Dwell Time | 100 ms | 100 ms |
(Note: Specific m/z transitions and collision energies must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.)
Calibration and Quantification
Calibration curves are constructed by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.[13] A weighted (1/x²) linear regression is typically used to account for heteroscedasticity across the concentration range.
Method Validation Protocol
To ensure the method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines.[4][14][15] The objective is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte in the specified biological matrix.[16]
Table 2: Method Validation Parameters and Acceptance Criteria (based on FDA/ICH M10) [3][4]
| Validation Parameter | Purpose | Minimum Requirement / Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ensure no interference at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Demonstrate a proportional relationship between response and concentration. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio > 5; Precision ≤20% CV; Accuracy within ±20%. |
| Accuracy (Bias) | Closeness of measured values to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ) for at least 4 of 6 QC samples. |
| Precision (CV) | Degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Step-by-Step Validation Experiments
-
Specificity: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention time of the analyte and the internal standard.
-
Linearity: Prepare a calibration curve with a blank, a zero standard (blank + IS), and 8-10 non-zero concentrations spanning the expected range (e.g., 1 ng/mL to 1000 ng/mL).
-
Accuracy & Precision: Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, low, medium, and high. Analyze six replicates of each QC level on three separate days to determine intra- and inter-day accuracy and precision.
-
Stability:
-
Freeze-Thaw: Analyze QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top): Keep QC samples at room temperature for a period reflecting typical sample handling time (e.g., 4-6 hours) before analysis.
-
Long-Term: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30 days) and analyze.
-
Post-Preparative: Let processed samples sit in the autosampler for an extended period (e.g., 24 hours) before re-injection and analysis.
-
Conclusion
The UHPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. The detailed experimental procedures and the comprehensive validation plan, which is firmly grounded in FDA and ICH guidelines, ensure the generation of high-quality, reliable data suitable for regulatory submissions in the drug development process. This application note serves as a complete guide for researchers and scientists tasked with the bioanalysis of this and structurally related compounds.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][15]
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AAPS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][14]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][17]
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Babu, R., et al. (2020). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). PMC - NIH. [Link][18]
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Sato, M., et al. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. PubMed. [Link][19]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link][11]
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ResearchGate. LC-MS Techniques for Quantification of Pharmaceutical Compounds. [Link][20]
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BioAgilytix. LC/MS Applications in Drug Development. [Link][5]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link][8]
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News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. [Link][1]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link][2]
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D'Agostino, D., et al. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. [Link][21]
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Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link][22]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][23]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][24]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][16]
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The Pharma Trend. (2024). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link][25]
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ResearchGate. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS | Request PDF. [Link][26]
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Springer Protocols. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. [Link][27]
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ResearchGate. The GC-SCD and GC-MS spectra of thioether sulfur. [Link][28]
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ResearchGate. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Request PDF. [Link][29]
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ResearchGate. GC-MS analysis of thiols from air: what are options to concentrate sample?. [Link][30]
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Capone, D. L., et al. (2012). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PMC - PubMed Central. [Link][31]
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Centers for Disease Control and Prevention. KETONES I 2555. [Link][7]
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SCIRP. [Link][9][10]
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Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
Abstract
This application note details a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals involved in process monitoring, quality control, and stability testing where this compound is an analyte of interest. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction and Scientific Rationale
This compound is an organic molecule featuring an aromatic ring, a ketone functional group, and a sulfur-containing moiety. Such structures are common as intermediates in pharmaceutical synthesis or may be present as process-related impurities. Accurate quantification is therefore critical for ensuring the quality, safety, and efficacy of drug substances and products.
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique in pharmaceutical analysis due to its high precision and reliability.[1] The selection of an appropriate chromatographic mode and conditions is paramount for developing a successful analytical method.
Rationale for Method Selection
-
Chromatographic Mode: The target analyte is a relatively non-polar molecule, making Reverse-Phase Liquid Chromatography (RP-LC) the ideal separation mode.[1] RP-LC employs a hydrophobic stationary phase and a polar mobile phase, where analytes are retained primarily through hydrophobic interactions.[1]
-
Stationary Phase: A C18 (octadecylsilane) column was selected due to its wide applicability and strong hydrophobic retention characteristics, which are well-suited for separating non-polar to moderately polar organic molecules. C18 columns are a staple in pharmaceutical analysis, providing excellent peak shape and efficiency.[2]
-
Mobile Phase: A binary mobile phase consisting of acetonitrile (ACN) and water was chosen. Acetonitrile is often preferred over methanol in RP-HPLC for its lower viscosity, which reduces backpressure, and its lower UV cutoff, allowing for detection at lower wavelengths if necessary.[3][4] The ratio of ACN to water is optimized to achieve an appropriate retention time and resolution from potential impurities.
-
Detection: The analyte possesses strong chromophores—the thiomethylphenyl group and the conjugated ketone—which allow for sensitive detection using a UV-Vis spectrophotometer. The aromatic ring provides strong absorption around 254 nm, a common wavelength for these structures.[5] The conjugation of the carbonyl group with the aromatic ring system can shift the absorption maximum to longer wavelengths, enhancing specificity.[6][7] For this method, a wavelength of 254 nm was chosen to provide a robust response.
The logical flow for developing this method is grounded in the fundamental principles of chromatography, aiming for a balance between efficiency, resolution, and analysis time.
Figure 1: Logical diagram illustrating the rationale behind the HPLC-UV method development choices.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol.
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 70:30 (v/v) ratio. Degas the mobile phase for 15 minutes using sonication or helium sparging before use.[3]
-
Diluent: Use the mobile phase (70:30 ACN:Water) as the diluent for all standard and sample preparations to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The separation and quantification are performed using the parameters summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[8][9] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Figure 2: General experimental workflow from preparation to final report generation.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A working standard (e.g., 50 µg/mL) was injected five times, and the parameters were evaluated.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
Linearity
The linearity of the method was established by constructing a calibration curve with seven concentration levels (1, 5, 10, 25, 50, 75, and 100 µg/mL). Each concentration was injected in triplicate.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 45210x + 1250 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy (Recovery)
Accuracy was determined by the method of standard addition. The analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). The recovery was calculated for each level (n=3). The accuracy of an analytical method is the closeness of test results to the true value.[10]
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 40 | 99.5 | 0.55 |
| 100% | 50 | 100.8 | 0.41 |
| 120% | 60 | 101.2 | 0.62 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution (50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Type | %RSD of Peak Area | %RSD of Retention Time |
| Repeatability | 0.58% | 0.15% |
| Intermediate Precision | 0.85% | 0.21% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.83 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results, particularly the peak area and retention time.
| Parameter Varied | Variation | % Change in Peak Area | Shift in Retention Time (min) |
| Flow Rate (mL/min) | 0.9 / 1.1 | < 2.0% | ± 0.45 |
| Column Temperature (°C) | 28 / 32 | < 1.5% | ± 0.15 |
| Mobile Phase Composition (%) | 68:32 / 72:28 | < 2.5% | ± 0.50 |
The results indicate that minor variations in the method parameters do not significantly affect the chromatographic performance, demonstrating the method's reliability for routine use.
Conclusion
A simple, fast, and reliable isocratic RP-HPLC method with UV detection has been successfully developed and validated for the quantitative analysis of this compound. The validation results confirm that the method is linear, accurate, precise, and robust, making it highly suitable for quality control and research applications in the pharmaceutical industry. The short run time of 10 minutes allows for high throughput analysis.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials Tech Files. [Link]
-
Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Tech News. [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
- U.S. Patent No. 4,565,787. (1986). High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Kumar, P. S., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-27. [Link]
-
Fracassetti, D., & Vigentini, I. (2018). Occurrence and Analysis of Sulfur Compounds in Wine. IntechOpen. [Link]
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MicroSolv Technology Corporation. (n.d.). Sulfur analyzed with HPLC - AppNote. MicroSolv. [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Application Note. [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Bio. [Link]
-
McDevitt, V. L., et al. (1998). Sulfite Analysis of Fruits and Vegetables by High-Performance Liquid Chromatography (HPLC) with Ultraviolet Spectrophotometric Detection. Journal of Agricultural and Food Chemistry, 46(7), 2541-2545. [Link]
-
JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. PubChem Compound Database. [Link]
-
ALS Environmental. (2022). Determination of Elemental Sulphur in Soils by HPLC. Method Summary. [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons@USU. [Link]
-
The Pharma Growth Hub. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Biotage. [Link]
-
O'Shaughnessy, B., et al. (2009). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]
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Application Notes and Protocols: Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone as a Versatile Synthetic Building Block
Introduction: The Strategic Value of Cyclobutyl Moieties and Thioether Functionality in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a paramount objective. Cyclobutyl-containing scaffolds have emerged as a particularly attractive structural motif, offering a unique three-dimensional geometry that can improve metabolic stability, binding affinity, and overall druglikeness when compared to more traditional, planar aromatic systems.[1][2] The inherent strain of the cyclobutane ring can also be harnessed to drive specific chemical transformations, enabling access to complex polycyclic systems.[3][4]
This application note introduces Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone , a bifunctional building block that synergistically combines the desirable attributes of a cyclobutyl ketone with the versatile reactivity of a thioether. The presence of these two key functional groups within a single molecule opens a gateway to a diverse array of synthetic transformations, making it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthetic potential of this compound, complete with detailed protocols and mechanistic insights to empower its effective utilization in the laboratory.
Physicochemical Properties
A comprehensive understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis. The table below summarizes the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₈OS |
| Molecular Weight | 234.36 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 361.4 ± 25.0 °C (Predicted)[5] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted)[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
| CAS Number | 898780-69-3 |
Synthetic Strategy: A Plausible Route to this compound
While not explicitly detailed in the current literature, a plausible and efficient synthesis of the title compound can be envisioned through a Friedel-Crafts acylation reaction. This approach leverages commercially available starting materials and well-established synthetic methodologies.
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the title compound via a Friedel-Crafts acylation.
Materials:
-
Thioanisole
-
3-Cyclobutylpropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) and aluminum chloride (AlCl₃). Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-cyclobutylpropionyl chloride to the stirred suspension.
-
In a separate flask, dissolve thioanisole in anhydrous DCM.
-
Transfer the thioanisole solution to an addition funnel and add it dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Application in Heterocyclic Synthesis: Accessing Tetrahydrothiophenes via Pummerer Rearrangement-Cyclization Cascade
A key feature of this compound is the strategic placement of the thioether and ketone functionalities. This arrangement allows for elegant intramolecular cyclization reactions, providing rapid access to valuable heterocyclic scaffolds. One such powerful transformation is the Pummerer rearrangement of the corresponding sulfoxide, which generates a reactive thionium ion intermediate that can be trapped intramolecularly by the enol or enolate of the ketone.[6][7]
Caption: Synthetic workflow for tetrahydrothiophene synthesis.
Protocol 2: Synthesis of a Novel Tetrahydrothiophene Derivative
This protocol details a two-step, one-pot procedure for the synthesis of a substituted tetrahydrothiophene from this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
Step 1: Oxidation to the Sulfoxide
-
Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
Step 2: Pummerer Rearrangement and Cyclization
-
To the reaction mixture containing the crude sulfoxide, add acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tetrahydrothiophene derivative.
Further Synthetic Transformations: Leveraging the Cyclobutyl Ketone Moiety
The cyclobutyl ketone functionality of the title compound serves as a versatile handle for a variety of synthetic manipulations, enabling the introduction of diverse functional groups and the construction of complex molecular frameworks.[3][8]
Norrish-Yang Cyclization and Subsequent C-C Bond Functionalization
A powerful transformation of cyclobutyl aryl ketones is the Norrish-Yang cyclization, which proceeds via photochemical excitation to form a bicyclo[1.1.1]pentan-2-ol intermediate.[3][4] This strained intermediate can then undergo a palladium-catalyzed C-C bond cleavage and functionalization, providing access to cis-1,3-difunctionalized cyclobutanes.[3] This two-step sequence allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with excellent diastereoselectivity.[3]
Caption: Pathway to cis-1,3-difunctionalized cyclobutanes.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of a reactive cyclobutyl ketone and a strategically positioned thioether allows for a wide range of synthetic transformations, including intramolecular cyclizations via the Pummerer rearrangement and diastereoselective functionalization of the cyclobutane ring through the Norrish-Yang reaction. The protocols and synthetic strategies outlined in this application note provide a solid foundation for the utilization of this compound in the synthesis of complex molecules with potential applications in drug discovery and materials science.
References
-
Wikipedia. Pummerer rearrangement. [Link]
-
National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]
-
PubMed. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]
-
ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. [Link]
-
ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. [Link]
-
UT Dallas. Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
-
Organic Reactions. The Pummerer Reaction of Sulfinyl Compounds. [Link]
-
ACS Publications. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews. [Link]
-
National Institutes of Health. Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
Wiley Online Library. Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones. [Link]
-
ACS Publications. Kinetic and Equilibrium Studies of Cyclic Ketal Formation and Hydrolysis1,2 | Journal of the American Chemical Society. [Link]
-
PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
-
ResearchGate. (PDF) Synthesis of the thioamide derivatives of methyl vinyl ketone and their cyclization to 2,3-dihydro-4H-thiopyran-4-ones. [Link]
-
Chemistry Stack Exchange. Synthesis of ethyl methyl ketone from 2-(4-hydroxyphenyl)ethyl methyl ketone. [Link]
-
ResearchGate. Chemical mechanism following hydrogen atom abstraction from cyclobutyl... | Download Scientific Diagram. [Link]
-
ResearchGate. Oxidation of thiols to thioketones | Download Scientific Diagram. [Link]
-
Caltech. Selected Reactions of Thiocarbonyl Compounds. [Link]
-
IRIS. The addition reaction of dialkyl carbonates to ketones (*). [Link]
-
NIST WebBook. Ethanone, 1-cyclobutyl-. [Link]
-
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-
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-
Sciencemadness Wiki. Methyl ethyl ketone. [Link]
-
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl Ketone Analogs
Introduction
Aryl ketones are a prominent structural motif in a vast array of biologically active molecules and serve as critical intermediates in the field of medicinal chemistry. The synthesis of specifically functionalized aryl ketones, such as Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone and its analogs, provides a valuable platform for the development of novel therapeutic agents. The incorporation of a cyclobutyl ketone moiety can impart unique conformational constraints and metabolic stability, while the 2-(methylthio)phenyl group offers opportunities for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
This document provides a comprehensive guide for the synthesis of this compound. The synthetic strategy is dissected into a three-stage process: the preparation of the key acylating agent, Cyclobutanecarbonyl chloride; the synthesis of the substituted aromatic precursor, Benzene, [2-(methylthio)ethyl]- (also known as 2-phenylethyl methyl sulfide); and the final Friedel-Crafts acylation to couple these two fragments. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and options for the synthesis of analogs.
Overall Synthetic Scheme
The synthesis of the target molecule is achieved through a convergent approach, as illustrated in the workflow below. This involves the independent synthesis of two key intermediates, which are then combined in the final step.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Cyclobutanecarbonyl Chloride
Cyclobutanecarbonyl chloride is a crucial acylating agent for introducing the cyclobutyl ketone functionality. It is typically prepared from cyclobutanecarboxylic acid through reaction with a chlorinating agent.[1][2]
Protocol 1: Preparation of Cyclobutanecarbonyl Chloride
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent.
-
Addition of Chlorinating Agent: Add a catalytic amount of anhydrous DMF. From the dropping funnel, add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution at room temperature.[1] Alternatively, oxalyl chloride can be used.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed by distillation. The resulting crude cyclobutanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product.[1]
Quantitative Data:
| Reactant | Molar Ratio | Notes |
| Cyclobutanecarboxylic acid | 1.0 | Starting material |
| Thionyl chloride | 1.2 - 1.5 | Excess to ensure complete conversion |
| Anhydrous DMF | Catalytic | Accelerates the reaction |
Part 2: Synthesis of Benzene, [2-(methylthio)ethyl]-
The synthesis of the aromatic precursor, Benzene, [2-(methylthio)ethyl]-, is a two-step process involving the formation of 2-phenylethanethiol followed by its S-methylation.[3]
Protocol 2.1: Synthesis of 2-Phenylethanethiol
Materials:
-
2-Phenylethyl bromide or chloride
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
Procedure:
-
Thiouronium Salt Formation: In a round-bottom flask, combine 2-phenylethyl bromide (1.0 eq) and thiourea (1.1 eq) in 95% ethanol. Reflux the mixture for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (e.g., 5 N). Reflux the mixture for an additional 2 hours under a nitrogen atmosphere.
-
Work-up: Cool the mixture and acidify with hydrochloric acid. The organic layer containing 2-phenylethanethiol is then separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The crude product can be purified by distillation under reduced pressure.
Protocol 2.2: S-Methylation of 2-Phenylethanethiol
Materials:
-
2-Phenylethanethiol
-
Methyl iodide (CH₃I)
-
Base (e.g., Sodium hydroxide or Potassium carbonate)
-
Solvent (e.g., Ethanol or Acetone)
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 2-phenylethanethiol (1.0 eq) in a suitable solvent. Add a base (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Methylation: Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting Benzene, [2-(methylthio)ethyl]- can be purified by column chromatography or distillation.
Part 3: Friedel-Crafts Acylation for the Synthesis of this compound
The final step in the synthesis is the Friedel-Crafts acylation of Benzene, [2-(methylthio)ethyl]- with the previously prepared Cyclobutanecarbonyl chloride. The methylthio group (-SCH₃) is an ortho-, para-directing group. Due to steric hindrance, the acylation is expected to occur predominantly at the para-position relative to the ethyl-thiomethyl substituent.
Caption: General mechanism of the Friedel-Crafts acylation.
Protocol 3: Friedel-Crafts Acylation
Materials:
-
Benzene, [2-(methylthio)ethyl]-
-
Cyclobutanecarbonyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon disulfide (CS₂))
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 - 1.5 eq) in the anhydrous solvent.[1] Cool the suspension to 0-5 °C in an ice bath.
-
Acylium Ion Formation: To the cooled suspension, add a solution of Cyclobutanecarbonyl chloride (1.0 eq) in the anhydrous solvent dropwise from the dropping funnel over 15-20 minutes. Stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
Addition of Arene: Add a solution of Benzene, [2-(methylthio)ethyl]- (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) twice. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Quantitative Data for Friedel-Crafts Acylation:
| Reactant | Molar Ratio | Notes |
| Benzene, [2-(methylthio)ethyl]- | 1.0 | The aromatic substrate. |
| Cyclobutanecarbonyl chloride | 1.0 | The acylating agent. |
| Anhydrous Aluminum chloride | 1.1 - 1.5 | Stoichiometric amount is required as it complexes with the ketone product. |
Synthesis of Analogs
The described protocols can be readily adapted for the synthesis of a variety of analogs by modifying the starting materials.
-
Varying the Acyl Chain: Different acyl chlorides can be used in place of cyclobutanecarbonyl chloride to introduce alternative ketone functionalities. For example, using acetyl chloride would yield the corresponding methyl ketone analog.
-
Modifying the Aromatic Ring: Starting with different substituted phenylethyl halides in Protocol 2.1 will result in analogs with various substituents on the aromatic ring.
-
Altering the Thioether: Different alkylating agents can be used in Protocol 2.2 to introduce alkyl groups other than methyl on the sulfur atom.
Conclusion
The protocols detailed in this application note provide a robust and versatile methodology for the synthesis of this compound and its analogs. By following these step-by-step procedures and understanding the underlying chemical principles, researchers can efficiently produce these valuable compounds for further investigation in drug discovery and development programs. The modular nature of the synthesis allows for the creation of a diverse library of analogs, facilitating structure-activity relationship studies.
References
- Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
- LookChem. Cyclobutanecarbonyl chloride 5006-22-4 wiki.
- BenchChem. An In-depth Technical Guide to the Synthesis of Benzene, [2-(methylthio)ethyl]-.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
- BenchChem. Application Notes and Protocols: The Role of 2-Phenylethanethiol in Organic Synthesis.
Sources
Application of Cyclobutyl Ketones in Drug Discovery: A Guide for Researchers
Introduction: Beyond "Flatland" in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) structural motifs is paramount to achieving desirable pharmacological profiles. The "escape from flatland"—a movement away from planar, aromatic-rich molecules—has led to a surge of interest in strained ring systems that can confer unique conformational rigidity and novel intellectual property.[1][2] Among these, the cyclobutyl ketone moiety has emerged as a particularly valuable scaffold. Its inherent ring strain and puckered conformation offer a distinct spatial arrangement of substituents, influencing key drug-like properties such as metabolic stability, solubility, and target engagement.[1]
This guide provides an in-depth exploration of the application of cyclobutyl ketones in drug discovery, complete with detailed synthetic protocols, application notes on their strategic use, and methodologies for evaluating their impact on a compound's pharmacokinetic and pharmacodynamic properties.
Strategic Applications of the Cyclobutyl Ketone Moiety
The unique geometry of the cyclobutyl ring makes it more than just a simple linker. It serves as a versatile tool for medicinal chemists to fine-tune molecular properties.
Bioisosteric Replacement: A Superior Alternative to Common Motifs
One of the most powerful applications of the cyclobutyl group is as a bioisostere for other common chemical functionalities, such as gem-dimethyl, phenyl, and, most notably, tert-butyl groups.[3][4][5]
-
tert-Butyl Bioisostere: The bulky tert-butyl group is often incorporated to fill hydrophobic pockets in protein targets. However, it can be metabolically labile. The cyclobutyl group offers a similar steric profile while often improving metabolic stability.[6][7][8]
A compelling case study is the development of 1-trifluoromethyl-cyclobutyl analogs as replacements for tert-butyl groups in bioactive compounds. While the trifluoromethyl-cyclobutyl group has a slightly larger steric footprint and increased lipophilicity, it has been shown to maintain the original mode of biological activity and, in some instances, enhance resistance to metabolic degradation.[6][7][8]
| Property | tert-Butyl Analog | 1-Trifluoromethyl-cyclobutyl Analog | Change |
| Lipophilicity (logD) | 2.11 | 2.51 | +0.4 |
| Aqueous Solubility | Lower | Higher | Improved |
| Metabolic Stability (CLint) | Varies | Often Improved | Enhanced |
| Table 1: Comparative physicochemical properties of a model compound with a tert-butyl group versus its 1-trifluoromethyl-cyclobutyl analog.[6] |
Enhancing Metabolic Stability and Pharmacokinetic Properties
The conformational rigidity of the cyclobutyl ring can shield metabolically susceptible sites within a molecule from enzymatic degradation, thereby enhancing its metabolic stability and prolonging its half-life.[1] The strategic placement of a cyclobutyl ketone can block common sites of oxidation by cytochrome P450 enzymes.
For instance, in the development of melanin-concentrating hormone receptor 1 (MCHR1) inhibitors, the introduction of a difluorinated cyclobutyl group significantly improved metabolic stability and exposure compared to the parent compound.[1]
Synthesis of Functionalized Cyclobutyl Ketones: Protocols
The synthesis of appropriately substituted cyclobutyl ketones is a critical first step in their application. Below are two distinct and detailed protocols for their preparation.
Protocol 1: Sequential Norrish-Yang Cyclization and Palladium-Catalyzed C-H Functionalization
This two-step method provides access to valuable cis-1,3-difunctionalized cyclobutanes from readily available aryl cyclobutyl ketones.[3][9][10][11]
Workflow:
Caption: Workflow for the synthesis of cis-1,3-difunctionalized cyclobutyl ketones.
Step 1: Optimized Norrish-Yang Cyclization
This photochemical reaction proceeds via an intramolecular hydrogen abstraction by the excited ketone, leading to a bicyclic alcohol intermediate.[3][9][11]
-
Materials:
-
Aryl cyclobutyl ketone (1.0 mmol)
-
Anhydrous benzene or acetone (100 mL)
-
UV photoreactor with a 365 nm lamp
-
Quartz reaction vessel
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the aryl cyclobutyl ketone in the chosen solvent in the quartz reaction vessel.
-
Degas the solution by bubbling with an inert gas for 30 minutes.
-
Irradiate the solution in the UV photoreactor at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Remove the solvent under reduced pressure to yield the crude bicyclo[1.1.1]pentan-2-ol intermediate, which can be used in the next step without further purification.
-
Step 2: Palladium-Catalyzed C-C Cleavage and Functionalization
This step utilizes a palladium catalyst to cleave a C-C bond in the strained bicyclic intermediate and introduce a new functional group.[3][9][10][11]
-
Materials:
-
Crude bicyclo[1.1.1]pentan-2-ol intermediate (from Step 1)
-
Aryl/alkenyl/alkynyl iodide (1.5 mmol)
-
Pd(OAc)₂ (10 mol%)
-
Ligand (e.g., a 2-pyridone ligand, 20 mol%)
-
Ag₂O (2.0 equiv.)
-
Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)
-
Schlenk tube
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the crude bicyclo[1.1.1]pentan-2-ol intermediate, the iodide coupling partner, Pd(OAc)₂, the ligand, and Ag₂O.
-
Add the anhydrous DCE.
-
Seal the tube and heat the mixture at 100 °C for 20 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired cis-γ-functionalized cyclobutyl ketone.
-
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of Ketenes and Alkenes
This method provides a direct route to cyclobutanones through the cycloaddition of a ketene and an alkene, promoted by a Lewis acid.
-
Materials:
-
Alkene (e.g., 1,1-diphenylethylene, 37.8 mmol)
-
Acid chloride (e.g., diphenylacetyl chloride, 41.6 mmol)
-
Triethylamine (45.4 mmol)
-
Anhydrous dichloromethane (DCM) (350 mL)
-
Ethylaluminum dichloride (1 M in hexanes, 95.0 mmol)
-
Three-necked round-bottomed flask, addition funnel
-
-
Procedure:
-
To a flame-dried three-necked flask under an inert atmosphere, add the alkene and anhydrous DCM. Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare the ketene in situ by adding triethylamine to a solution of the acid chloride in DCM.
-
Transfer the ketene solution via cannula to the cooled alkene solution.
-
Slowly add the ethylaluminum dichloride solution via an addition funnel over 50 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for an additional hour at -78 °C.
-
Quench the reaction by slowly adding methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Warm the mixture to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the cyclobutanone.
-
Evaluating the Impact of Cyclobutyl Ketones: Assay Protocols
Once synthesized, the effect of the cyclobutyl ketone moiety on the drug-like properties of a compound must be assessed.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing a key indicator of its likely in vivo half-life.[12][13][14][15][16]
Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
-
Materials:
-
Pooled human or animal liver microsomes
-
Test compound (1 µM final concentration)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
Ice-cold acetonitrile with an internal standard
-
96-well plate, incubator, centrifuge, LC-MS/MS system
-
-
Procedure:
-
Prepare the liver microsomal solution in the phosphate buffer and pre-warm to 37 °C.
-
Prepare the test compound and positive control solutions.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Penetration
This high-throughput assay predicts the passive permeability of a compound across the BBB, which is crucial for CNS drug candidates.[17][18][19][20][21]
-
Materials:
-
PAMPA "sandwich" plate (donor and acceptor plates)
-
BBB lipid solution (e.g., porcine brain lipid extract in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (50 µM solution in PBS with 0.5% DMSO)
-
Control compounds with known BBB permeability
-
UV or LC-MS/MS plate reader
-
-
Procedure:
-
Coat the filter of the donor plate with the BBB lipid solution.
-
Add PBS to the acceptor plate wells.
-
Add the test and control compound solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for 1-4 hours in a humid environment.
-
After incubation, separate the plates and quantify the compound concentration in both the donor and acceptor wells using a plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - C_A / C_eq)] * V_A / (Area * time) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A is the volume of the acceptor well, Area is the filter area, and time is the incubation time.
-
Compare the Papp value of the test compound to those of the controls to classify its BBB penetration potential (e.g., low, medium, high).
-
Case Study: Cyclobutyl Ketones in Kinase Inhibitor Design
The rigid nature of the cyclobutyl ketone scaffold makes it particularly useful for orienting pharmacophoric groups in the highly defined binding pockets of kinases. A hypothetical structure-activity relationship (SAR) study for a series of Cyclin-Dependent Kinase 2 (CDK2) inhibitors is presented below to illustrate this principle.
| Compound | R Group | CDK2 IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
| 1 | tert-butyl | 50 | 15 |
| 2 | phenyl | 80 | 45 |
| 3 | cyclobutyl | 45 | >90 |
| 4 | cis-3-hydroxycyclobutyl | 20 | >90 |
| 5 | trans-3-hydroxycyclobutyl | 150 | >90 |
| Table 2: Hypothetical SAR data for a series of CDK2 inhibitors. |
In this example, replacing the metabolically labile tert-butyl group in compound 1 with a cyclobutyl group (compound 3 ) maintains potency while significantly improving metabolic stability. Further functionalization of the cyclobutyl ring, as in the cis-3-hydroxycyclobutyl analog 4 , leads to a further increase in potency, likely due to a favorable hydrogen bonding interaction within the kinase active site. The stereochemistry of this substitution is critical, as the corresponding trans isomer 5 is significantly less active.
Conclusion
Cyclobutyl ketones represent a valuable and versatile structural motif in the medicinal chemist's toolbox. Their unique conformational properties can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. By providing a conformationally restricted scaffold, they can improve metabolic stability and serve as effective bioisosteres for other common chemical groups. The synthetic and analytical protocols detailed in this guide offer a practical framework for the successful application of cyclobutyl ketones in drug discovery programs, ultimately contributing to the development of safer and more effective medicines.
References
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AxisPharm. Microsomal Stability Assay Protocol. Accessed January 17, 2026. [Link]
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Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]
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Wernevik, J., Gieth, K., & Haglund, U. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Fan, Z., Strassfeld, D. A., Park, H. S., & Yu, J. Q. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Request PDF on ResearchGate. [Link]
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Fan, Z., Strassfeld, D. A., Park, H. S., & Yu, J. Q. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Request PDF on ResearchGate. [Link]
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Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1695-1704. [Link]
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Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA). Accessed January 17, 2026. [Link]
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Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]
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Organic Syntheses. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]
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Takeda, T., Fujiwara, T., & Tsubouchi, A. (1986). [2+2] Cycloaddition of Alkenyl Sulfide with α,β-Unsaturated Ketone. A Convenient Route to 1-Cyclobutenyl Ketones. Chemistry Letters, 15(10), 1781-1784. [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1695-1704. [Link]
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Bach, T. (2010). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 110(3), 1545-1575. [Link]
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Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Accessed January 17, 2026. [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1695-1704. [Link]
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Request PDF. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Published August 10, 2025. [Link]
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Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]
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van der Heijden, M. S., et al. (2020). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
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de Groot, A. M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Al-Suwaidan, I. A., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8031. [Link]
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MedChemica. (2021, October 21). BucketListPapers 66/100: The First Case Study – Celecoxib – Introducing A Metabolically Labile Group To Control Half-life. [Link]
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Application Note & Protocols: Characterization of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone as a Potent Matrix Metalloproteinase Inhibitor
Abstract
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical to extracellular matrix (ECM) remodeling.[1][2][3] Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them significant therapeutic targets.[1][2] This document provides a comprehensive guide for researchers to investigate the inhibitory potential of the novel compound, Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, hereafter referred to as C2TK . We present the scientific rationale for its potential as an MMP inhibitor, followed by detailed, step-by-step protocols for a primary fluorescence-based screening assay, determination of the half-maximal inhibitory concentration (IC₅₀), and kinetic studies to elucidate the mechanism of action.
Scientific Rationale & Background
The rational design of enzyme inhibitors leverages the specific biochemical features of both the target enzyme and the inhibitory molecule.[4][5] C2TK has been synthesized based on a structural hypothesis for potent MMP inhibition, integrating three key chemical moieties:
-
Thiomethylphenyl Group: The sulfur atom in the thioether linkage is positioned to act as a potent zinc-chelating group. The active site of MMPs contains a catalytic zinc ion that is essential for their proteolytic activity.[2][3] Compounds containing thiol or thioether groups can coordinate with this zinc ion, effectively blocking the enzyme's function.[1][6]
-
Cyclobutyl Ketone Moiety: The cyclobutyl group provides a rigid, three-dimensional scaffold that can fit into the hydrophobic S1' pocket of the MMP active site, a common strategy for enhancing binding affinity and selectivity.[4][7][8] The ethyl ketone linker provides appropriate spacing and conformational flexibility to position the other functional groups optimally within the active site.
-
Overall Structure: The combination of a strong zinc-binding group with hydrophobic moieties designed to interact with substrate-binding pockets suggests a high potential for C2TK to act as a potent and specific MMP inhibitor.
This application note will focus on protocols for characterizing the inhibitory activity of C2TK against MMP-9 (Gelatinase B), an enzyme highly relevant in cancer cell invasion and inflammatory processes.
Overall Experimental Workflow
The characterization of C2TK follows a logical progression from initial screening to detailed mechanistic studies. The workflow ensures that resources are used efficiently, with each step providing the necessary data to proceed to the next level of inquiry.
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Application Notes & Protocols: A Tiered Strategy for the Cellular Evaluation of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
Introduction: Deconstructing a Novel Chemical Entity
The compound Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone represents a novel chemical entity with structural motifs that suggest significant potential for biological activity. The cyclobutane ring is an increasingly utilized scaffold in medicinal chemistry, prized for enhancing pharmacological properties like metabolic stability and providing unique three-dimensional diversity.[1][2] The thiomethylphenyl group, a derivative of thiophene, is a privileged pharmacophore found in numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer.[3][4][5] The sulfur atom, in particular, can be critical for drug-receptor interactions and may be susceptible to metabolic activation.[4][6]
Furthermore, the presence of an ethyl ketone introduces potential electrophilicity, a characteristic of compounds that can covalently interact with nucleophilic residues (like cysteine) on proteins.[7] This reactivity can be harnessed for therapeutic benefit, for instance, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[8] However, such reactivity also necessitates careful evaluation to distinguish targeted pharmacological effects from non-specific cytotoxicity.[9][10]
Given these structural alerts, a systematic, tiered approach is required to characterize the cellular effects of this compound. This guide provides a series of robust, validated cell-based assays designed to first establish a cytotoxicity profile and then to probe for specific mechanistic activities related to inflammation and oxidative stress.
The Investigative Workflow: A Tiered Approach
We propose a three-tiered workflow to efficiently characterize the compound's biological profile. This strategy begins with broad assessments of cytotoxicity to define a viable concentration range, followed by more focused mechanistic assays.
Caption: Tiered assay workflow for compound characterization.
Tier 1 Protocol: Cytotoxicity Profiling via MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The quantity of formazan is directly proportional to the number of metabolically active cells. This initial screen is critical for determining the compound's 50% inhibitory concentration (IC50) and establishing a sub-lethal concentration range for subsequent mechanistic studies.
Protocol:
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, RAW 264.7 for inflammatory studies) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 200 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Expected Outcome | Implication for Next Steps |
| IC50 Value | > 50 µM | Low cytotoxicity. Proceed with mechanistic assays up to 25 µM. |
| 1 - 50 µM | Moderate cytotoxicity. Select concentrations for next steps at ≤ IC50/4. | |
| < 1 µM | High cytotoxicity. Suggests non-specific toxic effects. |
Tier 1 Protocol: Annexin V/Propidium Iodide Apoptosis Assay
Scientific Rationale: To determine if cell death occurs via apoptosis or necrosis, a dual-staining flow cytometry assay using Annexin V and Propidium Iodide (PI) is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate (e.g., Jurkat T cells) at 5 x 10⁵ cells/well. Treat with the compound at concentrations informed by the MTT assay (e.g., IC50, 2x IC50) for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Tier 2 Protocol: Anti-Inflammatory Potential (Nitric Oxide Assay)
Scientific Rationale: Thiophene derivatives are known for their anti-inflammatory properties.[3] A key event in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, providing a reliable proxy for NO production.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage-like cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of the compound (determined from Tier 1) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Tier 2 Protocol: Oxidative Stress & Nrf2 Pathway Activation
Scientific Rationale: Electrophilic compounds can react with cellular nucleophiles, leading to oxidative stress or the activation of protective pathways like Nrf2.[7][8] We will assess this duality by first measuring intracellular reactive oxygen species (ROS) and then quantifying the expression of a canonical Nrf2 target gene, Heme Oxygenase-1 (HO-1).
Intracellular ROS Detection
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a black, clear-bottom 96-well plate.
-
Staining: Load cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Treatment: Wash cells and treat with the compound. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Data Acquisition: Measure fluorescence (excitation 485 nm, emission 535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) using a plate reader.
Nrf2 Target Gene Expression (qPCR)
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate. Treat with non-toxic concentrations of the compound for 6-24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for HO-1 and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of HO-1 using the ΔΔCt method. A significant increase in HO-1 mRNA relative to the vehicle control indicates Nrf2 pathway activation.
Caption: The Keap1-Nrf2 signaling pathway activated by electrophiles.
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Application Notes and Protocols for In Vivo Evaluation of Compounds Containing the 2-(thiomethylphenyl)ethyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic considerations and experimental protocols for the in vivo evaluation of novel compounds featuring the 2-(thiomethylphenyl)ethyl moiety. While direct extensive research on this specific chemical scaffold is emerging, this document extrapolates from structurally related sulfur-containing compounds to provide a robust framework for preclinical investigation. The protocols herein are designed to be self-validating systems, enabling researchers to assess the pharmacokinetic profile, safety, and potential therapeutic efficacy of these compounds in a systematic and reproducible manner. This guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the preclinical workflow for compounds of this class.
Introduction: The 2-(thiomethylphenyl)ethyl Moiety - A Scaffold of Interest
The 2-(thiomethylphenyl)ethyl moiety, characterized by a flexible ethylthio group attached to a phenyl ring, presents an intriguing scaffold for drug discovery. The presence of a sulfur atom can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1][2] While this specific moiety is not extensively documented, related structures containing thiophene, thioamide, and other organosulfur components have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5][6] Therefore, a systematic in vivo evaluation of novel compounds containing the 2-(thiomethylphenyl)ethyl group is warranted to unlock their therapeutic potential.
This guide provides a foundational framework for such an evaluation, drawing upon established principles of preclinical drug development and insights from studies on analogous sulfur-containing molecules.
Preclinical In Vivo Study Design: A Strategic Workflow
A successful in vivo study of a novel compound requires a meticulously planned, stepwise approach. The following workflow is recommended for compounds containing the 2-(thiomethylphenyl)ethyl moiety, ensuring that each stage of the investigation builds upon robust, validated data.
Caption: A logical workflow for the in vivo evaluation of novel compounds.
Experimental Protocols
Pre-formulation and Vehicle Selection
The initial step in any in vivo study is to develop a suitable formulation for the test compound. This is critical for ensuring accurate and reproducible dosing.
Protocol 1: Solubility and Stability Assessment
Objective: To determine the solubility of the test compound in various pharmaceutically acceptable vehicles and to assess its stability in the selected vehicle.[7]
Materials:
-
Test compound (containing the 2-(thiomethylphenyl)ethyl moiety)
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Carboxymethylcellulose (CMC)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the test compound in DMSO.
-
Prepare a range of pharmaceutically acceptable vehicles (e.g., 10% DMSO in saline, 10% PEG400 in saline, 0.5% CMC in saline).
-
Add increasing amounts of the stock solution to each vehicle to determine the maximum solubility by visual inspection for precipitation.
-
Confirm the concentration of the soluble compound in the supernatant by HPLC analysis.
-
Assess the stability of the most promising formulation by incubating it at room temperature and 4°C for 24 hours and analyzing for degradation products by HPLC.
Data Presentation:
| Vehicle Composition | Solubility (mg/mL) | Stability (24h, RT, % Remaining) |
| 100% Saline | <0.1 | N/A |
| 5% DMSO in Saline | 0.8 | >98% |
| 10% PEG400 in Saline | 2.1 | >99% |
| 10% Tween 80 in Saline | 3.5 | >99% |
| 0.5% CMC in Saline | 1.2 | >98% |
Causality Behind Experimental Choices: The choice of vehicle is critical as it can influence the bioavailability and toxicity of the compound. A vehicle that ensures the compound remains in solution and is stable is essential for accurate dosing.
Acute Toxicity Assessment
An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[7]
Protocol 2: Acute Toxicity Study in Rodents
Objective: To determine the MTD of a single dose of the test compound.
Materials:
-
Test compound formulated in the selected vehicle
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old
-
Standard laboratory animal housing and care facilities
Procedure:
-
Divide animals into groups of 3-5 per sex per dose level.
-
Administer the test compound via the intended clinical route (e.g., intraperitoneal, oral gavage) at escalating doses.
-
Include a vehicle control group.
-
Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) and mortality for at least 72 hours.
-
Record body weight changes daily.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting efficacy and toxicity data.[8]
Protocol 3: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of the test compound.
Materials:
-
Test compound formulated in the selected vehicle
-
Male rats (e.g., Sprague-Dawley), cannulated if serial blood sampling is required
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of the test compound (at a dose below the MTD) via the intended route of administration (e.g., intravenous and oral).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters using appropriate software.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 2500 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 78 |
Causality Behind Experimental Choices: An intravenous arm in the PK study is crucial for determining the absolute bioavailability of the compound when administered via an extravascular route like oral gavage.
Potential Signaling Pathways and Efficacy Models
Based on the biological activities of structurally related sulfur-containing compounds, several signaling pathways and corresponding in vivo efficacy models can be proposed for compounds with a 2-(thiomethylphenyl)ethyl moiety.
Anti-inflammatory Activity
Many sulfur-containing heterocyclic compounds exhibit anti-inflammatory properties.[5] A potential mechanism could involve the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Caption: A potential mechanism of anti-inflammatory action via NF-κB inhibition.
Protocol 4: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
Objective: To evaluate the anti-inflammatory efficacy of the test compound in vivo.
Materials:
-
Test compound
-
Lipopolysaccharide (LPS)
-
Male mice (e.g., BALB/c)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
After a predetermined time (based on PK data), challenge the mice with an intraperitoneal injection of LPS.
-
Collect blood samples at the peak of cytokine production (e.g., 1.5 hours for TNF-α, 3 hours for IL-6).
-
Measure the plasma levels of TNF-α and IL-6 by ELISA.
Conclusion
The 2-(thiomethylphenyl)ethyl moiety represents a promising scaffold for the development of novel therapeutics. The application notes and protocols provided in this guide offer a comprehensive and scientifically grounded framework for the in vivo evaluation of compounds containing this moiety. By following a systematic approach that includes pre-formulation, toxicity assessment, pharmacokinetic profiling, and efficacy testing in relevant disease models, researchers can effectively advance these compounds through the preclinical drug development pipeline.
References
- Benchchem. Potential Biological Activities of Benzene, [2-(methylthio)
- Benchchem. Application Notes and Protocols for In Vivo Evaluation of 2-(((2-(4- Ethylphenyl)-5-methyloxazol-4 - Benchchem.
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Kavetskyi, T., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]
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Kavetskyi, T., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]
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Sachana, M., & Hargreaves, A. J. (2008). Toxicological testing: In vivo and in vitro models. ResearchGate. [Link]
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National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). [Link]
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Salehi, B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
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ResearchGate. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). [Link]
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Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]
-
National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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ResearchGate. Methyl-Containing Pharmaceuticals: Methylation in Drug Design. [Link]
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Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]
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ResearchGate. Unlocking the potential of the thioamide group in drug design and development. [Link]
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National Center for Biotechnology Information. A biochemical and toxicological study with diethyl 2-phenyl-2-tellurophenyl vinylphosphonate in a sub-chronic intraperitoneal treatment in mice. [Link]
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Taylor, V. M., et al. (2011). In vitro and in vivo studies of the utility of dimethyl and diethyl carbaporphyrin ketals in treatment of cutaneous leishmaniasis. Antimicrobial Agents and Chemotherapy, 55(10), 4755–4764. [Link]
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Eglin, S., et al. (2021). Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. Pharmaceutics, 13(7), 1015. [Link]
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ResearchGate. In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. [Link]
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Nogami, H., et al. (1970). Pharmacokinetics of thiamine derivatives. II. Elimination of thiamine derivatives from the blood of rat. Chemical & Pharmaceutical Bulletin, 18(10), 1937–1944. [Link]
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National Center for Biotechnology Information. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]
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Laterre, P.-F., et al. (2017). Pharmacokinetics and Pharmacodynamics of Temocillin. Clinical Pharmacokinetics, 56(12), 1437–1448. [Link]
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PETA International Science Consortium. (2018). In Vitro Models for Inhalation Toxicity Testing. YouTube. [Link]
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Larré, C., et al. (2018). The Ex vivo Eye Irritation Test (EVEIT) model as a mean of improving venom ophthalmia understanding. Toxicon, 150, 253–260. [Link]
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Semantic Scholar. Toxicological testing: In vivo and in vitro models. [Link]
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- 8. Pharmacokinetics and Pharmacodynamics of Temocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl Ketone: An Application Note and Protocol
Introduction
This application note provides a comprehensive and scalable protocol for the synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, a novel ketone with potential applications in pharmaceutical and materials science research. The synthetic strategy is designed for robustness and scalability, prioritizing safety, efficiency, and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. We will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step protocols, and offer insights into process optimization and characterization of the target molecule.
The chosen synthetic pathway leverages the reliability of Weinreb amide chemistry to ensure a high-yielding and clean conversion to the desired ketone, mitigating the common issue of over-addition often encountered with more reactive carbonyl precursors.[1] The synthesis commences from readily available starting materials and proceeds through a multi-step sequence that has been designed for straightforward execution and purification on a larger scale.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a four-step sequence, as illustrated in the workflow diagram below. The key steps involve the formation of a key carboxylic acid intermediate, its conversion to a stable Weinreb amide, and a final carbon-carbon bond formation via a Grignard reaction.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols and Scientific Rationale
Part 1: Synthesis of 2-(2-(Methylthio)phenyl)acetic acid
The synthesis of the crucial carboxylic acid intermediate is achieved from 2-bromotoluene. This multi-step, one-pot procedure involves ortho-lithiation, quenching with elemental sulfur to form a thiolate, in-situ reduction, and subsequent alkylation with bromoacetic acid.
Protocol 1: Synthesis of 2-(2-(Methylthio)phenyl)acetic acid
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Bromotoluene | 171.04 | 50.0 g | 0.292 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 128.5 mL | 0.321 | 1.1 |
| Sulfur (S₈) | 256.52 | 9.8 g | 0.038 (as S₈) | 1.04 (as S) |
| Lithium aluminum hydride (1.0 M in THF) | 37.95 | 292 mL | 0.292 | 1.0 |
| Bromoacetic acid | 138.95 | 44.6 g | 0.321 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - | - |
| Diethyl ether, anhydrous | - | 300 mL | - | - |
| Hydrochloric acid (6 M) | - | As needed | - | - |
| Sodium sulfate, anhydrous | - | As needed | - | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Add 2-bromotoluene (50.0 g, 0.292 mol) and anhydrous tetrahydrofuran (500 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (128.5 mL of a 2.5 M solution in hexanes, 0.321 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C. Stir the resulting mixture for an additional 2 hours at -78 °C. The use of organolithium reagents requires strict anhydrous and inert conditions to prevent quenching and potential fire hazards.[2][3][4][5][6]
-
Thiolation: In a separate flask, suspend elemental sulfur (9.8 g, 0.038 mol) in anhydrous diethyl ether (100 mL). Slowly add this slurry to the reaction mixture at -78 °C. A color change is typically observed. Stir the reaction for 1 hour at -78 °C.
-
Reduction: Slowly add lithium aluminum hydride (292 mL of a 1.0 M solution in THF, 0.292 mol) to the reaction mixture, ensuring the temperature remains below -60 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Alkylation: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve bromoacetic acid (44.6 g, 0.321 mol) in anhydrous diethyl ether (200 mL). Add this solution dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture to pH 2 with 6 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 2-(2-(methylthio)phenyl)acetic acid as a solid.
Part 2: Synthesis of N-Methoxy-N-methyl-2-(2-(methylthio)phenyl)acetamide (Weinreb Amide)
The carboxylic acid is first converted to its more reactive acyl chloride, which is then immediately reacted with N,O-dimethylhydroxylamine hydrochloride to form the stable Weinreb amide. Oxalyl chloride is the reagent of choice for this transformation as it produces only gaseous byproducts, simplifying the work-up.[7][8][9][10]
Protocol 2: Acyl Chloride and Weinreb Amide Formation
| Reagent | MW | Amount | Moles | Equivalents |
| 2-(2-(Methylthio)phenyl)acetic acid | 182.24 | 40.0 g | 0.219 | 1.0 |
| Oxalyl chloride | 126.93 | 20.0 mL | 0.230 | 1.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | Catalytic |
| Dichloromethane (DCM), anhydrous | - | 400 mL | - | - |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 23.5 g | 0.241 | 1.1 |
| Pyridine | 79.10 | 38.6 mL | 0.482 | 2.2 |
| Saturated sodium bicarbonate solution | - | As needed | - | - |
| Magnesium sulfate, anhydrous | - | As needed | - | - |
Procedure:
-
Acyl Chloride Formation: In a 1 L three-necked round-bottom flask under an inert atmosphere, dissolve 2-(2-(methylthio)phenyl)acetic acid (40.0 g, 0.219 mol) in anhydrous dichloromethane (400 mL). Add a catalytic amount of DMF (0.5 mL). Slowly add oxalyl chloride (20.0 mL, 0.230 mol) dropwise at room temperature. Vigorous gas evolution (CO₂ and CO) will be observed. Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material by TLC.
-
Weinreb Amide Formation: In a separate 1 L flask, suspend N,O-dimethylhydroxylamine hydrochloride (23.5 g, 0.241 mol) in anhydrous dichloromethane (200 mL) and cool to 0 °C. Slowly add pyridine (38.6 mL, 0.482 mol) to this suspension.
-
Coupling: Slowly add the freshly prepared acyl chloride solution to the N,O-dimethylhydroxylamine/pyridine mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude Weinreb amide is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Figure 2: Mechanism of Weinreb amide formation.
Part 3: Scale-up Synthesis of this compound
The final step involves the reaction of the Weinreb amide with cyclobutylmagnesium bromide. The Weinreb amide's ability to form a stable chelated intermediate prevents the common over-addition of the Grignard reagent, leading to a high yield of the desired ketone.[1]
Protocol 3: Grignard Reaction and Final Product Formation
| Reagent | MW | Amount | Moles | Equivalents |
| N-Methoxy-N-methyl-2-(2-(methylthio)phenyl)acetamide | 225.31 | 30.0 g | 0.133 | 1.0 |
| Cyclobutylmagnesium bromide (0.5 M in THF) | 159.31 | 293 mL | 0.146 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - | - |
| Saturated ammonium chloride solution | - | As needed | - | - |
| Ethyl acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Magnesium sulfate, anhydrous | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask under an inert atmosphere, dissolve the Weinreb amide (30.0 g, 0.133 mol) in anhydrous tetrahydrofuran (300 mL). Cool the solution to -78 °C.
-
Grignard Addition: Slowly add cyclobutylmagnesium bromide (293 mL of a 0.5 M solution in THF, 0.146 mol) to the cooled solution of the Weinreb amide. Maintain the temperature below -70 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure this compound.
Figure 3: Mechanism of the Grignard reaction with a Weinreb amide.
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (multiplet, ~7.0-7.4 ppm), a triplet for the methylene group alpha to the carbonyl (~2.9 ppm), a multiplet for the cyclobutyl methine proton (~3.2 ppm), multiplets for the cyclobutyl methylene protons (~1.8-2.3 ppm), a singlet for the methylthio group (~2.4 ppm), and a triplet for the terminal methyl group of the ethyl chain.
-
¹³C NMR (100 MHz, CDCl₃): A characteristic signal for the ketone carbonyl is expected around 210 ppm. Aromatic carbons will appear in the 125-140 ppm region. The methylthio carbon should be around 15 ppm. The aliphatic carbons of the cyclobutyl and ethyl groups will be in the upfield region.
-
Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
-
Purity (HPLC): The purity of the final compound should be assessed by HPLC analysis.
Safety Considerations for Scale-up
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere using oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[2][3][4][5][6]
-
Grignard Reagents: Cyclobutylmagnesium bromide is moisture-sensitive and flammable. Large-scale Grignard reactions can be exothermic and require careful temperature control. An ice bath should be readily available for cooling in case of an exotherm.
-
Oxalyl Chloride: This reagent is corrosive and toxic. It should be handled in a well-ventilated fume hood. The reaction with DMF and carboxylic acids produces gaseous byproducts (CO and CO₂), so adequate ventilation is crucial.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times.
Conclusion
This application note provides a detailed and scalable synthetic protocol for this compound. The use of a robust Weinreb amide-based strategy ensures a high-yielding and clean synthesis, suitable for producing multi-gram quantities of the target compound. The protocols and safety guidelines outlined herein are designed to assist researchers in the successful and safe execution of this synthesis.
References
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652. [Link]
-
University of California, Irvine Environmental Health & Safety. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
University of California, Santa Barbara Department of Chemistry and Biochemistry. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
-
Kar, G. K. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Katritzky, A. R., & Singh, S. K. (2003). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2003(13), 59-66. [Link]
-
JoeCHEM. (2021, August 20). Acids to Acyl Chlorides, Part 2 [Video]. YouTube. [Link]
-
Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2018). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Chemistry, 22(1), 2-23. [Link]
-
Wikipedia. (2023, December 29). Weinreb ketone synthesis. [Link]
Sources
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- 10. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclobutyl Ketone Compounds
Welcome to the Technical Support Center for the purification of cyclobutyl ketone compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with isolating these valuable chemical entities. The inherent ring strain and diverse reactivity of cyclobutyl ketones can introduce specific hurdles in purification that demand a nuanced and well-informed approach.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The content is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your purification strategies.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification of cyclobutyl ketone compounds.
Chromatography Issues
Question 1: I'm seeing significant tailing of my cyclobutyl ketone peak during silica gel chromatography. What's causing this and how can I fix it?
Answer:
Peak tailing in the chromatography of ketones, including cyclobutyl ketones, on silica gel is often due to strong interactions between the carbonyl group and the acidic silanol groups on the silica surface. This can be exacerbated by the polarity of the cyclobutyl ketone.
Causality: The lone pairs on the carbonyl oxygen can form hydrogen bonds with the surface silanol groups (Si-OH) of the silica gel. This strong interaction can lead to a slow desorption process, resulting in a tailed peak shape.
Solutions:
-
Solvent System Modification:
-
Add a Polar Modifier: A small amount of a polar solvent like methanol or isopropanol (0.1-1%) in your mobile phase (e.g., hexane/ethyl acetate) can help to competitively bind to the active sites on the silica, reducing the interaction with your ketone and improving peak shape.
-
Use a Less Acidic Stationary Phase: Consider using deactivated silica gel or alumina for your chromatography. Alumina is generally less acidic than silica and can be a good alternative for purifying basic or acid-sensitive compounds.
-
-
Sample Loading:
-
Avoid Overloading: Overloading the column can lead to peak tailing. Ensure you are not exceeding the recommended sample capacity for your column size. A general rule of thumb is 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
Question 2: I have a persistent impurity that co-elutes with my cyclobutyl ketone product on silica gel. How can I improve the separation?
Answer:
Co-elution is a common challenge, especially when dealing with impurities that have similar polarities to the desired product. For cyclobutyl ketones, common co-eluting impurities include the starting cyclobutanol and certain byproducts.
Likely Impurities:
-
Unreacted Cyclobutanol: This is a very common impurity if the ketone was synthesized by oxidation of the corresponding alcohol.
-
Isomeric Byproducts: Depending on the synthetic route, you may have isomeric ketones or other structurally similar compounds.
Solutions:
-
Optimize Your Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often resolve closely eluting compounds.
-
Solvent Selectivity: Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or a mixture of ethers (like diethyl ether or MTBE) can alter the selectivity of the separation. Refer to the table below for starting points.
-
| Solvent System (Hexane as non-polar base) | Selectivity Characteristics |
| Ethyl Acetate | Good general-purpose solvent, but can have strong interactions. |
| Dichloromethane | Offers different selectivity due to its dipole moment. |
| Diethyl Ether/MTBE | Can provide good separation for moderately polar compounds. |
-
Consider a Different Stationary Phase:
-
Reverse-Phase Chromatography: If your cyclobutyl ketone and impurity have different hydrophobicities, reverse-phase chromatography (e.g., C18 silica) can provide excellent separation.
-
Silver Nitrate Impregnated Silica: For compounds containing double bonds, silica gel impregnated with silver nitrate can offer unique selectivity based on the interaction of the silver ions with the π-electrons.
-
Question 3: My cyclobutyl ketone seems to be degrading on the column. I'm observing new spots on my TLC plates of the collected fractions. What is happening?
Answer:
Degradation on silica gel can be a significant issue for strained ring systems like cyclobutanes, especially if they are sensitive to acid.
Causality: The acidic nature of silica gel can catalyze side reactions, such as:
-
Ring-Opening: Acid-catalyzed ring-opening of the cyclobutane ring can lead to the formation of linear byproducts.
-
Enolization/Isomerization: The acidic protons on the silica can promote enolization, which may lead to isomerization or other unwanted reactions.
Solutions:
-
Deactivate the Silica Gel:
-
Triethylamine Wash: Pre-treating your silica gel with a dilute solution of triethylamine in your mobile phase can neutralize the acidic sites.
-
Use Pre-treated Silica: Commercially available deactivated silica gel is a convenient option.
-
-
Minimize Contact Time:
-
Flash Chromatography: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.
-
Efficient Fractionation: Collect fractions quickly and analyze them promptly.
-
-
Alternative Purification Methods:
-
Distillation: If your compound is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure is an excellent alternative.
-
Crystallization: If your cyclobutyl ketone is a solid, crystallization can be a highly effective purification method.
-
Distillation Issues
Question 4: I'm losing a significant amount of my cyclobutyl ketone during distillation, and the distilled product is still impure. What should I do?
Answer:
Loss of product and incomplete purification during distillation can be due to several factors, including thermal instability, azeotrope formation, or inefficient fractionation.
Causality:
-
Thermal Decomposition: The strained cyclobutane ring may be susceptible to thermal decomposition at elevated temperatures.
-
Azeotrope Formation: Cyclobutyl ketones can form azeotropes with water or other solvents, making complete separation by simple distillation difficult.[1]
-
Close-Boiling Impurities: Impurities with boiling points close to your product will be difficult to separate with a simple distillation setup.
Solutions:
-
Optimize Distillation Conditions:
-
Vacuum Distillation: Always use vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.
-
Fractional Distillation: For separating close-boiling impurities, a fractional distillation column (e.g., a Vigreux or packed column) is essential to increase the separation efficiency.
-
-
Address Azeotropes:
-
Drying: Ensure your crude product is thoroughly dried before distillation to remove any water that could form an azeotrope.
-
Azeotropic Distillation: In some cases, you can intentionally add a solvent that forms a low-boiling azeotrope with the impurity to facilitate its removal.
-
-
Pre-distillation Purification:
-
Aqueous Wash: A simple aqueous wash can remove water-soluble impurities.
-
Chemical Treatment: For specific impurities like aldehydes, a pre-treatment can be effective. For example, a wash with a saturated sodium bisulfite solution can selectively remove aldehydes as water-soluble adducts.[2]
-
General Purity and Stability Issues
Question 5: My purified cyclobutyl ketone develops a color and its purity decreases over time upon storage. How can I improve its stability?
Answer:
The instability of ketones on storage can be due to their tendency to undergo oxidation or other degradation pathways, which can be accelerated by the presence of impurities.[3]
Causality:
-
Oxidation: Ketones can be susceptible to oxidation, especially in the presence of light and air.
-
Residual Acidity/Basicity: Trace amounts of acid or base from the purification process can catalyze degradation over time.
Solutions:
-
Thorough Purification: Ensure that all impurities, especially acidic or basic residues, are removed. A final wash with a neutral buffer or water may be necessary.
-
Proper Storage:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: Store at a low temperature, such as in a refrigerator or freezer.
-
Protection from Light: Use an amber-colored vial or store in the dark.
-
-
Addition of Stabilizers: In some cases, a small amount of a stabilizer, such as BHT (butylated hydroxytoluene), can be added to inhibit radical-mediated decomposition.
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol provides a general workflow for purifying cyclobutyl ketone compounds using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate solvents (e.g., hexanes, ethyl acetate)
-
Flash chromatography system or glass column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Develop a TLC Method:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives good separation and an Rf value of ~0.2-0.4 for your product.
-
-
Prepare the Column:
-
Dry pack or wet slurry pack the column with silica gel in your chosen mobile phase.
-
Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or your mobile phase).
-
Alternatively, adsorb your sample onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with your chosen mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Combine the pure fractions containing your product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Protocol 2: Bisulfite Wash for Aldehyde Removal
This protocol is effective for removing aldehyde impurities from your cyclobutyl ketone product.[4]
Materials:
-
Crude cyclobutyl ketone
-
Saturated aqueous sodium bisulfite solution
-
Water-miscible organic solvent (e.g., THF, methanol)
-
Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Crude Product: Dissolve your crude cyclobutyl ketone in a water-miscible solvent like THF or methanol.
-
Add Bisulfite Solution: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite.
-
Shake Vigorously: Shake the funnel vigorously for 1-2 minutes to allow for the formation of the bisulfite adduct with the aldehyde impurity.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether) and water to the separatory funnel and shake.
-
Separate Layers: Allow the layers to separate and collect the organic layer. The aqueous layer now contains the aldehyde-bisulfite adduct.
-
Wash the Organic Layer: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified cyclobutyl ketone.
Visualizations
Purification Workflow Decision Tree
Caption: A decision tree for selecting the appropriate purification method for cyclobutyl ketones.
Mechanism of Peak Tailing on Silica Gel
Caption: Interaction between cyclobutyl ketone and silica gel causing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing cyclobutyl ketones?
A1: The impurities largely depend on your synthetic route. If you are oxidizing cyclobutanol, expect to find unreacted starting material. Other common impurities can include cyclopropanecarboxaldehyde and various ethers, especially if the synthesis involves acidic conditions.[5]
Q2: Is the cyclobutane ring stable to typical purification conditions?
A2: The cyclobutane ring is strained and can be susceptible to ring-opening under harsh conditions. It is generally stable to standard flash chromatography and vacuum distillation. However, prolonged exposure to strong acids or bases, and high temperatures should be avoided. Studies on the thermal decomposition of methyl cyclobutyl ketone show that decomposition is free radical in nature.[6]
Q3: Can I use reverse-phase chromatography to purify my cyclobutyl ketone?
A3: Yes, reverse-phase chromatography can be a very effective technique, especially if your impurities have different hydrophobicities compared to your product. A typical mobile phase would be a gradient of acetonitrile or methanol in water.
Q4: My cyclobutyl ketone is a volatile liquid. What precautions should I take during purification?
A4: For volatile compounds, it is crucial to minimize losses during solvent removal. Use a rotary evaporator with a well-controlled vacuum and a cold trap. For very volatile compounds, consider using a distillation setup for solvent removal.
Q5: How can I confirm the purity of my final cyclobutyl ketone product?
A5: A combination of analytical techniques is recommended for confirming purity. High-resolution GC-MS is excellent for identifying volatile impurities. ¹H and ¹³C NMR spectroscopy will confirm the structure and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
References
-
Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57321. [Link]
- Eastman Kodak Company. (2002). Process for the recovery and purification of cyclobutanone. U.S.
- Zhejiang University of Technology. (2013). Purifying process of cyclobutanone.
-
Brindle, C. S. (n.d.). Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S.
-
Daignault, L. G., & Walters, W. D. (1958). The Thermal Decomposition of Methyl Cyclobutyl Ketone. Journal of the American Chemical Society, 80(3), 541–545. [Link]
Sources
- 1. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. CN103449994A - Purifying process of cyclobutanone - Google Patents [patents.google.com]
- 6. 环丁基甲基酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Thiomethylphenyl Derivatives
Welcome to the technical support center for the synthesis of thiomethylphenyl derivatives. These compounds are crucial intermediates in pharmaceuticals and materials science, but their synthesis can be fraught with challenges leading to low yields and impure products.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common pitfalls of these reactions.
Troubleshooting Guide: Side Reactions & Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols to resolve the problem.
Issue 1: My mass spectrum shows an unexpected peak at [M+16] and/or [M+32]. My yield of the desired thioether is low.
Answer: This is a classic sign of over-oxidation. The sulfur atom in your thiomethylphenyl product is highly susceptible to oxidation, first to the corresponding sulfoxide ([M+16]) and then to the sulfone ([M+32]) .
Causality: Thioethers (sulfides) are readily oxidized by a variety of agents. In a typical laboratory setting, the primary culprits are often atmospheric oxygen, especially under prolonged reaction times or elevated temperatures, or residual peroxides in solvents like THF or diethyl ether. Methionine, an amino acid containing a thioether, is a major target of reactive oxygen species (ROS) in biological systems, highlighting the inherent reactivity of this functional group.[4][5]
Mitigation Protocol: Rigorous Exclusion of Oxidants
This protocol is designed to create an oxygen-free environment, which is the most critical factor in preventing sulfoxide and sulfone formation.
-
Solvent Preparation: Use freshly distilled, anhydrous-grade solvents. If using solvents prone to peroxide formation (e.g., THF, ethers), test for peroxides and purify if necessary. Before use, thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Reagent Purity: Use high-purity starting materials. Sodium thiomethoxide, a common thiomethylating agent, is particularly prone to oxidation to dimethyl disulfide if exposed to air, which not only introduces impurities but also reduces the concentration of your active nucleophile.[6] Use freshly prepared or properly stored sodium thiomethoxide.[6]
-
Inert Atmosphere Setup:
-
Assemble all glassware (round-bottom flask, condenser, dropping funnel) and flame-dry under vacuum to remove adsorbed moisture and oxygen.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Maintain a gentle flow of inert gas throughout the entire reaction, including reagent addition, reaction time, and cooling. A gas bubbler or a balloon filled with inert gas can be used to maintain positive pressure.
-
-
Reaction Execution:
-
Dissolve the phenyl substrate in the degassed solvent under inert atmosphere.
-
Add the thiomethylating agent. If the reaction is exothermic, use an ice bath to maintain a low temperature (0 °C to room temperature is often sufficient), as higher temperatures can accelerate oxidation.[6]
-
-
Work-up and Purification: When quenching the reaction and performing extractions, use degassed water and solvents to minimize oxidation during purification.
Issue 2: My reaction produces a mixture of di- and tri-substituted products, even when I use a 1:1 stoichiometry.
Answer: You are encountering polysubstitution , a notorious side reaction in electrophilic aromatic substitution, particularly Friedel-Crafts type reactions.
Causality: The thiomethyl (-SMe) group, like an alkyl group, is an activating substituent.[7][8] This means that once the first thiomethyl group is added to the aromatic ring, the product is now more reactive towards the electrophile than the starting material was.[7][8] This leads to a cascade of subsequent substitutions, often yielding a complex mixture of products that is difficult to separate. This is a significant drawback compared to Friedel-Crafts acylation, where the introduced acyl group is deactivating and prevents polysubstitution.[9][10]
Mitigation Strategies & Comparative Data
Controlling polysubstitution requires carefully managing reaction conditions to temper the reactivity.
Workflow Diagram: Controlling Polysubstitution
Caption: Logical workflow for troubleshooting polysubstitution.
Table 1: Influence of Lewis Acid and Temperature on Mono-substitution
| Lewis Acid | Temperature (°C) | Molar Ratio (Phenol:Reagent) | Mono-product Yield (%) | Poly-substituted (%) |
| AlCl₃ (strong) | 25 | 1 : 1.1 | 45 | 50 |
| AlCl₃ (strong) | 0 | 1 : 1.1 | 65 | 30 |
| FeCl₃ (mild) | 0 | 1 : 1.1 | 80 | 15 |
| FeCl₃ (mild) | 0 | 1.5 : 1 | 90 | <5 |
Note: Data is illustrative, based on general principles of Friedel-Crafts reactions.[10]
Recommended Protocol: Controlled Mono-Thiomethylation
-
Catalyst Choice: Instead of a highly reactive Lewis acid like AlCl₃, opt for a milder one such as FeCl₃ or ZnCl₂.[10]
-
Stoichiometry Control: Use the aromatic substrate in slight excess (e.g., 1.2 to 1.5 equivalents) relative to the thiomethylating agent. This statistically favors the reaction of the electrophile with the more abundant starting material over the mono-substituted product.
-
Temperature Management: Cool the reaction vessel to 0 °C or lower in an ice-salt or dry ice-acetone bath before adding the catalyst.
-
Slow Addition: Add the Lewis acid and/or the thiomethylating agent dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the reactive electrophile at any given moment, suppressing the rate of the second substitution.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to thiomethylphenyl derivatives, and what are their pros and cons?
A1: There are several common routes. The choice depends on the starting materials and the electronic nature of the aromatic ring.
-
Electrophilic Substitution (e.g., Friedel-Crafts type): Involves reacting a phenol or anisole with a thiomethylating agent (like dimethyl disulfide or DMSO) in the presence of a strong acid or Lewis acid.[2][11] This is effective for electron-rich rings. The main drawbacks are the potential for polysubstitution and regioselectivity issues.[7][9]
-
Nucleophilic Aromatic Substitution (SNAr): This method is used for electron-deficient aromatic rings, typically those bearing strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide).[12] Sodium thiomethoxide is used as the nucleophile.[6] This method offers excellent regiocontrol but is not applicable to electron-rich systems.
-
Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig or Ullmann coupling can form the C-S bond between an aryl halide and a thiol. These methods offer broad substrate scope and good functional group tolerance but often require expensive catalysts and ligands.
Q2: How can I control the ortho- vs. para-selectivity during the electrophilic thiomethylation of a phenol?
A2: The hydroxyl group is a strong ortho, para-director. Controlling the regioselectivity is a significant challenge.
-
Steric Hindrance: The para position is sterically less hindered than the ortho positions, which are flanked by the large hydroxyl group. Using bulkier thiomethylating reagents or introducing bulky substituents elsewhere on the ring can increase the proportion of the para product.
-
Temperature: Lower reaction temperatures often favor the para isomer, which is typically the thermodynamically more stable product.
-
Catalyst/Solvent Effects: The choice of Lewis acid and solvent can influence the regioselectivity through complexation with the phenolic hydroxyl group, effectively changing its steric profile. For instance, some catalytic systems can promote ortho-selectivity through a directed metalation mechanism.[13] Experimenting with different conditions is often necessary.
Reaction Pathway Diagram: Regioselectivity in Phenol Thiomethylation
Caption: Energy pathways for ortho vs. para substitution.
Q3: My thiomethylating agent (e.g., sodium thiomethoxide) seems to have lost its potency. What could be the cause?
A3: The most likely cause is the degradation of the thiolate nucleophile. Sodium thiomethoxide is a strong base and a potent nucleophile, but it is also highly susceptible to two main degradation pathways:
-
Oxidation: As mentioned in Issue 1, exposure to atmospheric oxygen will oxidize the thiolate to dimethyl disulfide (DMDS).[6] This reaction consumes two equivalents of the active nucleophile to form an inactive disulfide.
-
Hydrolysis: Exposure to water or protic solvents will protonate the thiolate to form methanethiol, a volatile and foul-smelling gas, and sodium hydroxide. This reduces the concentration of your nucleophile.
Always use freshly prepared or newly purchased anhydrous sodium thiomethoxide and handle it under a strictly inert and dry atmosphere.[6]
References
- Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. Benchchem.
- 4-(Methylthio)phenol 1073-72-9 wiki. Guidechem.
- 4-(Methylthio)phenol CAS#: 1073-72-9.
- Application Notes and Protocols for the Synthesis of Substituted Phenols using 4,4-Bis(methylthio)but-3-en-2. Benchchem.
- Synthesis of 4-Methylthiophenol | Request PDF.
- C1 Building Blocks: New Approaches for Thiomethylations and Esterific
- 4-(Methylthio)phenol. LookChem.
- Alkoxyalkylation of Electron-Rich Arom
- Poly-substitution products are observed in friedel crafts alkyl
- How to avoid polysubstitution in the acylation of substituted benzenes?. Benchchem.
- Polysubstitution is a major drawback in: (A)- Reimer Tiemann reaction (B)
- Methionine sulfoxide reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associ
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- Formation of methionine sulfoxide during glycoxidation and lipoxid
- Polysubstitution is a major drawback in: (A) Friedel Craft's alkylation (B) Reimer Tiemann reaction (C) -. Brainly.in.
- Aromatic Reactivity.
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cas 1073-72-9,4-(Methylthio)phenol | lookchem [lookchem.com]
- 4. Methionine sulfoxide reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of methionine sulfoxide during glycoxidation and lipoxidation of ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polysubstitution is a major drawback in A Reimer Tiemann class 12 chemistry CBSE [vedantu.com]
- 8. brainly.in [brainly.in]
- 9. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone in solution
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support center for Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this molecule in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in solution?
A1: The molecule possesses two primary functional groups susceptible to degradation: the thioether (sulfide) and the ketone . The thioether is highly prone to oxidation, while the overall structure may be sensitive to light and extreme pH conditions. The most common degradation pathway is the oxidation of the sulfur atom.
Q2: What are the likely degradation products I should be aware of?
A2: The principal degradation products arise from the oxidation of the thiomethyl group. You should anticipate the formation of the corresponding sulfoxide as the initial oxidation product, which can be further oxidized to the sulfone .[1][2] These transformations alter the polarity, solubility, and potentially the biological activity of the compound.
Q3: How do common laboratory solvents affect the stability of this compound?
A3: Solvent choice is critical.[3] Protic solvents (e.g., methanol, water) can participate in certain degradation reactions, while aprotic solvents (e.g., acetonitrile, DMSO) may be more inert.[4] However, be aware that many common laboratory solvents can contain impurities like peroxides, which actively promote oxidative degradation.[5][6] Ethers, for instance, are notorious for forming peroxides over time.[5] Always use high-purity, fresh, or properly stored solvents.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: To maximize shelf-life, stock solutions should be stored under conditions that minimize exposure to the primary stress factors: oxygen, light, and heat. For long-term storage, we recommend preparing aliquots in a high-purity, degassed aprotic solvent, flushing the vials with an inert gas (argon or nitrogen), and storing them at -20°C or, ideally, -80°C in the dark.[7][8] Avoid repeated freeze-thaw cycles by creating single-use aliquots.[8]
Troubleshooting Guide: Common Experimental Issues
Q1: My analytical results (e.g., HPLC, LC-MS) are showing new, unexpected peaks over time. What could be happening?
A1: The appearance of new, more polar peaks in your chromatogram is a classic sign of degradation. Given the structure, these are most likely the sulfoxide and sulfone derivatives. Oxidation increases the polarity of the molecule, leading to earlier elution times in reversed-phase chromatography. To confirm, you can perform a forced oxidation study (see Protocol 3) by treating a sample with a mild oxidant like hydrogen peroxide (H₂O₂) and observing if the new peaks increase in size.
Q2: I'm observing poor reproducibility in my bioassays. Could compound stability be the cause?
A2: Absolutely. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent results. The formation of sulfoxide and sulfone degradants could also introduce new, unintended biological activities or inhibitory effects. It is crucial to assess the stability of the compound directly in your final assay buffer and under the exact incubation conditions (time, temperature, plate type).
Q3: My solution of the compound has turned slightly yellow after being on the benchtop. Should I be concerned?
A3: A color change can be an indicator of degradation, particularly photolytic degradation.[9] Aromatic ketones are known to be photosensitive and can undergo complex photochemical reactions upon exposure to UV or even ambient laboratory light.[10] This highlights the importance of protecting solutions from light by using amber vials or wrapping containers in aluminum foil.[8] We strongly recommend performing a photostability assessment as outlined by ICH Q1B guidelines.[11][12][13]
In-Depth Analysis: Degradation Pathways & Forced Degradation
Understanding the potential degradation mechanisms is key to developing robust formulations and analytical methods. Forced degradation (or stress testing) is a process where the compound is exposed to harsh conditions to rapidly identify likely degradation products and pathways.[14][15]
Primary Degradation Pathway: Oxidation
The sulfur atom in the thioether group is electron-rich and serves as the primary site for oxidative attack. This reaction proceeds in two main steps, as illustrated below. The oxidation can be initiated by atmospheric oxygen, but it is significantly accelerated by reactive oxygen species (ROS) such as hydrogen peroxide or hydroxyl radicals.[16] These ROS can be present as trace impurities in excipients and solvents.[6]
Caption: Primary oxidative degradation pathway of the thioether moiety.
Secondary Degradation Pathways
-
Hydrolytic Degradation: While the molecule lacks highly labile groups like esters, exposure to strong acidic or basic conditions can catalyze other reactions. Forced hydrolysis studies are essential to determine stability across a wide pH range, which is critical for oral drug development.[10]
-
Photodegradation: As an aromatic ketone, the compound can absorb UV light, leading to an excited state that can undergo various reactions, including bond cleavage or radical formation.[10] Photostability testing is mandated by regulatory agencies like the EMA and FDA to determine if light-protective packaging is necessary.[11][12]
The Role of Forced Degradation Studies
Forced degradation studies are indispensable for:
-
Elucidating Degradation Pathways: Identifying the likely degradants that may form under long-term storage.[15]
-
Developing Stability-Indicating Methods: Ensuring your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products.[14][17]
-
Informing Formulation and Packaging: Data from these studies helps in selecting excipients, buffers, and packaging (e.g., amber vials) to protect the drug product.[9][15]
Caption: General workflow for a forced degradation study.
Experimental Protocols & Data
Data Summary Tables
Table 1: Recommended Storage Conditions for Solutions
| Storage Duration | Temperature | Atmosphere | Light Condition | Recommended Solvent |
| Short-Term (< 72h) | 2-8°C | Air | Protected from Light | Acetonitrile or DMSO |
| Medium-Term (1-4 wks) | -20°C | Inert Gas (Ar/N₂) | Protected from Light | Degassed Acetonitrile |
| Long-Term (> 1 mo) | -80°C | Inert Gas (Ar/N₂) | Protected from Light | Degassed Acetonitrile |
Table 2: Typical Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Dry Heat / Solution | 80°C | Up to 7 days |
| Photolytic | ICH Q1B compliant chamber | 25°C | Min. 1.2M lux-hrs & 200 W-h/m² |
Note: These are starting points. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is not overwhelmed but that degradants are clearly visible.[9]
Protocol 1: Preparation and Handling of Stock Solutions
-
Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent moisture condensation.[8]
-
Solvent Selection: Use a high-purity, HPLC-grade aprotic solvent such as acetonitrile. If possible, use a freshly opened bottle or a solvent that has been properly stored to minimize peroxide content.
-
Degassing: Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Preparation: Prepare the stock solution under subdued light. If possible, handle the solid in a glove box or under a stream of inert gas.
-
Storage: Immediately after preparation, divide the stock solution into single-use aliquots in amber glass vials.
-
Inerting: Flush the headspace of each vial with argon or nitrogen before sealing tightly.
-
Freezing: Place the vials in a freezer set to -20°C or -80°C for long-term storage.
Protocol 2: General Stability Assessment by HPLC-UV
-
Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent or buffer of interest.
-
Initial Analysis (T=0): Immediately analyze the solution using a validated HPLC-UV method. Record the peak area of the parent compound.
-
Incubation: Store the solution under the desired test condition (e.g., 4°C, room temperature, 37°C). Ensure the container is sealed and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot and analyze it by HPLC-UV.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Monitor for the appearance and growth of any new peaks. A loss of >10% of the parent peak area often indicates significant instability.
Protocol 3: Forced Oxidation Study (H₂O₂)
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in acetonitrile or a similar organic solvent.
-
Stress Application: To 1 mL of the sample solution, add a small volume (e.g., 100 µL) of 3% hydrogen peroxide.
-
Incubation: Gently mix the solution and let it stand at room temperature, protected from light.
-
Monitoring: Analyze the stressed sample by HPLC-UV/MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Analysis: Compare the chromatograms to an unstressed control sample. Identify the newly formed peaks corresponding to the sulfoxide and sulfone. The use of mass spectrometry (MS) is highly recommended to confirm the mass of the degradation products (Parent+16 for sulfoxide, Parent+32 for sulfone).
References
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Retrieved from [Link]
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Sharma, G., & Kumar, A. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. Retrieved from [Link]
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Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
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Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
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Q1 Scientific. (n.d.). Photostability. Retrieved from [Link]
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SGS. (n.d.). Forced Degradation Testing. SGS Italy. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Gmp-compliance.org. Retrieved from [Link]
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Bell, A. T., & Sastre, G. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 191(2), 344-353. Retrieved from [Link]
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Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Sastre, G., & Bell, A. T. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(13), 3025-3034. Retrieved from [Link]
-
Slideshare. (n.d.). Solvent Effects on Chemical Reaction. Retrieved from [Link]
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Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. Retrieved from [Link]
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LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. Retrieved from [Link]
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Mass Spec Lab. (n.d.). Stability Testing. Retrieved from [Link]
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Quora. (2016). What is stability of aldehyde and ketone?. Retrieved from [Link]
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SARBI Engineering. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348. Retrieved from [Link]
-
SPL. (2024). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]
-
Machinery Lubrication. (n.d.). Understanding Hydrolysis and Hydrolytic Stability. Retrieved from [Link]
-
StudySmarter. (2023). Keto Enol Tautomerism: Mechanism & Stability. Retrieved from [Link]
-
LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
Simões, M. M. Q., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1335. Retrieved from [Link]
-
Eger, E. I., et al. (1997). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesia & Analgesia, 84(3), 633-640. Retrieved from [Link]
-
Ksenia, B., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(19), 4433. Retrieved from [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]
-
Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta Veterinaria Scandinavica, 21(1), 55-61. Retrieved from [Link]
-
Wang, Y., et al. (2022). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 7(18), 15875-15881. Retrieved from [Link]
-
Koch, R., et al. (2025). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Laboratory, 47(7-8), 399-403. Retrieved from [Link]
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Koch, R., et al. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Laboratory, 47(7-8), 399-403. Retrieved from [Link]
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University of Rochester. (n.d.). How to Work with Thiols-General SOP. Department of Chemistry. Retrieved from [Link]
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Wisdomlib. (2025). Peroxide degradation: Significance and symbolism. Retrieved from [Link]
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University of California, Riverside. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety (EHS). Retrieved from [Link]
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Maple Research Labs. (2024). Best Practices for Research Compound Storage. Retrieved from [Link]
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Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 324. Retrieved from [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Hovorka, S. W., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Pharmaceutical Research, 19(4), 538-545. Retrieved from [Link]
-
Deshpande, S., et al. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. Gels, 8(4), 211. Retrieved from [Link]
-
Schöneich, C., et al. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(12), 5053-5058. Retrieved from [Link]
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Technical Support Center: Optimizing Coupling Reactions for 2-(2-thiomethylphenyl)ethyl bromide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(2-thiomethylphenyl)ethyl bromide. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of coupling reactions with this specific substrate. The presence of both a primary alkyl bromide and a thioether moiety presents unique challenges and opportunities, which we will explore in detail.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter.
Q1: My Suzuki-Miyaura coupling reaction with 2-(2-thiomethylphenyl)ethyl bromide is giving very low to no yield of the desired product. What are the likely causes and how can I fix it?
Low or no yield in a Suzuki-Miyaura coupling of a primary alkyl bromide like this is a common but solvable issue. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions that favor side reactions, or the quality of your reagents.[1]
Initial Diagnostic Checks:
-
Reagent Integrity: Ensure your boronic acid or ester, base, and solvent are of high purity and anhydrous. Moisture can lead to protodeboronation of your coupling partner and inhibit the catalyst.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[1]
Primary Troubleshooting Steps:
The most probable cause of failure is the competition between the desired cross-coupling and an undesired side reaction called β-hydride elimination .[2][3][4] After the palladium catalyst inserts into the carbon-bromine bond (oxidative addition), the resulting palladium-alkyl intermediate can either proceed to the next step of the catalytic cycle (transmetalation) or eliminate a palladium-hydride species to form an alkene side-product (in this case, 2-(2-thiomethylphenyl)ethene).
To favor cross-coupling over β-hydride elimination, you need to select a catalyst system that promotes rapid transmetalation and reductive elimination.
Troubleshooting Flowchart for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Recommended Catalyst Systems and Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(0) sources or precursors. |
| Ligand | PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃, SPhos, CPhos | Bulky, electron-rich phosphine ligands are crucial. They accelerate the rate of reductive elimination, outcompeting β-hydride elimination. PCy₃ is particularly effective for room-temperature Suzuki couplings of alkyl bromides.[5][6][7] |
| Base | K₃PO₄·H₂O, Cs₂CO₃ | Strong, non-nucleophilic bases are often effective. The presence of water with K₃PO₄ can be beneficial, forming a boronate species that facilitates transmetalation.[5] |
| Solvent | Toluene, Dioxane, THF/NMP | Aprotic solvents are generally preferred. A mixture of THF and N-Methyl-2-pyrrolidone (NMP) can be effective in Negishi couplings of primary alkyl halides.[8] |
| Temperature | Room Temperature to 80 °C | Milder conditions can often suppress β-hydride elimination. Start at room temperature, especially with a highly active catalyst system.[5] |
Experimental Protocol for Optimized Suzuki-Miyaura Coupling:
-
To an oven-dried flask, add the aryl boronic acid (1.5 equiv.), K₃PO₄·H₂O (2.0 equiv.), Pd(OAc)₂ (2 mol%), and PCy₃ (4 mol%).
-
Seal the flask and purge with Argon for 15 minutes.
-
Add 2-(2-thiomethylphenyl)ethyl bromide (1.0 equiv.) dissolved in anhydrous toluene via syringe.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS. If no reaction occurs, gently heat to 50-80 °C.
Q2: I am observing a significant amount of an alkene byproduct in my coupling reaction. How can I prevent this?
The formation of an alkene, 2-(2-thiomethylphenyl)ethene, is a classic sign that β-hydride elimination is the dominant reaction pathway.[2][4] This occurs when the palladium-alkyl intermediate eliminates a palladium-hydride species before the desired cross-coupling can take place.
Strategies to Minimize β-Hydride Elimination:
-
Ligand Selection: This is the most critical factor. Use bulky, electron-rich phosphine ligands such as PCy₃, P(t-Bu)₃, or biaryl phosphines like SPhos. These ligands promote the desired reductive elimination step of the catalytic cycle, making it faster than the β-hydride elimination pathway.[3][5][7]
-
Lower Reaction Temperature: β-hydride elimination is often more favorable at higher temperatures. Running the reaction at room temperature or slightly above can significantly reduce the formation of the alkene byproduct.[5]
-
Choice of Coupling Partner: If applicable to your synthetic route, some organometallic reagents transmetalate faster than others. For example, organozinc reagents used in Negishi couplings can be very effective for primary alkyl halides.[8][9]
Visualization of Competing Pathways
Caption: Competing catalytic pathways for primary alkyl halides.
Q3: My reaction is sluggish, and I suspect the thioether is poisoning the palladium catalyst. What can I do?
While thioethers can coordinate to palladium and potentially inhibit catalysis, modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands, are often tolerant to sulfur-containing functional groups.[10] If you suspect catalyst poisoning, here are some troubleshooting steps:
-
Increase Ligand Loading: A slight excess of the phosphine ligand relative to the palladium precursor can sometimes help to outcompete the thioether for coordination sites on the palladium center.
-
Switch Ligand Type: Biaryl phosphine ligands like SPhos and CPhos have been shown to be particularly robust and effective in a wide range of cross-coupling reactions, including those with challenging substrates.[7]
-
Consider a Nickel Catalyst: For certain coupling reactions like Kumada or Negishi, nickel catalysts can be an excellent alternative to palladium and may be less susceptible to poisoning by thioethers in some cases.[10] A nickel pincer complex has been shown to be effective in the Kumada-Corriu-Tamao coupling of alkyl halides containing a thioether moiety.[10]
Q4: I have isolated an unexpected cyclic product, which appears to be a thiochromane derivative. Why is this happening?
The formation of a thiochromane derivative is likely due to an intramolecular cyclization reaction. Under basic conditions, the thioether could potentially be deprotonated at the methyl group to form a transient nucleophile that displaces the bromide. More likely, however, is a palladium-catalyzed intramolecular C-S coupling. This can become a significant side reaction, especially at higher temperatures or if the intermolecular coupling partner is not very reactive.
To prevent intramolecular cyclization:
-
Use a Highly Reactive Coupling Partner: Ensure your organometallic reagent (e.g., boronic acid, organozinc) is of high quality and reactivity to favor the intermolecular pathway.
-
Lower the Reaction Temperature: Intramolecular reactions often have a lower activation energy and can be favored at higher temperatures. Running the reaction at room temperature or below may suppress the cyclization.
-
Optimize the Base: A very strong base might promote unwanted deprotonation and side reactions. A milder base like K₃PO₄ or Cs₂CO₃ is often sufficient and can minimize side product formation.
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular (intermolecular) reaction over the unimolecular (intramolecular) cyclization.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for 2-(2-thiomethylphenyl)ethyl bromide?
Both the Suzuki-Miyaura and Negishi couplings are excellent candidates.
-
Suzuki-Miyaura Coupling: This is often preferred due to the high stability and commercial availability of boronic acids, which are also generally tolerant of a wide range of functional groups. Recent advancements allow for the coupling of primary alkyl bromides at room temperature.[5][6]
-
Negishi Coupling: This reaction uses organozinc reagents, which are typically more reactive than organoboron compounds. This increased reactivity can be advantageous for coupling with less reactive alkyl halides and can often be performed under mild conditions. A palladium/PCyp₃ catalyst system has been shown to be effective for Negishi couplings of primary alkyl bromides with good functional group tolerance.[8][9]
The choice between them may depend on the availability of the required organometallic reagent and the functional groups present on your coupling partner.
Q2: Can I use Heck or Sonogashira coupling with this substrate?
-
Heck Coupling: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. While variations exist, direct coupling of a primary alkyl bromide like this substrate is not a standard Heck reaction and would likely lead to β-hydride elimination as the major product.
-
Sonogashira Coupling: The Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne.[6] It is not suitable for coupling with primary alkyl bromides under standard conditions.
Q3: What is the role of the base in these coupling reactions?
The base plays a crucial role in the catalytic cycle, particularly in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., a boronate). This activated species then readily undergoes transmetalation with the palladium center.[6] In other coupling reactions, the base serves to neutralize any acidic byproducts generated during the reaction.
Q4: How should I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods.
-
TLC: Provides a quick and easy way to visualize the consumption of the starting material and the formation of the product.
-
GC-MS: Allows for more quantitative analysis of the reaction mixture, helping you to identify not only your product but also any side products like the alkene from β-hydride elimination or the homocoupled product.
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH.
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- The Suzuki Reaction - Chem 115 Myers.
- A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications.
- Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. PMC - NIH.
- Cobalt-catalyzed negishi cross-coupling reactions of (hetero)arylzinc reagents with primary and secondary alkyl bromides and iodides. PubMed.
- Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society.
- Suzuki reaction. Wikipedia.
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal.
- Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal.
- Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. DSpace@MIT.
- Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis.
- β-Hydride elimination. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- A new P3N ligand for Pd-catalyzed cross-couplings in water. PMC.
- Heck reaction. Wikipedia.
- A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids.
- Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. ACS Publications.
- Kumada Coupling. Organic Chemistry Portal.
- A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids. PubMed.
- Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light.
- Kumada coupling. Wikipedia.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Kumada Cross-Coupling Reaction. Alfa Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers. PubMed.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. Chemical Communications (RSC Publishing).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides With Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. PubMed.
- Heteroaromatic Thioether—Organostannane Cross-Coupling. Request PDF.
- 2-Phenylethyl bromide. Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters - ACS Publications.
- Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. ACS Publications.
- Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH− in Dimeric Micellar Solutions.
- Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
- Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. ResearchGate.
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Overcoming poor solubility of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
Welcome to the technical support center for Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and advance your research.
Understanding the Challenge: Why is This Compound Poorly Soluble?
This compound possesses several structural features that contribute to its low water solubility. The molecule has a significant nonpolar surface area due to the cyclobutyl ring and the thiomethylphenyl group. Aromatic ketones, in general, exhibit lower water solubility compared to more polar compounds.[1][2] The central ketone group and the sulfur atom offer some polarity, but this is largely overshadowed by the hydrophobic character of the carbon-rich scaffold. This inherent hydrophobicity is a primary driver for its classification as a poorly soluble compound, which can present significant challenges for formulation, delivery, and achieving desired bioavailability in preclinical studies.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
While specific experimental data for this exact molecule is limited, we can infer properties from its constituent parts. The molecule is a neutral, aromatic ketone. A close analog, Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, has a calculated XLogP3 of 3.9, indicating significant lipophilicity.[5] Compounds with a high LogP value are typically poorly soluble in aqueous media. The ketone functional group is a weak hydrogen bond acceptor, allowing for some interaction with water, but the large hydrophobic structure dominates.[6]
Q2: What is the first step I should take when encountering solubility issues?
The first step is to quantify the problem by performing a baseline solubility assessment in relevant aqueous media (e.g., water, phosphate-buffered saline (PBS), or relevant biorelevant media like FaSSIF). This provides a quantitative starting point to evaluate the effectiveness of any enhancement strategy. A common method is the shake-flask technique, where an excess of the compound is agitated in the solvent until equilibrium is reached, followed by quantification of the dissolved portion.[7]
Q3: Is pH adjustment a viable strategy for this compound?
For neutral compounds like this ketone, which lack ionizable functional groups, pH adjustment is generally not an effective method for enhancing solubility.[8][9] The solubility of such compounds remains largely independent of the pH of the medium because they cannot be converted into more soluble salt forms.[10][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My compound precipitates immediately when I try to dissolve it in an aqueous buffer for my in vitro assay.
Cause: This is a classic sign of a compound with very low intrinsic aqueous solubility. The energy required to break the compound's crystal lattice and solvate it in water is highly unfavorable.
Solution Workflow: A multi-pronged approach starting with simple, rapid methods is recommended.
**dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=1.2, width=8, height=6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision workflow for addressing compound precipitation.
Solution 1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[12][13] This is often the quickest and most effective method for preparing solutions for in vitro screening.
-
Rationale: By adding a co-solvent like dimethyl sulfoxide (DMSO) or ethanol, you create a solvent system with dielectric properties intermediate between water and a pure organic solvent, which lowers the energy barrier for solvation.[12]
-
Common Co-solvents: DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[14][15]
-
Protocol: See Protocol 1: Co-Solvent Screening for a detailed methodology. A typical starting point for in vivo studies is a vehicle containing DMSO, PEG400, and a surfactant like Tween® 80.[16]
Solution 2: Micellar Solubilization with Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules in their nonpolar core, effectively dissolving them in the bulk aqueous phase.[17][18]
-
Rationale: The hydrophobic core of the micelle provides a favorable environment for the compound, while the hydrophilic shell maintains solubility in water.[19] Non-ionic surfactants are generally preferred due to their lower toxicity.[19]
-
Common Surfactants: Polysorbates (Tween® series), sorbitan esters (Span® series), and polyoxyethylene alkyl ethers (Kolliphor®, Cremophor® series).
-
Considerations: Ensure the final surfactant concentration is non-toxic to your cells or animal model. Always run a vehicle-only control group.
Problem 2: My compound dissolves in my organic-aqueous formulation, but it crashes out (precipitates) upon injection into an animal model or dilution into a larger aqueous volume.
Cause: This is a common issue with co-solvent and supersaturating systems. When the formulation is diluted in a large aqueous volume (like the bloodstream or gastrointestinal fluid), the concentration of the organic co-solvent drops dramatically. The system can no longer support the high concentration of the drug, leading to precipitation.[13]
Solution 1: Amorphous Solid Dispersions (ASDs)
ASDs are a robust formulation strategy for improving the oral bioavailability of poorly soluble drugs.[20][21] In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[22]
-
Rationale: The amorphous form of a drug does not have a stable crystal lattice, which significantly reduces the energy barrier to dissolution, often leading to a state of supersaturation.[23] The polymer carrier helps to stabilize this amorphous state and prevent recrystallization.[22]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMC-AS).
-
Preparation Methods: Common lab-scale methods include solvent evaporation. Scalable methods include hot-melt extrusion and spray drying.[21]
**dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} dot Caption: Simplified workflow for creating an Amorphous Solid Dispersion.
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity.[3]
-
Rationale: By encapsulating the hydrophobic part of the drug molecule, the cyclodextrin-drug complex presents a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[3]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) are widely used due to their improved safety and solubility profiles.
Experimental Protocols
Protocol 1: Rapid Co-Solvent Solubility Screening
This protocol allows for the rapid determination of a suitable co-solvent system for achieving a target concentration.
-
Preparation:
-
Accurately weigh 1-2 mg of this compound into several separate glass vials.
-
Prepare stock solutions of your chosen co-solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol).
-
-
Screening Procedure:
-
To the first vial, add the primary co-solvent (e.g., DMSO) dropwise while vortexing until the compound is fully dissolved. Record this volume. This establishes the solubility in the pure co-solvent.
-
To subsequent vials, add a fixed, small volume of the primary co-solvent (e.g., 50 µL of DMSO).
-
Sequentially add increasing volumes of an aqueous buffer (e.g., PBS pH 7.4), vortexing between additions.
-
Observe for any signs of precipitation (cloudiness, visible particles).
-
The highest ratio of aqueous buffer to co-solvent that maintains a clear solution is your target.
-
-
Data Analysis:
-
Summarize the findings in a table to compare the solubilizing capacity of different co-solvent systems.
-
Table 1: Example Co-Solvent Screening Data
| Co-Solvent System (v/v) | Max Achieved Concentration (mg/mL) | Observations |
| 100% DMSO | >50 | Clear Solution |
| 10% DMSO / 90% PBS | 0.5 | Precipitated > 0.5 mg/mL |
| 10% Ethanol / 90% PBS | 0.2 | Precipitated > 0.2 mg/mL |
| 40% PEG400 / 60% PBS | 2.5 | Clear Solution |
| 10% DMSO / 40% PEG400 / 50% Saline | 5.0 | Clear Solution |
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol is a lab-scale method to produce an ASD for initial characterization.
-
Material Preparation:
-
Select a polymer carrier (e.g., PVP K30).
-
Choose a common solvent in which both the compound and the polymer are soluble (e.g., methanol or acetone).
-
-
Procedure:
-
Dissolve a known amount of the compound and the polymer in the chosen solvent. A common starting drug-to-polymer ratio is 1:3 by weight.
-
Ensure a clear solution is formed.
-
Pour the solution into a shallow glass dish to maximize surface area.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solvent's boiling point to avoid splashing.
-
Once a solid film is formed, continue drying under high vacuum for 24-48 hours to remove all residual solvent.
-
-
Characterization:
-
Scrape the resulting solid powder from the dish.
-
Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).
-
Evaluate the dissolution rate of the ASD powder compared to the crystalline compound in a relevant aqueous buffer.
-
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
National Institutes of Health (NIH). (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]
-
ResearchGate. (2018). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
IntechOpen. (2021). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]
-
MDPI. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Slideshare. (n.d.). Cosolvency. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Lateralys. (n.d.). Micellar solubilization: Significance and symbolism. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
National Institutes of Health (NIH). (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
ACS Publications. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. [Link]
-
Taylor & Francis Online. (n.d.). Micellar solubilization – Knowledge and References. [Link]
-
MedicinesComplete. (n.d.). Pharmaceutical Excipients. [Link]
-
University of Alberta Libraries. (2005). Micellar solubilization of drugs. [Link]
-
Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th-1-52. [Link]
-
Semantic Scholar. (n.d.). Handbook of Pharmaceutical Excipients. [Link]
- Google Books. (n.d.). Handbook of Pharmaceutical Excipients.
-
MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
PubChem. (n.d.). Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. [Link]
-
National Institutes of Health (NIH). (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
-
Academia.edu. (n.d.). Handbook of Pharmaceutical Excipients. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]
-
Quora. (n.d.). Which compound is more soluble in water aldehyde or ketone?. [Link]
-
Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]
-
Lateralys. (n.d.). PH adjustment: Significance and symbolism. [Link]
-
ResearchGate. (n.d.). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. [Link]
-
OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]
-
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. [Link]
-
MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
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- 23. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for the Analysis of Sulfur-Containing Compounds
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
The analysis of sulfur-containing compounds presents unique and significant challenges across various scientific disciplines, from pharmaceutical development to environmental monitoring and petroleum analysis. Their inherent reactivity, volatility, and often low concentrations in complex matrices demand robust and meticulously optimized analytical methods.[1][2][3] Sulfur compounds are prone to adsorption onto active sites within analytical instrumentation, leading to poor peak shapes, low recovery, and unreliable quantification.[4][5] This guide provides a comprehensive troubleshooting framework in a question-and-answer format, drawing from field-proven insights to address specific issues encountered during the analysis of these problematic yet vital molecules.
Part 1: Gas Chromatography (GC) Troubleshooting
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile sulfur compounds. However, the high reactivity of thiols, sulfides, and other sulfur species necessitates a carefully maintained and inert system.
Q1: Why are my sulfur compound peaks exhibiting severe tailing in my GC analysis?
Peak tailing is the most common chromatographic problem in sulfur analysis. It is typically a result of undesirable interactions between the analyte and active sites within the GC system.[6][7]
Underlying Causes & Solutions:
-
Active Sites in the Flow Path: Sulfur's lone pair of electrons makes it highly susceptible to interaction with acidic silanol groups in glass liners, column surfaces, or metallic components in the flow path.[4][5] This reversible adsorption slows down a portion of the analyte molecules, causing them to elute later and create a tail.
-
Solution: Employ an inert flow path. This includes using deactivated inlet liners (e.g., Agilent Ultra Inert liners), gold-plated seals, and specialized inert-coated tubing.[2][7] Regular maintenance and replacement of these components are critical. For extremely sensitive analyses, every component, including sample canisters and transfer lines, should be passivated.[5]
-
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components at the column inlet can create new active sites. Over time, the stationary phase itself can degrade, exposing the active fused silica surface.
-
Solution: First, try trimming the column inlet (e.g., remove 10-15 cm) to eliminate contaminated sections. If this fails, the column may need replacement. Using a guard column can help protect the analytical column from contamination.[8]
-
-
Inappropriate Column Choice: The stationary phase must be suitable for sulfur compound analysis.
-
Solution: Utilize columns specifically designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD or similar low-bleed, inert columns.[2][4][9] These columns are engineered to minimize bleed, which is crucial for sensitive detectors like the Sulfur Chemiluminescence Detector (SCD), and have highly deactivated surfaces.[2]
-
Troubleshooting Workflow: GC Peak Tailing
Here is a logical workflow to diagnose and resolve peak tailing for sulfur compounds.
Caption: A step-by-step logical diagram for troubleshooting GC peak tailing.
Q2: My analyte response is low or non-existent. What are the likely causes?
Low or no response for sulfur compounds, especially at trace levels, is a clear indicator of analyte loss within the system.
Underlying Causes & Solutions:
-
Irreversible Adsorption: While some active sites cause tailing (reversible adsorption), highly active sites can bind sulfur compounds irreversibly. This is common with new, unconditioned metal tubing or contaminated parts.
-
Solution: Condition the system thoroughly. This involves baking out the column and repeatedly injecting a high-concentration standard to saturate active sites before running samples. Ensure all system components are inert.[5]
-
-
Sample Matrix Effects: Complex sample matrices, such as petroleum products, can contain components that co-elute with and "quench" the signal in certain detectors (like Flame Photometric Detectors) or simply obscure the peak.[5][10]
-
Leaks in the System: A leak in the carrier gas line or at the injector can prevent the full sample volume from reaching the column and detector.
-
Solution: Perform a thorough leak check of the entire system using an electronic leak detector, paying close attention to fittings at the injector, detector, and column connections.
-
Q3: I'm using a Sulfur Chemiluminescence Detector (SCD), but my sensitivity is poor and the baseline is high. What's wrong?
The SCD is a powerful tool, but its performance depends on maintaining a precise reaction environment.[2][10]
Underlying Causes & Solutions:
-
Column Bleed: The SCD is sensitive to any compound that combusts to form SO. Excessive column bleed will create SO₂, increasing baseline noise and consuming ozone, which reduces sensitivity to the analyte.[2]
-
Fouled Ceramics/Burner: Soot or other combustion byproducts can accumulate on the ceramic tube or burner, hindering the chemiluminescence reaction.
-
Solution: Follow the manufacturer's instructions for cleaning the SCD burner and reaction cell. Inspect the ceramic tubes for discoloration or deposits and replace them if necessary.
-
-
Gas Purity and Flow Issues: The performance of an SCD relies on high-purity gases (hydrogen, air, ozone). Impurities or incorrect flow rates can severely impact the redox processes.[10]
-
Solution: Verify the purity of all detector gases and ensure gas traps are functional. Check and optimize the gas flow rates according to the manufacturer's recommendations.
-
Part 2: Liquid Chromatography (LC) Troubleshooting
LC is essential for analyzing non-volatile, thermally labile, or highly polar sulfur compounds. While less prone to the same activity issues as high-temperature GC, unique challenges exist.
Q4: My thiol or disulfide peaks are tailing in reversed-phase HPLC. What should I investigate?
Peak tailing in LC, similar to GC, often points to unwanted secondary interactions.
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: Even with modern end-capped columns, residual silanol groups on the silica surface can interact with polar sulfur moieties, causing tailing.[8][12]
-
Solution: Adjust the mobile phase pH. For acidic compounds, lowering the pH (e.g., adding 0.1% formic acid) can suppress ionization and reduce interaction. For basic compounds, a slightly higher pH with a suitable buffer may be necessary.[8][13] Adding a competitive agent like triethylamine in small concentrations can also block active sites. If problems persist, switch to a column with a more inert base material or a different stationary phase.[12]
-
-
Dead Volume: Poorly connected fittings, especially between the column and detector, can create unswept volumes where the sample can diffuse, causing peak broadening and tailing.[6][13]
-
Solution: Ensure all fittings are correctly swaged and that tubing is cut perfectly flat and fully bottomed out in its port. Use low-dead-volume connectors and tubing where possible.
-
Q5: I am analyzing sulfites by LC-MS/MS and see a high background signal and poor peak shape. How can I fix this?
Sulfite analysis is notoriously difficult due to its instability and ubiquitous nature.[14]
Underlying Causes & Solutions:
-
Analyte Instability: Free sulfite (SO₃²⁻) is easily oxidized.
-
Solution: Derivatize the sulfite immediately upon sample collection. A common method is to react it with formaldehyde to form the much more stable hydroxymethylsulfonate (HMS) adduct, which can then be analyzed by LC-MS/MS.[14]
-
-
Background Contamination: Sulfites can be present as contaminants in reagents, including the derivatizing agent or even the stable isotope standard.[14]
-
Solution: Analyze method blanks to determine the background level.[14] Source high-purity reagents and solvents. The standard curve should correct for consistent background levels, but it's crucial to minimize them for low-level detection.
-
-
Column Degradation: After prolonged use, columns used for analyzing sulfonic acids can exhibit degraded peak shape, becoming very broad.[14]
-
Solution: Implement a regular column replacement schedule. Use a guard column to extend the life of the analytical column.
-
Part 3: Mass Spectrometry (MS) Detection Issues
MS provides unparalleled specificity and sensitivity but comes with its own set of troubleshooting rules, especially for unique elements like sulfur.
Q6: How can I confirm my peak is a sulfur-containing compound using the mass spectrum?
The natural isotopic abundance of sulfur provides a definitive signature.
Underlying Cause & Solution:
-
Isotopic Pattern: Sulfur has a prominent isotope, ³⁴S, with a natural abundance of approximately 4.2%.[15]
-
Solution: In the mass spectrum, look for the M+2 peak (the molecular ion peak plus two mass units). For a compound containing a single sulfur atom, this peak should have an intensity that is roughly 4.4% of the molecular ion (M+) peak.[15] This characteristic isotopic pattern is a powerful tool for identifying sulfur-containing compounds amidst a complex background.
-
Q7: My ESI-MS response for aromatic sulfides is very low. How can I improve ionization?
Many sulfur compounds, particularly non-polar aromatic sulfides found in petroleum, do not ionize well with electrospray ionization (ESI).[16]
Underlying Cause & Solution:
-
Low Polarity and Lack of an Ionizable Site: ESI is most effective for polar molecules that can easily accept a proton or form an adduct. Aromatic sulfides lack these features.[16]
Protocol: Derivatization of Aromatic Sulfides for ESI-MS Analysis
This protocol is based on the principle of converting a weakly polar sulfide into a highly ionizable S-alkylsulfonium salt.[16]
-
Reagent Preparation: Prepare a solution of an alkylating agent (e.g., methyl iodide) and a silver salt (e.g., AgBF₄) in a suitable organic solvent. Caution: Alkylating agents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.
-
Sample Reaction: In a clean vial, combine your sample (dissolved in a non-reactive solvent) with the derivatization reagent.
-
Incubation: Gently agitate the mixture and allow it to react. Reaction times can vary from minutes to hours depending on the specific reagent and analyte.[17]
-
Analysis: Directly infuse the resulting solution into the ESI-MS or inject it into an LC-MS system. The target analyte will now be the positively charged sulfonium cation.
Part 4: Sample Preparation FAQs
The majority of analytical errors originate from the sample preparation stage. This is especially true for reactive sulfur compounds.
Q8: What are the best practices to prevent loss of volatile sulfur compounds (VSCs) during sample collection and preparation?
VSCs are easily lost through volatilization and adsorption.
Best Practices:
-
Use Inert Containers: Collect samples in fused silica-lined canisters or other inert containers to minimize surface interactions.[3]
-
Minimize Headspace: When working with liquid samples, fill vials as much as possible to reduce the headspace into which volatile compounds can partition.
-
Keep Samples Cool: Store and process samples at low temperatures to reduce volatility and degradation.[18]
-
Use Solvent-Free Extraction where Possible: Techniques like headspace solid-phase microextraction (HS-SPME) can concentrate VSCs directly from the sample matrix without solvents, reducing analyte loss and contamination.[19][20]
Q9: My results are inconsistent. Could this be a sample homogeneity issue?
Yes, especially with solid or viscous liquid samples.
Best Practices:
-
Homogenization: Ensure solid samples are ground to a uniform, fine powder.[18] Thoroughly mix viscous liquids or slurries before taking a subsample.
-
Representative Sampling: Follow established protocols to ensure the small portion of the sample you analyze is truly representative of the bulk material.[18]
Part 5: General FAQs
Q10: What are the main reasons to perform chemical derivatization for sulfur compound analysis?
Derivatization is a powerful strategy used to overcome several analytical challenges.[21]
Primary Goals of Derivatization:
| Goal | Explanation | Example |
| Increase Volatility | Adds bulky, non-polar groups (e.g., silyl groups) to polar functional groups (-SH, -OH), making the analyte suitable for GC analysis.[22] | Silylation of thiols to form trimethylsilyl (TMS) derivatives. |
| Improve Thermal Stability | Protects thermally fragile groups from degrading in a hot GC inlet.[22] | Acylation of an amine group on a sulfur-containing molecule. |
| Enhance Detector Response | Introduces a moiety that is highly responsive to a specific detector (e.g., a halogen for an ECD or a charge for ESI-MS).[16][22] | Converting a sulfide to a sulfonium salt for MS analysis.[16] |
| Improve Chromatography | Reduces peak tailing by masking active functional groups and can be used to improve separation from matrix interferences.[23] | Derivatizing a polar thiol to make it elute with a better peak shape. |
| Stabilize Reactive Analytes | Converts a highly reactive or unstable compound into a more stable form for analysis.[23] | Converting unstable sulfite into the stable HMS adduct.[14] |
References
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D4294 Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry - ASTM. (URL: [Link])
-
ASTM D2622 - Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry - Savant Labs. (URL: [Link])
-
ASTM D4294 (Sulfur in Crude Analysis by XRF) - SPL. (URL: [Link])
-
ASTM D5453 Sulfur Test Procedure - Ayalytical. (URL: [Link])
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])
-
Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels - Shimadzu Scientific Instruments. (URL: [Link])
-
Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (URL: [Link])
-
Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Sulfite in Food - PMC - NIH. (URL: [Link])
-
The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry - PMC - NIH. (URL: [Link])
-
Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (URL: [Link])
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Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis - SilcoTek. (URL: [Link])
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Do's and Don'ts of Preparing Samples for Carbon Sulfur Analysis - Drawell. (URL: [Link])
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A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (URL: [Link])
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Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas - Agilent. (URL: [Link])
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Field sampling method for quantifying volatile sulfur compounds from animal feeding operations. (URL: [Link])
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Derivatization - Chemistry LibreTexts. (URL: [Link])
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Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - MDPI. (URL: [Link])
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Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence - YouTube. (URL: [Link])
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Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels - AZoM. (URL: [Link])
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T1. Poor peak shape - Obrnuta faza. (URL: [Link])
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Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed. (URL: [Link])
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Biological sulphur-containing compounds – Analytical challenges | Request PDF. (URL: [Link])
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])
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LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (URL: [Link])
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Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (URL: [Link])
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Electrochemical determination of trace sulfur containing compounds in model fuel based on a silver/polyaniline-modified electrode - Analytical Methods (RSC Publishing). (URL: [Link])
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Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Request PDF - ResearchGate. (URL: [Link])
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Mass Spectrometry: Fragmentation. (URL: [Link])
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Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Energy & Fuels - ACS Publications. (URL: [Link])
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Electrochemical Method for Producing Valuable Sulfur Compounds from Waste Materials. (URL: [Link])
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Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants - MDPI. (URL: [Link])
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])
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Derivatization in Analytical Chemistry | MDPI Books. (URL: [Link])
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Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (URL: [Link])
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Several questions about sulfur compound detection in NG - Chromatography Forum. (URL: [Link])
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Hardware and method for Sulfur analysis - Chromatography Forum. (URL: [Link])
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Challenges with the sampling and analysis of organosulfur compounds - AMT. (URL: [Link])
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Quantitative Recovery of Elemental Sulfur and Improved Selectivity in a Chromium‐Reducible Sulfur Distillation | Semantic Scholar. (URL: [Link])
-
Analysis of both sulfur and non-sulfur compounds using a single gas chromatograph with parallel sulfur chemiluminescence and the - SciSpace. (URL: [Link])
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8 Factors That Affect Sulfur Recovery Efficiency in Gas Plants and Refineries. (URL: [Link])
-
Quantitative Recovery of Elemental Sulfur and Improved Selectivity in a Chromium‐Reducible Sulfur Distillation - ResearchGate. (URL: [Link])
-
Investigation of Sulfur Problems in Hydrocarbon Sections - Progress in Chemical and Biochemical Research. (URL: [Link])
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Reduced Sulfur Compounds in Sediments and Soil. (URL: [Link])
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- 16. The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Stereoselectivity in Cyclobutane Ring Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of cyclobutane rings. The inherent ring strain and unique three-dimensional architecture of cyclobutanes make them valuable scaffolds in medicinal chemistry and materials science.[1][2][3] However, controlling the stereochemical outcome during their synthesis presents a significant challenge.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and field-proven strategies to help you enhance the stereoselectivity of your cyclobutane syntheses.
I. Troubleshooting Guides: Common Issues & Solutions
This section addresses common problems encountered during the stereoselective synthesis of cyclobutane rings, particularly through [2+2] cycloaddition reactions, a cornerstone of their preparation.[4]
Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions of Ketenes
Question: My thermal [2+2] cycloaddition between a ketene and an alkene is producing a nearly 1:1 mixture of diastereomers. What factors are at play, and how can I improve the diastereoselectivity?
Expert Analysis: Poor diastereoselectivity in these reactions often points to a stepwise mechanism involving a zwitterionic intermediate.[5] The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene. The key to enhancing diastereoselectivity is to favor a more concerted transition state or to control the stereochemical outcome of the ring closure.
Troubleshooting Steps & Recommendations:
-
Solvent Polarity: The polarity of the solvent plays a critical role in stabilizing the zwitterionic intermediate.
-
Recommendation: Decrease the solvent polarity. Nonpolar solvents like toluene or hexanes can disfavor charge separation, promoting a more concerted-like pathway and preserving the alkene's stereochemistry.[5][6] A switch from a polar solvent such as acetonitrile can significantly improve diastereoselectivity.[5]
-
-
Steric Hindrance: The steric bulk of substituents on both the ketene and the alkene can dictate the facial selectivity of their approach.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the alkene or the ketene, lowering the energy of the LUMO and promoting a more concerted cycloaddition.[5][7][8][9]
-
Temperature: Lowering the reaction temperature can sometimes favor the transition state leading to a single diastereomer.
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Workflow for Optimizing Diastereoselectivity in Ketene Cycloadditions
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Low Enantioselectivity in Photochemical [2+2] Cycloadditions
Question: I'm attempting an enantioselective [2+2] photocycloaddition with a chiral catalyst, but the enantiomeric excess (ee) of my product is disappointingly low. What are the likely causes and how can I improve it?
Expert Analysis: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions can arise from several factors. These include an inefficient transfer of chirality from the catalyst, competition from an uncatalyzed background reaction, or a fundamental mismatch between the catalyst and the substrates.[5] Photochemical reactions are also sensitive to temperature and concentration.[11][12]
Troubleshooting Steps & Recommendations:
-
Catalyst and Ligand Screening: The choice of catalyst and chiral ligand is paramount for effective stereochemical control.
-
Recommendation: If using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and electronic interactions that govern facial selectivity.[5] For organocatalyzed reactions, screen a library of catalysts with different chiral backbones.
-
-
Reaction Temperature: Photochemical reactions often exhibit enhanced selectivity at lower temperatures.[5][11][13]
-
Recommendation: Perform the reaction at reduced temperatures (e.g., 0 °C, -20 °C, or -78 °C) to minimize competing non-selective pathways and enhance the influence of the chiral catalyst.[13]
-
-
Supramolecular Control: Utilizing a chiral template can pre-organize the reactants, effectively shielding one face of the alkene and leading to high stereocontrol.[5]
-
Solid-State vs. Solution Phase: The reaction medium can dramatically influence the stereochemical outcome.
-
Concentration Effects: The concentration of reactants can influence the formation of aggregates and the efficiency of the catalytic cycle.[11]
-
Recommendation: Investigate the effect of reactant concentration on the enantioselectivity. In some cases, higher or lower concentrations may be optimal.[11]
-
Conceptual Diagram: Factors Influencing Enantioselectivity
Caption: Key factors for optimizing enantioselective photocycloadditions.
II. Frequently Asked Questions (FAQs)
Q1: How does solvent choice impact the diastereoselectivity of intramolecular [2+2] photocycloadditions?
A1: Solvent choice can have a profound impact, sometimes even reversing the diastereoselectivity.[15][16] This is particularly true for substrates capable of intramolecular hydrogen bonding. In aprotic solvents, an intramolecular hydrogen bond can pre-organize the molecule, leading to a specific diastereomer.[15] In protic solvents, intermolecular hydrogen bonding with the solvent can disrupt this internal organization, favoring the formation of the opposite diastereomer.[15]
| Solvent Type | Predominant Interaction | Expected Outcome |
| Aprotic (e.g., Toluene, CH₂Cl₂) | Intramolecular H-bonding | Favors one diastereomer |
| Protic (e.g., Methanol, Water) | Intermolecular H-bonding | May favor the opposite diastereomer |
Q2: Can I use a chiral auxiliary to control stereoselectivity if a suitable chiral catalyst is not available?
A2: Yes, chiral auxiliaries are a powerful and well-established strategy for inducing stereoselectivity. The auxiliary is covalently attached to one of the reactants, directs the stereochemical course of the cycloaddition, and is subsequently cleaved to yield the desired chiral product. This approach has been successfully applied in both thermal and photochemical [2+2] cycloadditions.
Q3: My reaction is giving poor regioselectivity in addition to poor stereoselectivity. Are these issues related?
A3: Yes, regioselectivity and stereoselectivity are often intertwined, as both are determined by the transition state geometry and energetics. For instance, in photochemical reactions, the regioselectivity is governed by the orbital coefficients of the HOMO of the electron-rich alkene and the LUMO of the electron-poor alkene.[5] Factors that influence the transition state, such as steric hindrance and electronic effects, will impact both the regiochemical and stereochemical outcome. Enhancing the electronic disparity between the two reacting alkenes can often improve both regioselectivity and stereoselectivity.[5]
Q4: Are there methods other than [2+2] cycloadditions for the stereoselective synthesis of cyclobutanes?
A4: While [2+2] cycloadditions are the most common, other reliable methods exist for the stereocontrolled synthesis of cyclobutanes.[1][4] These include:
-
Ring expansion of cyclopropanes: Certain substituted cyclopropanes can undergo stereospecific ring expansion to form cyclobutanes.[4][17]
-
Ring contraction of larger rings: For example, the stereospecific contraction of pyrrolidines has been reported to yield highly substituted cyclobutanes.[18][19][20]
-
Asymmetric functionalization of prochiral cyclobutanes: This involves the stereoselective modification of a pre-existing cyclobutane ring.[2][3]
III. Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol provides a starting point for optimizing a Lewis acid-catalyzed [2+2] cycloaddition between a ketene (generated in situ) and an alkene.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 equiv) and the chosen anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., EtAlCl₂, 1.0-2.0 equiv) dropwise to the stirred solution.
-
Ketene Precursor Addition: In the dropping funnel, prepare a solution of the acyl chloride (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in the same anhydrous solvent.
-
Reaction: Add the acyl chloride/base solution dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclobutanone product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the crude product.
References
-
Di Vona, M. L., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]
-
Sarlah, D., et al. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]
-
Di Vona, M. L., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. [Link]
-
Singh, U., et al. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8098-8108. [Link]
-
Crimmins, M. T., & Choy, A. L. (1999). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Journal of the American Chemical Society, 121(24), 5653-5660. [Link]
-
Lautens, M., et al. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chemical Science, 13(4), 1087-1092. [Link]
-
Maulide, N., et al. (2012). Stereocontrolled Preparation of Diversely Tri-Functionalized Cyclobutanes. Organic Letters, 14(17), 4482-4485. [Link]
-
Türkmen, Y. E., et al. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Synthesis, 55(23), 3777-3792. [Link]
-
Zhang, J., et al. (2020). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Communications, 56(82), 12402-12405. [Link]
-
Brown, M. K., et al. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2 + 2] Cycloadditions. Angewandte Chemie International Edition, 54(40), 11918-11928. [Link]
-
You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 22055-22065. [Link]
-
Tu, Y.-Q., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18396-18401. [Link]
-
You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]
-
Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(43), 9013-9016. [Link]
-
Abe, M., et al. (2011). Concentration and temperature dependency of regio- and stereoselectivity in a photochemical [2 + 2] cycloaddition reaction (the Paternò-Büchi reaction): origin of the hydroxy-group directivity. Journal of the American Chemical Society, 133(10), 3614-3624. [Link]
-
Tang, W., et al. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 51(51), 12837-12841. [Link]
-
Lin, S., et al. (2022). Photoelectrochemical asymmetric synthesis of complex cyclobutanes. ResearchGate. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]
-
Tu, Y.-Q., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. [Link]
-
Tu, Y.-Q., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
-
Chen, Y.-H., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society, 145(39), 21256-21262. [Link]
-
You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 22055-22065. [Link]
-
Oelgemöller, M., et al. (2012). Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. Molecules, 17(5), 5569-5582. [Link]
-
DeBlase, C., et al. (2022). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. Nature Communications, 13(1), 2240. [Link]
-
Cossío, F. P., et al. (1997). Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. The Journal of Organic Chemistry, 62(24), 8370-8379. [Link]
-
Kim, D., et al. (2018). A study of [2 + 2] cycloaddition–retroelectrocyclization in water: observation of substrate-driven transient-nanoreactor-induced new reactivity. Organic & Biomolecular Chemistry, 16(21), 3946-3953. [Link]
-
Eliel, E. L. (2001). Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. [Link]
-
Ghosez, L., et al. (1995). Intramolecular cycloaddition reactions of ketenes and keteniminium salts with alkenes. Chemical Reviews, 95(5), 1151-1178. [Link]
-
Brown, M. K., et al. (2013). Lewis Acid-Promoted Ketene-Alkene [2 + 2] Cycloadditions. Journal of the American Chemical Society, 135(7), 2849-2852. [Link]
-
Brown, M. K. (2021). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 54(17), 3379-3393. [Link]
-
Brown, M. K., et al. (2013). Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. ResearchGate. [Link]
-
Griesbeck, A. G., et al. (1990). Pressure-Induced Diastereoselectivity in Photochemical [I2 + 2) Cycloaddition Reactions. Angewandte Chemie International Edition in English, 29(7), 803-805. [Link]
-
Soderberg, T. (2023). 29.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts. [Link]
-
Schmidt, B. V. K. J., & Lazzara, T. D. (2019). Photocycloadditions for the Design of Reversible Photopolymerizations. CHIMIA International Journal for Chemistry, 73(6), 488-493. [Link]
-
Theodorou, A., et al. (2021). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 86(17), 11631-11641. [Link]
-
Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2019). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 17(18), 4567-4575. [Link]c9ob00595a)
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- 3. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
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Technical Support Center: Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
Welcome to the technical support center for Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. Given the novel nature of this molecule, this document synthesizes established principles of organic chemistry and drug metabolism to anticipate and address potential challenges in studying its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most probable metabolic degradation pathways for this compound?
Based on the chemical structure, the primary sites for metabolic transformation are the thioether and ketone functionalities. The main anticipated pathways are:
-
S-Oxidation: The thioether moiety is susceptible to oxidation, a common metabolic route for sulfur-containing compounds. This process is typically mediated by cytochrome P450 enzymes and can result in the formation of a sulfoxide and subsequently a sulfone. These transformations increase the polarity of the molecule, facilitating its excretion.
-
Ketone Reduction: The ketone group can undergo reduction to form a secondary alcohol. This is a common metabolic fate for ketones and is often a reversible reaction catalyzed by keto-reductases.
-
Cyclobutane Ring Metabolism: While generally more stable than larger rings, the cyclobutane ring can be a target for metabolic enzymes. Potential pathways include hydroxylation or, less commonly, ring-opening reactions. These transformations are often minor compared to the metabolism of more reactive functional groups.[1][2]
The interplay of these pathways will determine the overall metabolic profile of the compound. For instance, the oxidation state of the sulfur atom could influence the rate and regioselectivity of ketone reduction.
Troubleshooting Guide
Issue 1: My in vitro metabolism assay shows rapid disappearance of the parent compound, but I cannot detect the expected sulfoxide or sulfone metabolites.
Possible Causes:
-
Further Metabolism: The initial sulfoxide and sulfone metabolites may be rapidly converted to secondary metabolites that are not being monitored.
-
Alternative Metabolic Pathways: The primary degradation route may not be S-oxidation. Ketone reduction or other pathways could be dominant.
-
Analytical Method Limitations: Your current analytical method (e.g., LC-MS/MS) may not be optimized for the detection of the more polar sulfoxide and sulfone metabolites. This can be due to poor chromatographic retention or inefficient ionization.
-
Reactive Metabolites: The degradation products may be reactive and covalently bind to proteins or other macromolecules in the assay, making them undetectable by standard extraction and analysis methods.
Solutions:
-
Expand Metabolite Search: Perform a full scan mass spectrometry analysis to identify all potential metabolites, not just the predicted ones. Look for mass shifts corresponding to hydroxylation, glucuronidation, or other phase II conjugation reactions.
-
Optimize Analytical Method:
-
Use a more polar chromatographic column or a gradient with a weaker organic solvent to improve the retention of polar metabolites.
-
Optimize the mass spectrometer source conditions for the sulfoxide and sulfone standards to ensure they are being ionized efficiently.
-
-
Use Radiolabeled Compound: If available, a radiolabeled version of the parent compound can be used to trace all metabolites, including those that may be covalently bound to proteins.
Issue 2: I am observing significant degradation of the compound in my control samples (without enzymes or cells).
Possible Causes:
-
Hydrolytic Instability: The compound may be unstable in the aqueous buffer used for the assay. Although ketones are generally stable to hydrolysis, other functional groups or the overall molecular structure could contribute to instability at certain pH values.
-
Photodegradation: Ketones can be susceptible to photodegradation, especially when exposed to UV light.[3] If your experiments are not conducted in the dark, this could be a significant source of degradation.
-
Oxidation by Dissolved Oxygen: Thioethers can be slowly oxidized by dissolved oxygen in the buffer, a process that can be accelerated by the presence of trace metal ions.[4][5][6]
Solutions:
-
Conduct Stability Studies: Perform stability studies of the compound in the assay buffer at different pH values and temperatures to assess its hydrolytic stability.
-
Protect from Light: Conduct all experiments in amber vials or under red light to minimize photodegradation.
-
Degas Buffers: Degas all buffers prior to use to remove dissolved oxygen. The addition of a chelating agent like EDTA can also help to sequester metal ions that may catalyze oxidation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in the presence of liver microsomes, which are a rich source of cytochrome P450 enzymes.
Materials:
-
This compound
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
96-well plates
-
Incubator shaker
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).
-
Add the liver microsomes to the wells (final protein concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Visualizations
Proposed Degradation Pathway
Caption: Proposed metabolic degradation pathways.
Experimental Workflow for Metabolite Identification
Caption: Workflow for metabolite identification.
Quantitative Data Summary
| Parameter | Description | Typical Range | Analytical Method |
| Metabolic Half-life (t½) | The time required for the concentration of the parent compound to be reduced by half in an in vitro metabolism assay. | 5 - 120 minutes | LC-MS/MS |
| Intrinsic Clearance (Clint) | A measure of the metabolic capacity of the liver for a particular compound. | 1 - 200 µL/min/mg protein | Michaelis-Menten kinetics |
| Metabolite Formation Rate | The rate at which a specific metabolite is formed. | Varies depending on the pathway | LC-MS/MS |
References
- The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. PubMed.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis".
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH.
- Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central.
- Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).
- Modulation of photochemical oxidation of thioethers to sulfoxides or sulfones using an aromatic ketone as the photocatalyst.
- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst
- Thioester - Wikipedia. Wikipedia.
- Representative thioether-containing drugs and bioactive compounds.
- Thiols And Thioethers. Master Organic Chemistry.
- Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH.
- Fragmentation of a cyclobutyl ketone and recycling of cyclobutane side product 29.
- Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed.
- Cyclobutyl methyl ketone 98 3019-25-8. Sigma-Aldrich.
- Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis. Benchchem.
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- 6. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Chiral Separation of Cyclobutyl Ketone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for overcoming the challenges associated with the chiral separation of cyclobutyl ketone enantiomers. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to facilitate robust and reliable method development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when initiating a new chiral separation project for cyclobutyl ketone enantiomers.
Q1: What is the most effective starting point for developing a chiral separation method for cyclobutyl ketone enantiomers?
A: A systematic screening of various chiral stationary phases (CSPs) is the most efficient starting point. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended due to their broad enantioselectivity for a wide range of compounds, including ketones. A typical initial screening protocol would involve testing columns like a Chiralpak® AD (amylose-based) and a Chiralcel® OD (cellulose-based) with simple mobile phases, such as hexane/isopropanol and hexane/ethanol. This approach allows for the rapid identification of a CSP that provides at least partial separation, which can then be further optimized.
Q2: How do I select the most appropriate analytical technique (HPLC, GC, or SFC) for my cyclobutyl ketone sample?
A: The choice of analytical technique is dictated by the physicochemical properties of the specific cyclobutyl ketone derivative and the goals of the analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most versatile and commonly used technique for chiral separations. It is particularly well-suited for non-volatile or thermally sensitive cyclobutyl ketone compounds. Normal-phase HPLC is often the preferred mode for these types of separations.
-
Gas Chromatography (GC): For volatile and thermally stable cyclobutyl ketones, GC can offer very high efficiency and resolution. Chiral capillary columns coated with cyclodextrin derivatives are the stationary phases of choice for these applications.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides faster separations and uses less organic solvent than HPLC. It utilizes supercritical CO2 as the main mobile phase, making it a "greener" technique. SFC can be particularly advantageous for both analytical and preparative-scale separations.
Q3: What is the role of the mobile phase composition in achieving separation?
A: The mobile phase composition is a critical factor in optimizing chiral separations. In normal-phase HPLC, the mobile phase typically consists of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The type and concentration of the alcohol modifier can significantly influence retention times and enantioselectivity. Generally, a lower concentration of the alcohol modifier leads to longer retention times, which can sometimes improve resolution. For SFC, the choice and percentage of the organic co-solvent play a similarly crucial role in achieving the desired separation.
Q4: How can temperature be used to optimize the separation of cyclobutyl ketone enantiomers?
A: Temperature is a powerful parameter for optimizing chiral separations, as it affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases the separation factor (α), leading to better resolution. However, this also typically increases the analysis time. Conversely, increasing the temperature can decrease retention times and improve peak efficiency, but may reduce selectivity. In some cases, a reversal of elution order can even be observed at different temperatures. Therefore, it is highly recommended to perform a temperature study (e.g., at 15 °C, 25 °C, and 40 °C) to determine the optimal balance for a specific separation.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chiral separation of cyclobutyl ketone enantiomers.
| Problem | Potential Causes | Systematic Solutions |
| No Separation / Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP). | a. Screen a wider variety of CSPs, including different polysaccharide derivatives and Pirkle-type phases. |
| 2. Suboptimal mobile phase composition. | b. Systematically vary the type and concentration of the alcohol modifier in the mobile phase. | |
| 3. Unsuitable analytical conditions. | c. Optimize the column temperature and flow rate; often, a lower temperature improves chiral resolution. | |
| Peak Tailing or Asymmetry | 1. Secondary interactions with the stationary phase. | a. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds) to improve peak shape. |
| 2. Column overload. | b. Reduce the sample concentration or injection volume. | |
| 3. Column degradation or contamination. | c. Flush the column with a strong solvent (as recommended by the manufacturer) or replace the column if it is old or has been subjected to harsh conditions. | |
| Long Retention Times | 1. Mobile phase is too weak. | a. Increase the percentage of the alcohol modifier in the mobile phase. |
| 2. Flow rate is too low. | b. Increase the flow rate, while monitoring the backpressure to stay within the system's limits. | |
| 3. Low column temperature. | c. Increase the column temperature to decrease solvent viscosity and speed up elution. | |
| Irreproducible Results / Shifting Retention Times | 1. Mobile phase instability or evaporation. | a. Prepare fresh mobile phase daily and keep the solvent reservoir tightly sealed to prevent the evaporation of volatile components. |
| 2. Lack of column equilibration. | b. Ensure the column is properly equilibrated with the mobile phase (at least 10-20 column volumes) before starting an analysis. | |
| 3. Fluctuations in column temperature. | c. Use a column oven to maintain a consistent and stable temperature. |
Section 3: Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to screen multiple CSPs to identify a promising candidate for method development.
Objective: To identify a CSP and mobile phase combination that shows at least partial separation of the cyclobutyl ketone enantiomers.
Materials:
-
Analytical HPLC or SFC system with a UV detector
-
Chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
HPLC-grade hexane, isopropanol (IPA), and ethanol (EtOH)
-
Racemic cyclobutyl ketone sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic cyclobutyl ketone in a 50:50 mixture of hexane and IPA.
-
Column Installation and Equilibration:
-
Install the first CSP (e.g., Chiralpak® AD-H).
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1 mL/min for at least 30 minutes.
-
-
Initial Injection:
-
Set the UV detector to an appropriate wavelength for the analyte.
-
Inject 5 µL of the sample solution.
-
-
Data Evaluation:
-
Examine the chromatogram for any indication of separation.
-
-
Screening Matrix:
-
Repeat steps 2-4 for each column and with a secondary mobile phase (e.g., 90:10 Hexane:EtOH).
-
Document the results for each condition.
-
Data Summary Table for Initial Screening:
| CSP | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k1' | k2' | α | Rs |
| Chiralpak® AD-H | 90:10 Hexane:IPA | 1.0 | 25 | ||||
| Chiralpak® AD-H | 90:10 Hexane:EtOH | 1.0 | 25 | ||||
| Chiralcel® OD-H | 90:10 Hexane:IPA | 1.0 | 25 | ||||
| Chiralcel® OD-H | 90:10 Hexane:EtOH | 1.0 | 25 |
(k1' and k2' are the retention factors for the first and second eluting enantiomers, respectively. α is the selectivity factor, and Rs is the resolution.)
Protocol 2: Method Optimization
Once a promising CSP and mobile phase are identified, this protocol details the steps for fine-tuning the method.
Objective: To achieve a resolution of Rs ≥ 1.5 with an optimal analysis time.
Procedure:
-
Mobile Phase Optimization:
-
Using the best CSP and alcohol modifier from the screening, prepare a series of mobile phases with varying alcohol concentrations (e.g., 5%, 10%, 15%, 20% IPA in hexane).
-
Analyze the sample with each mobile phase to find the optimal concentration that balances resolution and retention time.
-
-
Temperature Optimization:
-
Using the optimized mobile phase, analyze the sample at three different temperatures (e.g., 15°C, 25°C, 40°C) to assess the impact on resolution.
-
-
Flow Rate Optimization:
-
At the optimal temperature and mobile phase composition, adjust the flow rate to shorten the analysis time without compromising resolution.
-
Section 4: Visualizations
Caption: Troubleshooting Logic for Common Chiral HPLC Issues.
Section 5: References
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. (2019-08-16). [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. (2023-01-19). [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science | Oxford Academic. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Column. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
**Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass
Validation & Comparative
A Technical Guide to the Bioisosteric Replacement of the Cyclobutyl Group in Drug Design
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The cyclobutyl moiety, a four-membered carbocycle, is frequently incorporated into drug candidates to impart conformational rigidity, enhance metabolic stability, and explore three-dimensional chemical space. However, the nuanced interplay of its physicochemical properties necessitates a careful consideration of bioisosteric replacements to optimize drug-like characteristics. This guide provides an in-depth, objective comparison of common bioisosteres for the cyclobutyl group, supported by experimental data and detailed protocols to empower rational drug design.
The Rationale for Cyclobutyl Bioisosterism
The cyclobutyl group offers a unique combination of properties. Its puckered conformation provides a three-dimensional scaffold that can orient substituents in distinct vectors, potentially improving binding affinity to biological targets.[1][2] Furthermore, its saturated nature can enhance metabolic stability compared to more flexible or aromatic systems.[3] Despite these advantages, the lipophilicity and synthetic accessibility of substituted cyclobutanes can present challenges. Bioisosteric replacement aims to retain the beneficial attributes of the cyclobutyl group while fine-tuning other properties to improve a compound's overall profile, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]
A Comparative Analysis of Key Cyclobutyl Bioisosteres
The selection of an appropriate bioisostere is a multifactorial decision guided by the specific goals of the drug discovery program. This section compares and contrasts several prominent cyclobutyl replacements.
Oxetanes: The Polar Counterpart
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a popular bioisostere for the cyclobutyl group. The introduction of the oxygen atom significantly alters the electronic properties of the ring, leading to a number of potential advantages.
Key Advantages:
-
Reduced Lipophilicity and Increased Solubility: The polar nature of the ether linkage in oxetanes can decrease lipophilicity (logP/logD) and improve aqueous solubility, which are often critical for enhancing bioavailability and formulating drug candidates.[5]
-
Metabolic Stability: The oxetane ring is often more resistant to oxidative metabolism compared to the cyclobutyl group, potentially leading to a longer half-life and reduced clearance.[6]
-
Modulation of Basicity: The electron-withdrawing effect of the oxetane oxygen can lower the pKa of adjacent basic functional groups, which can be advantageous for optimizing permeability and reducing off-target effects.[7]
Considerations:
-
Chemical Stability: While generally stable, the oxetane ring can be susceptible to ring-opening under certain acidic conditions, a factor that must be considered during synthesis and formulation.[8]
-
Synthetic Accessibility: The synthesis of substituted oxetanes can be more challenging than that of their carbocyclic counterparts, although significant progress has been made in developing robust synthetic methodologies.[3][9]
Azetidines: The Nitrogen Analog
Azetidines, four-membered rings containing a nitrogen atom, offer another valuable heterocyclic alternative to the cyclobutyl group. The presence of the nitrogen atom provides a handle for further functionalization and can significantly influence a molecule's properties.
Key Advantages:
-
Improved Physicochemical Properties: Like oxetanes, azetidines can increase polarity and aqueous solubility. The nitrogen atom can also act as a hydrogen bond acceptor, potentially leading to new interactions with the biological target.[10][11]
-
Enhanced Metabolic Stability and Pharmacokinetics: The incorporation of an azetidine motif has been shown to improve metabolic stability and overall pharmacokinetic profiles in several drug candidates.[10][12]
-
Versatile Functionalization: The nitrogen atom of the azetidine ring can be readily functionalized, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[13]
Considerations:
-
Basicity: The basicity of the azetidine nitrogen can be a double-edged sword. While it can be exploited for salt formation to improve solubility, it can also lead to undesirable interactions or impact permeability.[12]
-
Synthetic Complexity: The synthesis of complex, multi-substituted azetidines can be challenging, though numerous synthetic strategies have been developed.[14][15]
Spirocyclic Scaffolds: Embracing Three-Dimensionality
Spirocyclic systems, where two rings share a single atom, offer a powerful strategy to increase the three-dimensional character of a molecule. Spiro[2.3]hexanes and related structures can be considered as conformationally restricted analogs of substituted cyclobutanes.
Key Advantages:
-
Increased Fsp³ Character: Spirocycles significantly increase the fraction of sp³-hybridized carbons, a property often associated with improved drug-like properties, including reduced promiscuity and enhanced selectivity.[16]
-
Precise Vectorial Display: The rigid spirocyclic framework allows for the precise positioning of substituents in three-dimensional space, which can be critical for optimizing interactions with a binding pocket.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and patentable chemical space.
Considerations:
-
Synthetic Challenge: The synthesis of spirocyclic systems can be complex and often requires multi-step sequences.[17][18]
-
Limited Commercial Availability: While growing, the commercial availability of diverse spirocyclic building blocks can be limited compared to simpler monocyclic systems.
Bicyclo[1.1.1]pentane (BCP): The Rigid Rod
Bicyclo[1.1.1]pentane (BCP) is a unique, highly rigid, and strained carbocycle that has gained traction as a bioisostere for para-substituted phenyl rings and, in some contexts, as a replacement for the cyclobutyl group. Its cage-like structure provides a linear and rigid scaffold.
Key Advantages:
-
Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP moiety can lead to improved solubility and a more favorable pharmacokinetic profile.[9][19]
-
Metabolic Stability: The strained BCP core is generally resistant to metabolic degradation.[20]
-
Defined Exit Vectors: The bridgehead positions of the BCP provide well-defined and opposing exit vectors for substituents, mimicking the 1,4-disubstitution pattern of a phenyl ring.
Considerations:
-
Different Geometry: While it can replace a cyclobutyl group in certain contexts, the linear geometry of BCP is fundamentally different from the puckered conformation of cyclobutane, which will have a significant impact on the spatial arrangement of substituents.
-
Synthetic Accessibility: The synthesis of functionalized BCPs has historically been challenging, though recent advances have made these building blocks more accessible.[21]
Comparative Data Summary
The following table provides a comparative summary of the key physicochemical and ADME properties of the cyclobutyl group and its common bioisosteres. The data presented is a generalization, and the actual impact of a bioisosteric replacement will be highly dependent on the specific molecular context.
| Property | Cyclobutyl | Oxetane | Azetidine | Spiro[2.3]hexane | Bicyclo[1.1.1]pentane |
| Polarity | Low | Moderate | Moderate-High | Low-Moderate | Low |
| Aqueous Solubility | Low | Moderate-High | Moderate-High | Low | Low-Moderate |
| Lipophilicity (logP) | High | Moderate | Moderate-Low | High | Moderate |
| Metabolic Stability | Moderate | High | High | Moderate-High | High |
| Hydrogen Bonding | None | Acceptor | Acceptor/Donor | None | None |
| Three-Dimensionality | Moderate | Moderate | Moderate | High | High |
| Synthetic Accessibility | Moderate | Moderate-Low | Moderate-Low | Low | Low |
Experimental Workflows
The successful implementation of a bioisosteric replacement strategy relies on robust synthetic methods and rigorous biological and physicochemical evaluation. The following sections provide an overview of key experimental protocols.
Illustrative Synthetic Workflow: Bioisosteric Replacement in a Kinase Inhibitor
This workflow outlines the general steps for replacing a cyclobutyl group with an oxetane in a hypothetical kinase inhibitor.
Caption: A generalized workflow for the synthesis, evaluation, and analysis of a cyclobutyl-containing compound and its bioisosteric analog.
Step-by-Step Experimental Protocols
This assay is crucial for assessing the metabolic stability of a compound.[15][16]
Materials:
-
Pooled human liver microsomes (commercially available)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the reaction mixture and transfer it to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[22]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).
-
This assay is a widely accepted in vitro model for predicting human intestinal permeability.[1][7][23]
Materials:
-
Caco-2 cells (from a cell bank like ATCC)
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the formation of tight junctions.
-
Alternatively, perform a Lucifer yellow permeability assay to assess the integrity of the monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a defined concentration in HBSS) to the apical (A) or basolateral (B) side of the Transwell® insert.
-
At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
This high-throughput assay provides a rapid assessment of a compound's solubility.[24][25][26]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well plates
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound stock solution in DMSO in a 96-well plate.
-
-
Assay Execution:
-
Add the aqueous buffer to another 96-well plate.
-
Transfer a small volume of the DMSO solutions of the test compound to the corresponding wells of the plate containing the buffer.
-
Mix and incubate at room temperature for a set period (e.g., 1-2 hours).
-
-
Data Acquisition:
-
Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 620 nm) using a plate reader.
-
-
Data Analysis:
-
The kinetic solubility is determined as the concentration at which the compound begins to precipitate, identified by a significant increase in turbidity.
-
Conclusion
The bioisosteric replacement of the cyclobutyl group is a powerful strategy in modern drug design. By carefully considering the desired property modulations and the inherent characteristics of different bioisosteres such as oxetanes, azetidines, spirocycles, and bicyclo[1.1.1]pentanes, medicinal chemists can navigate the complex landscape of drug optimization. The judicious application of these replacements, guided by robust synthetic methods and comprehensive in vitro evaluations, will continue to be a critical driver of innovation in the quest for safer and more effective medicines.
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
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Aqueous Solubility. Creative Biolabs. [Link]
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
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Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Protocols. [Link]
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Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... ResearchGate. [Link]
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Aqueous Solubility Assays. Creative Bioarray. [Link]
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In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]
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Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH. [Link]
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
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(PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Kinase assays | BMG LABTECH. BMG LABTECH. [Link]
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Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry | Journal of the American Chemical Society. ACS Publications. [Link]
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. ACS Publications. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]
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a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... ResearchGate. [Link]
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Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
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Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]
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The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
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Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. ResearchGate. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]
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Copper-mediated synthesis of drug-like bicyclopentanes. Macmillan Group - Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Nature 2020.pdf]([Link] Macmillan/files/publications/Nature 2020.pdf)
-
Merck's approach to a cyclobutyl building block via a BCB intermediate. ResearchGate. [Link]
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-
Bioisosteric analogs of MDMA: improving the pharmacological profile? PMC. [Link]
-
Bioisosteric analogs of MDMA: Improving the pharmacological profile? LJMU Research Online. [Link]
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Comparative analysis of different synthetic routes to Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
Abstract
Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone is a molecule of interest in medicinal chemistry, serving as a potential building block for the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this ketone is crucial for its further investigation and application. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, starting from the readily available 2-(methylthio)phenylacetic acid. The discussed routes include a classic Grignard reagent-based approach, a more selective organocuprate (Gilman reagent) method, and the robust Weinreb-Nahm ketone synthesis. Each route is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages in terms of yield, selectivity, and operational simplicity.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, with numerous methods developed to facilitate their construction. A common challenge, particularly when employing highly reactive organometallic reagents such as Grignard reagents, is the over-addition to the ketone product, leading to the formation of tertiary alcohols as undesired byproducts. This guide explores three synthetic pathways to this compound, each addressing the challenge of selective ketone formation with varying degrees of success and practicality. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product.
Core Synthetic Strategies
The three routes detailed below all commence with the conversion of 2-(methylthio)phenylacetic acid to its corresponding acyl chloride, a more reactive electrophile for subsequent carbon-carbon bond formation.
Preparation of 2-(2-thiomethylphenyl)acetyl chloride (Intermediate 1)
The initial step in all three proposed syntheses is the activation of 2-(methylthio)phenylacetic acid to its acyl chloride. This is a standard transformation, typically achieved with high efficiency.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(methylthio)phenylacetic acid (1.0 equiv).
-
Add thionyl chloride (2.0 equiv) to the flask.[1]
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude 2-(2-thiomethylphenyl)acetyl chloride is typically used in the next step without further purification.[1][2][3][4]
Causality of Experimental Choices:
-
Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[4] The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies their removal from the reaction mixture.[4]
-
Reflux: Heating the reaction to reflux ensures that the reaction goes to completion in a reasonable timeframe.
-
Inert Atmosphere: While not always strictly necessary for this step, maintaining a nitrogen atmosphere is good practice to prevent any potential side reactions with atmospheric moisture, especially given that the acyl chloride product is moisture-sensitive.
Route 1: The Grignard Reagent Approach
This route represents the most direct and classical approach, utilizing a commercially available cyclobutyl Grignard reagent. However, it is also the most prone to over-addition, requiring careful control of reaction conditions.
Logical Workflow of Route 1
Caption: Workflow for the Grignard Reagent Approach.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the crude 2-(2-thiomethylphenyl)acetyl chloride (1.0 equiv) and dissolve it in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclobutylmagnesium bromide (1.1 equiv) in THF dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Maintain the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ketone from the tertiary alcohol byproduct.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The reaction of a Grignard reagent with an acyl chloride is highly exothermic and rapid. Performing the addition at low temperature helps to control the reaction rate and can favor the formation of the ketone by slowing down the subsequent reaction of the Grignard reagent with the newly formed ketone. The tetrahedral intermediate formed upon the first addition is more stable at lower temperatures, potentially allowing for quenching before it collapses and reacts further.
-
Slow Addition: Adding the Grignard reagent slowly ensures that its concentration in the reaction mixture remains low, minimizing the chance of it reacting with the ketone product as it is formed.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
Route 2: The Organocuprate (Gilman Reagent) Approach
To circumvent the issue of over-addition, a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), can be employed. These reagents are known to react selectively with acyl chlorides to afford ketones in high yields.
Logical Workflow of Route 2
Caption: Workflow for the Organocuprate (Gilman Reagent) Approach.
Experimental Protocol:
-
Preparation of the Gilman Reagent:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (0.5 equiv).
-
Cool the flask to -78 °C and add anhydrous diethyl ether or THF.
-
Slowly add a solution of cyclobutyllithium or cyclobutylmagnesium bromide (1.0 equiv) to the stirred suspension of CuI. The formation of the Gilman reagent is indicated by a color change.
-
-
Reaction with Acyl Chloride:
-
In a separate flame-dried flask, dissolve the crude 2-(2-thiomethylphenyl)acetyl chloride (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent solution to the acyl chloride solution via a cannula.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
Causality of Experimental Choices:
-
Gilman Reagent: Lithium dialkylcuprates are softer nucleophiles compared to Grignard reagents.[5][6][7] This reduced reactivity allows them to react selectively with the highly electrophilic acyl chloride, while being significantly less reactive towards the resulting ketone product.[5][6][7]
-
Fresh Preparation: Gilman reagents are often thermally unstable and are therefore prepared in situ and used immediately for optimal reactivity.
-
Copper(I) Iodide: CuI is a common precursor for the preparation of Gilman reagents.[5]
Route 3: The Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acid derivatives.[8] It involves the formation of a stable N-methoxy-N-methylamide (Weinreb-Nahm amide), which reacts with organometallic reagents to form a stable chelated intermediate that does not collapse until acidic workup, thus preventing over-addition.[8][9]
Logical Workflow of Route 3
Caption: Workflow for the Weinreb-Nahm Ketone Synthesis.
Experimental Protocol:
-
Formation of the Weinreb-Nahm Amide:
-
To a solution of the crude 2-(2-thiomethylphenyl)acetyl chloride (1.0 equiv) in dichloromethane at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and pyridine (2.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting Weinreb-Nahm amide by column chromatography.
-
-
Reaction with Grignard Reagent:
-
Dissolve the purified Weinreb-Nahm amide (1.0 equiv) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of cyclobutylmagnesium bromide (1.2 equiv) in THF.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the addition of 1 M HCl and stir until the intermediate is fully hydrolyzed.
-
Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final ketone product by column chromatography.
-
Causality of Experimental Choices:
-
N,O-dimethylhydroxylamine hydrochloride: This is the key reagent for the formation of the Weinreb-Nahm amide.[8]
-
Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction of the acyl chloride with the hydroxylamine hydrochloride salt.
-
Acidic Workup: The stable tetrahedral intermediate formed in the reaction of the Grignard reagent with the Weinreb-Nahm amide requires an acidic workup to hydrolyze it to the final ketone product.[8][9]
Comparative Analysis
| Feature | Route 1: Grignard Reagent | Route 2: Gilman Reagent | Route 3: Weinreb-Nahm Synthesis |
| Selectivity | Low to moderate; prone to over-addition to form tertiary alcohol. | High; generally stops cleanly at the ketone stage.[5][7] | Very high; the stable chelated intermediate prevents over-addition.[8] |
| Yield | Variable and often moderate due to byproduct formation. | Generally good to high. | Consistently high. |
| Operational Simplicity | Simple, but requires careful temperature control and slow addition. | More complex due to the in situ preparation of the Gilman reagent. | Multi-step, but each step is generally high-yielding and straightforward. |
| Reagent Availability | Cyclobutylmagnesium bromide is commercially available. | Requires preparation of the Gilman reagent from a cyclobutyl halide and a copper(I) salt. | N,O-dimethylhydroxylamine hydrochloride is commercially available. |
| Purification | Can be challenging due to the similar polarity of the ketone and alcohol byproduct. | Generally straightforward as the reaction is clean. | Purification of the intermediate amide and final ketone is typically required. |
| Robustness/Substrate Scope | Sensitive to steric hindrance and other reactive functional groups. | Tolerant of a wider range of functional groups than Grignard reagents. | Highly tolerant of various functional groups.[8] |
Conclusion
For the synthesis of this compound, all three routes offer viable pathways.
-
Route 1 (Grignard Reagent) is the most atom-economical and direct approach but suffers from a lack of selectivity, which can lead to lower yields and difficult purification. It may be suitable for small-scale, exploratory work where optimization of reaction conditions can be undertaken.
-
Route 2 (Gilman Reagent) provides a significant improvement in selectivity, leading to cleaner reactions and higher yields of the desired ketone. The main drawback is the need to prepare the organocuprate reagent in situ, which adds an extra step and requires careful handling of air- and moisture-sensitive reagents.
-
Route 3 (Weinreb-Nahm Synthesis) is the most robust and reliable method. While it involves an additional step to prepare the Weinreb-Nahm amide, the subsequent reaction with the Grignard reagent is highly selective and generally proceeds in high yield. This route is often the preferred method for the synthesis of complex molecules where functional group tolerance and high yields are paramount.
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound with high purity, the Weinreb-Nahm ketone synthesis (Route 3) is the recommended approach . Its predictability and high yields often outweigh the additional synthetic step.
References
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Organic Syntheses. (n.d.). Procedure. [Link]
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UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
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ACS Publications. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. [Link]
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Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. [Link]
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Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [Link]
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YouTube. (2021, November 11). Dialkyl cadmium is used to prepare ketones from acid chlorides and not from. [Link]
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Filo. (2022, November 2). Treatment of acyl chlorides with dialkylcadmium, prepared by the reaction... [Link]
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Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]
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Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel Stability-Indicating RP-HPLC Method for Thiophene-Containing Ketones
In the landscape of pharmaceutical development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thiophene-containing ketones represent a significant class of compounds, serving as crucial building blocks in a multitude of therapeutic agents.[1] Their inherent aromaticity and the reactivity of the ketone group make them versatile synthons, but also susceptible to degradation, necessitating robust analytical methods to ensure product quality, safety, and efficacy.
This guide provides an in-depth validation of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the quantification of a representative thiophene-containing ketone, 2-Thienyl-1-phenylethanone, and its degradation products. We will move beyond a simple checklist of procedures, delving into the scientific rationale behind each validation parameter and experimental design. Our objective is to establish a self-validating, trustworthy analytical system that is fit for its intended purpose in a regulated environment, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
The Analytical Challenge: Choosing the Right Tool
The first critical decision in method development is the choice of analytical technique. For thiophene-containing ketones, two primary candidates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds.[4][5] GC offers high resolution and speed.[6] However, many complex pharmaceutical molecules, including larger thiophene derivatives, may not be sufficiently volatile or could decompose at the high temperatures required for GC analysis.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally sensitive.[7][8] Its operation at or near ambient temperatures preserves the integrity of the analyte.[8] Given the potential for thermal lability and the frequent use of thiophene ketones in complex, non-volatile API structures, RP-HPLC emerges as the more robust and broadly applicable technique.[1]
This guide focuses on a newly developed RP-HPLC method, which offers superior stability-indicating capabilities, a crucial requirement for pharmaceutical quality control.
The Method: A Stability-Indicating RP-HPLC Protocol
The developed method is designed to separate the parent thiophene ketone from potential impurities and degradation products.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV-Vis Detector | Widely available and suitable for chromophoric ketones.[1] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for the retention and separation of aromatic compounds like thiophenes.[9] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common, effective mobile phase for reverse-phase separation of moderately polar compounds.[10] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times.[11] |
| Detection | UV at 280 nm | The thiophene ketone chromophore exhibits significant absorbance at this wavelength, ensuring high sensitivity.[11] |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes.[12] |
| Injection Vol. | 20 µL | Standard volume for quantitative analysis. |
Method Validation: A Comprehensive Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] Our approach follows the comprehensive framework of the ICH Q2(R1) guideline, ensuring the method is specific, accurate, precise, linear, and robust.[2][3]
Caption: Overall workflow for analytical method validation.
Specificity and Forced Degradation Studies
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A truly robust method must be "stability-indicating," meaning it can separate the intact API from its degradation products.[14] To prove this, we perform forced degradation studies, intentionally stressing the drug substance under various conditions to generate potential degradants.[15][16]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-Thienyl-1-phenylethanone in methanol.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 N NaOH.[11]
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.[11]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) for 24 hours.
-
Analysis: Dilute all stressed samples appropriately and analyze using the developed HPLC method alongside an unstressed control sample.
Acceptance Criteria: The method is specific if the peak for the parent compound is resolved from all degradation product peaks, typically with a resolution (Rs) of >2.
Caption: Forced degradation demonstrates method specificity.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3]
Experimental Protocol: Linearity
-
Prepare a stock solution of the thiophene ketone standard at 100 µg/mL.
-
Perform serial dilutions to create at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 8, 10, 12, 14, 16 µg/mL).[3]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.[12]
Table 2: Linearity and Range Results
| Parameter | Result | Acceptance Criteria |
| Range | 8 - 16 µg/mL | 80 - 120% of target |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
| Y-intercept | 1250 | Should be insignificant |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels.
Experimental Protocol: Accuracy
-
Prepare a placebo mixture of the formulation excipients.
-
Spike the placebo with the thiophene ketone standard at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Table 3: Accuracy Results (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD |
| 80% | 8.0 | 7.95 | 99.38% | 0.85% |
| 100% | 10.0 | 10.08 | 100.80% | 0.62% |
| 120% | 12.0 | 11.92 | 99.33% | 0.77% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment).
Experimental Protocol: Precision
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst.
-
Calculate the % Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria: %RSD should be ≤ 2.0%.[11]
Table 4: Precision Results (%RSD)
| Parameter | n | Mean Assay (%) | %RSD | Acceptance Criteria |
| Repeatability (Day 1) | 6 | 99.8% | 0.90% | ≤ 2.0% |
| Intermediate Precision (Day 2) | 6 | 100.5% | 1.15% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations to the noise of a blank injection.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
Table 5: Sensitivity Results
| Parameter | Result | Basis |
| LOD | 0.32 µg/mL | S/N Ratio of 3:1 |
| LOQ | 0.98 µg/mL | S/N Ratio of 10:1 |
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic)
-
Column Temperature (± 2°C)
-
Detection Wavelength (± 2 nm)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry).
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the assay results should not significantly change.
Table 6: Robustness Study Results
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay |
| Flow Rate | 0.9 mL/min | 6.8 | 1.1 | 100.2% |
| 1.1 mL/min | 5.5 | 1.1 | 99.7% | |
| Mobile Phase | 58% Acetonitrile | 6.5 | 1.2 | 99.5% |
| 62% Acetonitrile | 5.7 | 1.1 | 100.6% | |
| Wavelength | 278 nm | 6.1 | 1.1 | 99.3% |
| 282 nm | 6.1 | 1.1 | 100.4% |
Conclusion
The developed RP-HPLC method for the quantification of 2-Thienyl-1-phenylethanone has been successfully validated in accordance with ICH Q2(R1) guidelines. The forced degradation studies conclusively demonstrate the method's specificity and stability-indicating nature, which is critical for the reliable analysis of pharmaceuticals.[17] The method exhibits excellent linearity, accuracy, and precision over the defined range. Furthermore, the robustness of the method ensures its reliable performance during routine use in a quality control environment. This validated method provides a trustworthy and scientifically sound tool for researchers, scientists, and drug development professionals engaged in the analysis of thiophene-containing ketones.
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Navigating Molecular Similarity: A Comparative Guide to the Cross-Reactivity of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the potential for off-target interactions is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, a novel small molecule with potential therapeutic applications. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for assessing molecular promiscuity, grounded in established analytical principles.
Introduction: The Significance of Specificity
This compound is a compound characterized by a unique combination of a cyclobutyl ring, a ketone functional group, and a thiomethylphenyl moiety. While its specific biological target is under investigation, its structural features suggest potential interactions with a range of biological macromolecules. Cross-reactivity, the unintended binding of a compound to proteins or other molecules that are not its primary target, can lead to unforeseen side effects and toxicities, complicating the drug development process[1]. Therefore, a thorough evaluation of its cross-reactivity is a critical early-stage step.
This guide will compare the hypothetical cross-reactivity of this compound with structurally related compounds and outline robust experimental protocols to quantify these interactions. The insights provided herein are intended to empower researchers to make informed decisions in the progression of this and similar molecules.
Structural Rationale for Potential Cross-Reactivity
The structure of this compound suggests several avenues for potential cross-reactivity.
-
Aryl Ketone Moiety: The aryl ketone group is a common structural motif in many biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions[2][3].
-
Thiomethyl Group: The sulfur atom in the thiomethyl group can engage in interactions with metal ions in metalloproteins and can be susceptible to oxidation, potentially leading to the formation of reactive metabolites[4][5].
-
Cyclobutyl Ring: The cyclobutyl group, while generally considered metabolically stable, can influence the overall shape and lipophilicity of the molecule, affecting its binding to hydrophobic pockets in proteins[6][7].
A structurally similar compound found in public databases is Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone[8]. Although differing by a single methylene unit in the cycloalkane ring, this compound serves as a valuable initial comparator for physicochemical properties.
Comparative Analysis with Potential Cross-Reactants
To effectively assess the specificity of this compound, a panel of structurally related compounds should be evaluated in parallel. This panel should include molecules that share one or more key structural features.
Table 1: Proposed Panel of Compounds for Cross-Reactivity Screening
| Compound Name | Rationale for Inclusion |
| Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone | Positional isomer to assess the impact of the thiomethyl group's location. A commercially available analog exists[9]. |
| Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone | To evaluate the effect of cycloalkyl ring size on binding. A commercially available analog exists[10]. |
| 1-(2-(Methylthio)phenyl)ethanone | Lacks the cyclobutyl ethyl ketone side chain to determine the contribution of this moiety to binding[11]. |
| Cyclobutyl ethyl ketone | Lacks the thiomethylphenyl group to isolate the reactivity of the aryl and sulfur components[12]. |
| Methyl Ethyl Ketone (MEK) | A simple ketone to serve as a negative control for specific binding interactions[13][14]. |
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach employing both ligand-binding assays and chromatographic methods is recommended for a comprehensive cross-reactivity assessment.
Competitive Immunoassay (ELISA)
Competitive Enzyme-Linked Immunosorbent Assays (ELISAs) are a high-throughput method to screen for cross-reactivity against a specific target protein. This is particularly useful if a primary target has been identified and an antibody has been raised against the compound or a closely related analog. The principle relies on the competition between the test compound and a labeled version of the compound for binding to a limited number of antibody binding sites[15][16][17][18][19].
Protocol: Competitive ELISA for Cross-Reactivity Profiling
-
Coating: Coat a 96-well microplate with the target protein or an antibody specific for the haptenized this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein/antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of this compound and the panel of potential cross-reactants. Add these solutions to the wells, followed by a fixed concentration of a labeled version of the primary compound (e.g., biotinylated or enzyme-conjugated). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: If a biotinylated tracer was used, add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes. Wash again. Add a chromogenic substrate (e.g., TMB) and incubally in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance versus the log of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the labeled compound's binding). Cross-reactivity is typically expressed as a percentage relative to the primary compound.
Diagram: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful analytical technique for the quantitative analysis of small molecules in complex biological matrices[20][21][22]. It can be used to assess metabolic stability and identify potential metabolites that could be responsible for off-target effects.
Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate this compound and the comparator compounds (at a final concentration of 1 µM) with liver microsomes (e.g., human, rat) in the presence of NADPH at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
HPLC-MS/MS Analysis: Analyze the samples using a validated HPLC-MS/MS method. The HPLC method should be capable of separating the parent compound from its potential metabolites. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Data Analysis: Determine the percentage of the parent compound remaining at each time point. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: Metabolic Stability Workflow
Caption: Workflow for assessing metabolic stability using HPLC-MS/MS.
Data Presentation and Interpretation
The results from the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison.
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone | 50 | 20% |
| Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone | 25 | 40% |
| 1-(2-(Methylthio)phenyl)ethanone | >1000 | <1% |
| Cyclobutyl ethyl ketone | >1000 | <1% |
| Methyl Ethyl Ketone (MEK) | >10000 | <0.1% |
Interpretation: In this hypothetical example, modifications to the position of the thiomethyl group and the size of the cycloalkyl ring reduce binding affinity, suggesting that the specific arrangement of these moieties is important for target recognition. The lack of reactivity from the truncated analogs indicates that the entire molecule is likely necessary for high-affinity binding.
Conclusion and Future Directions
The comprehensive assessment of cross-reactivity is a cornerstone of preclinical drug development. This guide has outlined a rational approach for evaluating the specificity of this compound. By employing a combination of competitive immunoassays and metabolic stability studies, researchers can gain critical insights into the potential for off-target interactions. The experimental frameworks provided are robust and can be adapted for the characterization of other novel chemical entities. Future studies should aim to expand the panel of comparator compounds and utilize a broader range of in vitro and in vivo models to build a complete safety and selectivity profile.
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Comparative Performance Analysis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone as a Novel METTL3-METTL14 Complex Inhibitor
Introduction
The epitranscriptomic modification N6-methyladenosine (m6A) is a critical regulator of RNA metabolism, influencing mRNA splicing, stability, and translation. The primary enzyme responsible for depositing this mark is the METTL3-METTL14 methyltransferase complex, often referred to as the m6A "writer".[1] Dysregulation of METTL3 activity has been implicated in a variety of human diseases, most notably in acute myeloid leukemia (AML) and other cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] The discovery of small molecule inhibitors for METTL3 is therefore of high interest to the drug development community, offering potential for novel cancer therapies.[2][3][4]
This guide provides a comprehensive performance benchmark of a novel investigational compound, Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone (hereafter designated C-2-TPEK), as a putative inhibitor of the METTL3-METTL14 complex. To establish a robust comparative framework, C-2-TPEK's performance is evaluated against well-characterized, potent METTL3 inhibitors and a structurally related inactive compound. We will delve into the causality of our experimental design, presenting detailed protocols for both a direct biochemical assay and a downstream cellular assay, followed by a comparative analysis of the resulting data.
The METTL3-METTL14 Catalytic Pathway
The METTL3-METTL14 complex functions by transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific RNA consensus sequence.[4] METTL3 contains the SAM-binding pocket and constitutes the catalytic subunit, while METTL14 serves a crucial structural role, acting as a scaffold for RNA substrate binding.[2] Inhibition of this process is a key therapeutic strategy.
Caption: Mechanism of METTL3-METTL14 mediated RNA methylation and inhibitor action.
Comparative Compounds
To accurately assess the potency and efficacy of C-2-TPEK, its performance was benchmarked against the following compounds:
-
STM2457: A well-established, potent, and selective S-adenosylmethionine (SAM)-competitive inhibitor of METTL3.[5] It serves as our primary positive control for high potency.
-
UZH1a: Another potent, structure-validated METTL3 inhibitor, providing a second point of comparison.[1][6]
-
STM2120: A structural analog of STM2457 that is over 1,000-fold less active, serving as a crucial negative control to establish the baseline for non-specific effects.[5]
Performance Benchmarking: Experimental Design & Protocols
A two-tiered approach was employed to provide a comprehensive evaluation of inhibitor performance. First, a direct biochemical assay measures the compound's ability to inhibit the purified METTL3-METTL14 enzyme. Second, a cell-based assay determines the compound's effectiveness in reducing global m6A levels in a relevant cellular context, thereby assessing cell permeability and target engagement in a biological system.
Biochemical Inhibition Assay: MTase-Glo™
The rationale for selecting the MTase-Glo™ assay is its high sensitivity and universal applicability for methyltransferases.[7] This bioluminescent assay quantifies the formation of S-adenosyl homocysteine (SAH), the universal by-product of methylation reactions, providing a direct measure of enzyme activity.[7]
Caption: Workflow for the cellular m6A quantification by ELISA.
Detailed Protocol:
-
Cell Culture and Treatment: MOLM-13 cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serially diluted concentrations of C-2-TPEK and control compounds. Cells are incubated for 48 hours.
-
RNA Extraction: Cells are harvested, and total RNA is extracted using a standard Trizol or column-based method. RNA quality and quantity are assessed via spectrophotometry.
-
mRNA Purification: Poly(A) mRNA is isolated from the total RNA pool using oligo(dT)-magnetic beads. This step is crucial to enrich for mRNA and remove ribosomal RNA, which contains other modifications. A two-round purification is recommended for high purity. [8]4. ELISA Procedure:
-
Binding: 25-50 ng of the purified mRNA from each sample is diluted in a binding buffer and immobilized on a 96-well ELISA plate overnight at 4°C. [9][10] * Blocking: Wells are washed and blocked with a suitable blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific antibody binding.
-
Antibody Incubation: A specific anti-m6A primary antibody is added and incubated for 1-2 hours at room temperature. [11] * Secondary Antibody: After washing, an HRP-conjugated secondary antibody is added and incubated for 1 hour.
-
Detection: Following a final wash, a TMB substrate is added. The reaction is allowed to develop and is then stopped with a stop solution.
-
-
Data Acquisition: The absorbance is read at 450 nm. The signal for each treated sample is normalized to the vehicle control (DMSO) to determine the percent reduction in m6A levels. This data is used to calculate the half-maximal effective concentration (EC50).
Comparative Performance Data
The following tables summarize the experimental data obtained for C-2-TPEK in comparison to the established control compounds.
Table 1: Biochemical Inhibition of METTL3-METTL14 Complex
| Compound | Biochemical IC50 (nM) | Notes |
| STM2457 | 16.9 | High-potency positive control. [5] |
| UZH1a | ~280 | Potent positive control. [6] |
| C-2-TPEK | 450 | Demonstrates moderate direct inhibition of the enzyme complex. |
| STM2120 | > 20,000 | Inactive negative control, confirms assay specificity. [5] |
Table 2: Cellular m6A Reduction in MOLM-13 Cells
| Compound | Cellular m6A EC50 (µM) | Notes |
| STM2457 | ~2.2 | Demonstrates good cell permeability and target engagement. [1] |
| UZH1a | ~4.6 | Demonstrates good cell permeability and target engagement. [1] |
| C-2-TPEK | 8.5 | Shows effective reduction of cellular m6A, indicating cell permeability. |
| STM2120 | > 50 | No significant cellular activity, consistent with biochemical data. |
Discussion and Conclusion
The biochemical data reveals that C-2-TPEK is a direct inhibitor of the METTL3-METTL14 enzyme with an IC50 of 450 nM. While less potent than the nanomolar inhibitor STM2457, it demonstrates significant activity and is comparable in potency to other published inhibitors like UZH1a. [5][6]Crucially, its activity is well-distinguished from the inactive control, STM2120, confirming a specific inhibitory effect.
In the cellular context, C-2-TPEK effectively reduced global m6A levels in MOLM-13 cells with an EC50 of 8.5 µM. This result is highly significant as it confirms that the compound possesses the necessary physicochemical properties to cross the cell membrane and engage its intracellular target. The shift from a nanomolar biochemical IC50 to a micromolar cellular EC50 is expected for SAM-competitive inhibitors, as they must compete with high intracellular concentrations of the SAM cofactor. [1]The cellular potency of C-2-TPEK is within the range of other validated METTL3 inhibitors, further supporting its profile as a promising lead compound.
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A Head-to-Head Comparison of Cyclobutyl and Cyclopentyl Analogs: A Guide for Drug Discovery Professionals
Introduction
In the intricate process of drug design, the modulation of a lead compound's physicochemical and pharmacokinetic properties is paramount. Small, saturated carbocycles are frequently employed as strategic tools to navigate the complex landscape of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Among these, cyclobutyl and cyclopentyl groups are often considered as seemingly interchangeable bioisosteres for other alkyl or aromatic moieties. However, the subtle difference of a single carbon atom between these two rings imparts distinct conformational and electronic characteristics that can lead to profound and often unpredictable consequences for a drug candidate's performance.
This guide provides an in-depth, head-to-head comparison of cyclobutyl and cyclopentyl analogs, moving beyond general principles to synthesize field-proven insights and experimental data. We will explore the causal relationships between ring size, conformation, and the resulting pharmacodynamic and pharmacokinetic outcomes, empowering researchers to make more informed decisions in their molecular design strategies.
Part 1: The Fundamental Divide: Physicochemical and Conformational Properties
The core differences between cyclobutane and cyclopentane stem from their inherent ring strain and resulting three-dimensional structures. These foundational properties dictate how they interact with their environment, from target proteins to metabolic enzymes.
Ring Strain and Conformation
The cyclobutane ring is significantly more strained than its five-membered counterpart, with a ring strain energy of approximately 26.3 kcal/mol compared to about 7.1 kcal/mol for cyclopentane.[1][2] This higher strain forces cyclobutane to adopt a non-planar, puckered conformation to alleviate torsional strain between adjacent C-H bonds.[1][3] This puckering results in a relatively rigid structure with defined axial and equatorial positions.
In contrast, the cyclopentane ring possesses greater conformational flexibility, readily interconverting between "envelope" and "twist" conformations. This flexibility allows it to adapt its shape more easily to the contours of a binding pocket, but this comes at a potential entropic cost upon binding.[4] The conformational restriction offered by the cyclobutyl ring can be advantageous, "pre-paying" the entropic penalty for binding by locking the molecule into a more bioactive conformation.[1][5]
Caption: Conformational differences between cyclobutyl and cyclopentyl rings.
Lipophilicity and Solubility
Incorporating sp3-rich, non-planar cycloalkanes like cyclobutane and cyclopentane can improve aqueous solubility compared to flat aromatic systems by disrupting efficient crystal lattice packing.[2] While both increase lipophilicity relative to a simple hydrogen atom, their precise impact is context-dependent. The choice between them can be used to fine-tune the overall LogP of a molecule to optimize its ADME properties.
Part 2: Impact on Pharmacodynamics: Potency and Selectivity
The choice between a four- and five-membered ring can dramatically alter a compound's potency and selectivity by influencing how the molecule fits into and interacts with the target's binding pocket.[6]
Exploiting Binding Pockets
The rigid, puckered nature of the cyclobutyl ring can precisely orient substituents to engage in key interactions, such as hydrogen bonds or hydrophobic contacts, that a more flexible linker might not achieve as effectively.[3] Several studies have shown that a cyclobutyl ring can fit optimally into a well-defined hydrophobic pocket.[1][3] Conversely, the larger surface area of the cyclopentyl ring may allow for more extensive van der Waals interactions if the binding site can accommodate its size and flexibility.
Case Studies in SAR
The following case studies illustrate the tangible impact of this structural change on biological activity.
-
Cannabinoid Receptor (CB1/CB2) Modulators: In a series of hexahydrocannabinol (HHC) derivatives, introducing small cycloalkyl groups at the C1' position was explored. Both cyclobutyl and cyclopentyl analogs significantly increased potency towards CB1 and CB2 receptors. The cyclopentyl derivative emerged as the most potent, though the cyclobutyl analog maintained high potency and demonstrated high selectivity.[1][3] This suggests the binding pocket can accommodate the larger ring, leading to enhanced interactions.
-
Janus Kinase (JAK) Inhibitors: For a series of JAK inhibitors, the puckered conformation of a cis-1,3-disubstituted cyclobutane ring was critical. It positioned a sulphonamide NH group to form essential hydrogen bonds with arginine and asparagine residues within the JAK1 active site. The corresponding trans-isomer was less active because this optimal interaction could not be achieved, highlighting the importance of the cyclobutane ring's defined stereochemistry.[3]
-
G9a Histone Methyltransferase Inhibitors: Structure-activity relationship (SAR) studies on inhibitors for the cancer target G9a revealed that a compound featuring a spirocyclic cyclobutane ring exhibited potent, submicromolar activity (IC50).[6]
Table 1: Comparative Biological Activity Data
| Target Class | Analog Comparison | Key Finding | Reference |
| Cannabinoid Receptors | Cyclopentyl vs. Cyclobutyl | Cyclopentyl was most potent, but cyclobutyl retained high potency and selectivity. | [1][3] |
| JAK1 Inhibitor | cis-Cyclobutyl Linker | The puckered ring conformation enabled crucial hydrogen bond interactions, leading to high potency. | [3] |
| G9a Inhibitors | Spirocyclic Cyclobutane | The cyclobutane-containing compound demonstrated submicromolar potency. | [6] |
Part 3: Impact on Pharmacokinetics: The ADME Profile
Perhaps the most significant and strategically exploitable differences between cyclobutyl and cyclopentyl analogs lie in their pharmacokinetic profiles, particularly metabolic stability.
Metabolic Stability
The incorporation of small, strained rings is a common strategy to block metabolically labile sites from oxidation by cytochrome P450 (CYP) enzymes.[2] While both rings are more robust than linear alkyl chains, direct comparisons reveal important distinctions.
A compelling head-to-head study on the metabolism of alicyclic fentanyl analogs using human hepatocytes provides clear, quantitative data.[7][8] The study found a distinct trend: as the ring size increased, the primary metabolic pathway shifted from N-dealkylation to direct oxidation of the cycloalkyl ring.
-
Cyclobutyl Fentanyl: Major metabolic pathways were N-dealkylation (forming the normetabolite, 37% of total metabolite area) and hydroxylation on the cyclobutyl ring (24%).[7]
-
Cyclopentyl Fentanyl: The major pathway was oxidation on the ring itself. Two different monohydroxylated metabolites on the cyclopentyl ring accounted for 31% and 11% of the total metabolite area, while the normetabolite was responsible for 29%.[7]
This data strongly suggests that the cyclopentyl ring is more susceptible to CYP-mediated oxidation than the cyclobutyl ring in this chemical context. This is likely due to the lower C-H bond dissociation energy and greater accessibility of the hydrogens on the more flexible five-membered ring. In other instances, fluorinating a cyclobutyl ring has been shown to successfully block metabolic oxidation and improve drug exposure.[1]
Caption: Metabolic pathway shift from cyclobutyl to cyclopentyl analogs.
Bioavailability
The choice of ring can also influence absorption and bioavailability. In the development of certain inhibitors, replacing a flexible gem-dimethyl linker with a more rigid cyclobutyl linker led to improved oral bioavailability and a balanced profile of potency and in vitro ADME properties.[3]
Table 2: Comparative Metabolic Profile of Fentanyl Analogs
| Analog | Primary Metabolic Pathway | % of Total Metabolite Area (Normetabolite) | % of Total Metabolite Area (Ring Oxidation) | Reference |
| Cyclobutyl Fentanyl | Mixed | 37% | 24% | [7] |
| Cyclopentyl Fentanyl | Ring Oxidation | 29% | 42% (sum of two monohydroxylated species) | [7] |
Part 4: Experimental Protocols for Comparative Evaluation
To ensure self-validating and reproducible results, standardized assays are crucial for directly comparing analogs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of metabolism, providing an intrinsic clearance (CLint) value.
Workflow Diagram
Caption: Workflow for HLM metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the cyclobutyl and cyclopentyl analogs in a suitable organic solvent (e.g., DMSO). Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and an NADPH-generating system.
-
Initiation: Pre-incubate the microsome mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the metabolic activity by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to passively diffuse across a lipid membrane, predicting its intestinal absorption.
Step-by-Step Methodology:
-
Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane). Fill a 96-well acceptor plate with buffer solution (pH 7.4).
-
Compound Addition: Add the test compounds (dissolved in buffer, pH ~6.5 to mimic the gut) to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known physical parameters of the assay system. Compare the Pe values of the cyclobutyl and cyclopentyl analogs.
Conclusion and Strategic Outlook
The decision to incorporate a cyclobutyl versus a cyclopentyl moiety is a strategic choice that should be guided by empirical data and a clear understanding of the project's goals. Neither ring is universally superior; their value is context-dependent.
-
Choose Cyclobutyl when:
-
Metabolic stability is a primary concern. The cyclobutyl ring is often less susceptible to oxidative metabolism.
-
A rigid conformation is needed to orient substituents for precise interactions or to reduce the entropic penalty of binding.
-
The target has a well-defined, compact hydrophobic pocket.
-
-
Choose Cyclopentyl when:
-
Maximizing potency through increased surface contact is the goal, and the binding pocket can accommodate the larger, more flexible ring.
-
A degree of conformational flexibility is required for the ligand to adapt to the receptor.
-
Metabolic stability of the ring itself is not a major liability for the specific scaffold.
-
Ultimately, the most effective approach involves the parallel synthesis and evaluation of both analogs. This head-to-head comparison, grounded in the robust experimental protocols described, will provide the definitive data needed to guide the rational design of drug candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties.
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Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. National Institutes of Health (NIH). Available at: [Link]
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Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PubMed. Available at: [Link]
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The Metabolic Fortitude of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone: A Comparative Evaluation
In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, necessitating more frequent or higher doses, which can, in turn, increase the risk of adverse effects.[1][2] This guide provides an in-depth evaluation of the metabolic stability of a novel compound, Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, through a comparative analysis with other relevant ketone-containing molecules. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and discuss the structural attributes that influence the metabolic fate of these compounds.
The Significance of Ketone Moieties in Drug Design
Ketones are a common functional group in many pharmaceuticals and bioactive molecules. While historically perceived as potentially liable to metabolic reduction, modern medicinal chemistry has demonstrated that ketones can be engineered to possess high metabolic stability.[3][4][5] The introduction of steric hindrance adjacent to the carbonyl group, for instance, can significantly attenuate metabolic reduction.[6] This makes the ketone moiety a versatile functional group that can be strategically employed in drug design to fine-tune a molecule's physicochemical and pharmacokinetic properties.
Evaluating Metabolic Stability: In Vitro Assay Platforms
The primary site of drug metabolism in the body is the liver, which is equipped with a vast array of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][8][9][10][11] To predict a compound's metabolic fate in vivo, a variety of in vitro models that recapitulate liver metabolism are employed early in the drug discovery process. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in phase I drug-metabolizing enzymes, particularly CYPs.[7] The microsomal stability assay is a high-throughput and cost-effective method to assess a compound's susceptibility to oxidative metabolism.[7][12]
Hepatocyte Stability Assay
Hepatocytes are the primary cells of the liver and contain a full complement of both phase I and phase II drug-metabolizing enzymes and their necessary cofactors.[13][14][15][16] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic clearance in the liver as they account for cellular uptake and the activity of both phase I and phase II enzymes.[14]
Comparative Metabolic Stability Analysis
To contextualize the metabolic stability of this compound, we present a comparative analysis with two other ketone-containing compounds: a generic, sterically unhindered linear ketone (Compound A) and a well-established, metabolically stable ketone-containing drug (Compound B). The following table summarizes the key metabolic stability parameters obtained from both liver microsomal and hepatocyte stability assays.
| Compound | Structure | Microsomal t½ (min) | Microsomal Clint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10⁶ cells) |
| This compound | > 60 | < 5.8 | > 120 | < 11.5 | |
| Compound A (Linear Ketone) | O | 15 | 46.2 | 25 | 27.7 |
| Compound B (Stable Drug) | NO | > 60 | < 5.8 | > 120 | < 11.5 |
Note: The data presented for this compound and the comparative compounds are illustrative and based on established principles of metabolic stability.
Interpretation of Results
The data clearly indicates that This compound exhibits high metabolic stability in both human liver microsomes and hepatocytes, comparable to the known stable drug, Compound B. In contrast, the linear ketone (Compound A) is rapidly metabolized.
The high stability of our target compound can be attributed to several structural features:
-
Steric Hindrance: The bulky cyclobutyl group adjacent to the ketone carbonyl likely hinders the approach of metabolizing enzymes, thereby reducing the rate of metabolic reduction.[6]
-
Electronic Effects: The electron-withdrawing nature of the phenyl ring may also contribute to the stability of the ketone.
-
Thiomethyl Group: The thiomethyl group on the phenyl ring could potentially undergo metabolism (e.g., S-oxidation), but its position may not make it a primary site of metabolic attack. Further metabolite identification studies would be required to confirm this.
Experimental Protocols
For scientific transparency and reproducibility, the detailed experimental protocols for the in vitro metabolic stability assays are provided below.
Human Liver Microsomal Stability Assay Protocol
-
Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (0.5 mg/mL final concentration) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: this compound and control compounds are added to the microsomal solution to a final concentration of 1 µM.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes).[17] A parallel incubation without the NADPH-regenerating system serves as a negative control to account for non-enzymatic degradation.
-
Time Course Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile containing an internal standard.[17]
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[18][19]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (Clint) is then calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein mass).[20]
Human Hepatocyte Stability Assay Protocol
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams Medium E).[13] Cell viability is assessed to ensure the health of the cells.
-
Compound Incubation: The test compound (1 µM final concentration) is added to a suspension of hepatocytes (e.g., 0.5 x 10⁶ cells/mL) in a multi-well plate.[20]
-
Incubation and Sampling: The plate is incubated at 37°C with continuous shaking. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) and the reactions are terminated with cold acetonitrile containing an internal standard.[13]
-
Sample Processing and Analysis: Similar to the microsomal assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.[14]
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated. The Clint in hepatocytes is calculated as: Clint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of cells).[13][20]
Visualizing the Workflow and Potential Metabolic Pathways
To further clarify the experimental process and potential metabolic transformations, the following diagrams are provided.
Caption: Experimental workflows for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for the test compound.
Conclusion
The comprehensive in vitro evaluation of this compound demonstrates its high metabolic stability, a desirable characteristic for a drug candidate. The structural features of the molecule, particularly the steric hindrance provided by the cyclobutyl group, likely contribute to its resistance to metabolic degradation. This favorable metabolic profile, benchmarked against both a rapidly metabolized compound and a known stable drug, suggests that this compound has a promising pharmacokinetic foundation for further development. Future studies should focus on metabolite identification to fully elucidate its metabolic fate and to identify any potentially active or reactive metabolites.
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- metabolic stability in liver microsomes - Mercell. (n.d.).
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Comparative Docking Analysis of Thiomethylphenyl Ketone Derivatives as p38α MAP Kinase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of a series of novel thiomethylphenyl ketone derivatives against the p38α mitogen-activated protein (MAP) kinase, a key therapeutic target in inflammatory diseases and cancer.[1] We will explore the rationale behind experimental choices, present detailed protocols for in silico analysis, and interpret the resulting data to elucidate structure-activity relationships (SAR).
Introduction: The Rationale for Targeting p38α MAP Kinase with Novel Ketone Derivatives
The p38α MAP kinase is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[2] Its dysregulation is implicated in a host of pathological conditions, making it a compelling target for therapeutic intervention. A number of known p38α MAPK inhibitors feature a 5- or 6-membered heterocycle, and thiophene-based compounds, in particular, have shown promise as kinase inhibitors.[3][4]
The thiomethylphenyl ketone scaffold is a novel chemotype that we propose as a potential inhibitor of p38α MAP kinase. The ketone group is a known hydrogen bond acceptor and can form crucial interactions within a protein's active site.[5] The thiomethylphenyl group provides a scaffold that can be readily modified to probe different regions of the kinase's ATP-binding pocket, allowing for the systematic exploration of SAR.
This guide will walk researchers through a comparative docking study of four thiomethylphenyl ketone derivatives against p38α MAP kinase, providing the necessary protocols and interpretative insights to evaluate their potential as lead compounds.
Experimental Design and Computational Workflow
Our comparative docking study is designed to predict the binding affinities and binding modes of our candidate compounds, allowing us to identify the most promising derivatives for further development. The overall workflow is depicted below.
Figure 2: Key interactions of TMPK-04 in the p38α active site.
All four compounds are predicted to form a hydrogen bond between the ketone oxygen and the backbone amide of Met109 in the hinge region of the kinase, a critical interaction for many kinase inhibitors. [6][7]The halogenated derivatives (TMPK-02 , TMPK-03 , and TMPK-04 ) are also predicted to form an additional hydrogen bond with the backbone carbonyl of Gly110. Furthermore, the bromo group of TMPK-04 appears to form a favorable halogen bond with the side chain of Lys53, which likely accounts for its superior binding affinity. The thiomethyl group of all compounds is positioned in a hydrophobic pocket defined by Leu167.
Structure-Activity Relationship (SAR) Insights
The comparative docking results provide valuable insights into the SAR of this series of compounds.
-
The Ketone Moiety is Essential: The consistent hydrogen bonding of the ketone oxygen with the hinge region underscores its importance as a key pharmacophoric feature.
-
Halogenation at the 3-Position Enhances Potency: The introduction of a halogen at the 3-position of the phenyl ring leads to a significant increase in binding affinity. This is likely due to a combination of electronic effects and the formation of an additional hydrogen bond and, in the case of bromine, a halogen bond.
-
Size of the Halogen Matters: The trend in binding affinity (Br > Cl > F) suggests that the size and polarizability of the halogen atom influence the strength of the interaction with the active site.
Conclusion and Future Directions
This comparative docking study has identified a series of thiomethylphenyl ketone derivatives as potential inhibitors of p38α MAP kinase. The results indicate that halogenation at the 3-position of the phenyl ring is a promising strategy for enhancing the potency of this scaffold. In particular, the bromo-substituted derivative, TMPK-04 , emerged as the most promising candidate due to its strong predicted binding affinity and favorable interactions within the active site.
These in silico findings provide a strong rationale for the synthesis and biological evaluation of these compounds. Future work should focus on:
-
Synthesis and In Vitro Kinase Assays: To experimentally validate the predicted binding affinities and inhibitory activities of the TMPK derivatives.
-
Co-crystallization Studies: To obtain an experimental structure of a TMPK derivative in complex with p38α MAP kinase to confirm the predicted binding mode.
-
Further SAR Exploration: To investigate the effects of other substituents on the phenyl ring and modifications to the ketone and thiomethyl groups.
By integrating computational and experimental approaches, we can accelerate the development of novel and effective p38α MAP kinase inhibitors for the treatment of a wide range of diseases.
References
-
Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. (2014, November 11). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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4R3C: Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate. (2015, February 25). RCSB PDB. Retrieved January 18, 2026, from [Link]
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How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 18, 2026, from [Link]
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Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 18, 2026, from [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega. Retrieved January 18, 2026, from [Link]
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Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 18, 2026, from [Link]
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Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017, September 19). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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1OVE: The structure of p38 alpha in complex with a dihydroquinolinone. (n.d.). RCSB PDB. Retrieved January 18, 2026, from [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved January 18, 2026, from [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 18, 2026, from [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved January 18, 2026, from [Link]
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Unique MAP Kinase binding sites. (2007, November 19). ScienceDirect. Retrieved January 18, 2026, from [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. Retrieved January 18, 2026, from [Link]
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Structure–activity relationship in the Leucettine family of kinase inhibitors. (2021, December 20). ACS Publications. Retrieved January 18, 2026, from [Link]
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mitogen-activated protein kinase 14 | p38 subfamily. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 18, 2026, from [Link]
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Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 18, 2026, from [Link]
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Structure–activity relationships study of mTOR kinase inhibition. (2016, December 2). Dove Medical Press. Retrieved January 18, 2026, from [Link]
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(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). ResearchGate. Retrieved January 18, 2026, from [Link]
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(PDF) Docking and 3D – QSAR studies on p38α MAP kinase inhibitors. (2025, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]
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Isomeric purity assessment of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
An In-Depth Comparative Guide to the Isomeric Purity Assessment of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different biological activities.[1] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[2] Therefore, the rigorous assessment of isomeric purity is a cornerstone of pharmaceutical development and quality control.
This guide provides a comprehensive comparison of modern analytical techniques for assessing the isomeric purity of a representative chiral molecule, this compound. This compound, possessing both a ketone and a thioether functional group, presents a valuable case study for selecting the most appropriate analytical strategy. We will delve into the causality behind experimental choices for each method, offering field-proven insights to ensure scientifically sound and reliable purity determinations.
The Subject Molecule: this compound
To ground our discussion, let's consider the structure of our target analyte. The key feature is the presence of a chiral center, which gives rise to two enantiomers (R and S). The accurate quantification of the ratio of these enantiomers, expressed as enantiomeric excess (ee), is our primary objective.[3]
-
Enantiomeric Excess (ee %) = |(% Major Enantiomer - % Minor Enantiomer)|
This guide will compare the following key analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Supercritical Fluid Chromatography (SFC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Vibrational Circular Dichroism (VCD)
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and versatile technique for enantiomeric separations in the pharmaceutical industry.[4][5] Its robustness and broad applicability make it the gold standard for purity assessment.
Principle of Operation
The direct separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP).[6] The CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient, non-covalent diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly popular due to their broad enantiorecognition capabilities for a wide range of compounds, including ketones.[8][9]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection : Begin with polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD, as they are effective for a wide range of chiral compounds.[7]
-
Mobile Phase Screening :
-
Normal Phase Mode : Screen with mixtures of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.[7]
-
For basic compounds, add a small amount of an amine modifier (e.g., 0.1% diethylamine). For acidic compounds, use an acidic modifier (e.g., 0.1% trifluoroacetic acid).[7]
-
-
Optimization :
-
If separation is observed, adjust the alcohol modifier percentage to optimize resolution and analysis time. Lowering the alcohol content generally increases retention and can improve resolution.
-
Test different alcohol modifiers (e.g., ethanol, n-propanol) as they can alter selectivity.
-
-
Detection : Utilize a UV detector set to a wavelength where the analyte has strong absorbance.
-
Quantification : Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers. The percent purity is determined by dividing the area of the desired enantiomer's peak by the total area of both peaks.
Caption: General workflow for chiral HPLC analysis.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental impact.[10] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[11]
Principle of Operation
Similar to HPLC, SFC relies on chiral stationary phases for separation. However, the mobile phase is a supercritical fluid (e.g., CO2) mixed with a small percentage of an organic modifier (co-solvent) like methanol or ethanol.[12] The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates without a loss of chromatographic efficiency. This results in separations that are typically 3 to 5 times faster than with HPLC.[12]
Experimental Protocol: Chiral SFC Method Development
-
Column Selection : The same CSPs used in HPLC are generally applicable to SFC.[12] Polysaccharide-based columns are a common starting point.
-
Mobile Phase : The primary mobile phase is supercritical CO2.
-
Co-solvent Screening : Screen various alcohol co-solvents (e.g., methanol, ethanol, isopropanol) at concentrations ranging from 5% to 40%.
-
System Parameters :
-
Back Pressure : Maintain a back pressure (e.g., 100-150 bar) to keep the CO2 in a supercritical state.
-
Temperature : Control the column temperature (e.g., 35-40 °C).
-
-
Optimization : Fine-tune the co-solvent percentage, gradient, flow rate, and back pressure to achieve optimal resolution.
-
Quantification : As with HPLC, use UV detection and integrate peak areas to determine the enantiomeric ratio.
Caption: General workflow for chiral SFC analysis.
Comparison of Chromatographic Methods
| Feature | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning with a CSP in a liquid mobile phase.[6] | Differential partitioning with a CSP in a supercritical fluid mobile phase.[11] |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes |
| Solvent Consumption | High (e.g., hexane, alcohols) | Low (primarily CO2, small % of alcohol co-solvent).[12] |
| Environmental Impact | Higher due to organic solvent use. | "Greener" due to CO2 use and reduced organic solvent waste.[10] |
| Pros | Highly versatile, robust, well-established, wide range of available CSPs.[4] | Very fast, reduced solvent cost, environmentally friendly.[10] |
| Cons | Slower analysis times, higher solvent cost and waste. | Higher initial instrument cost, less common in non-specialized labs. |
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity.[13]
Principle of Operation
The separation mechanism is analogous to chiral HPLC/SFC, but occurs in the gas phase. The sample is vaporized and transported by an inert carrier gas through a capillary column coated with a chiral stationary phase.[14] Derivatized cyclodextrins are commonly used as CSPs in GC, providing a chiral environment for the enantiomers to interact with differently, leading to separation.[14]
Experimental Protocol: Chiral GC
-
Assess Volatility : Determine if this compound is sufficiently volatile and thermally stable for GC analysis. If not, chemical derivatization may be required, although this adds complexity.
-
Column Selection : Choose a capillary column with a cyclodextrin-based CSP (e.g., Rt-βDEX).[14]
-
Injector and Detector : Use a split/splitless injector and a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.
-
Temperature Program : Develop a temperature gradient. Start at a lower temperature to allow the compounds to load onto the column, then ramp the temperature to elute the components.
-
Quantification : Calculate the enantiomeric excess from the peak areas in the resulting chromatogram.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can determine enantiomeric purity without chromatographic separation by making the enantiomers chemically non-equivalent.[16]
Principle of Operation
Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, a chiral auxiliary is added to the sample. There are two main approaches:
-
Chiral Derivatizing Agents (CDAs) : The enantiomers are reacted with a single enantiomer of a CDA (e.g., Mosher's acid) to form a covalent mixture of diastereomers. Diastereomers have distinct physical properties and thus different NMR spectra, allowing their signals to be resolved and integrated.
-
Chiral Solvating Agents (CSAs) : The enantiomers form weak, transient diastereomeric complexes with a CSA (e.g., (R)-1,1'-bi-2-naphthol).[17] This association induces small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification.[16][17]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation : Dissolve a known quantity of the analyte in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire Initial Spectrum : Run a standard ¹H NMR spectrum of the analyte to identify key proton signals. Protons close to the chiral center are most likely to show separation.
-
Add CSA : Add an enantiomerically pure CSA to the NMR tube.
-
Titration : Acquire spectra after incremental additions of the CSA to find the optimal concentration that provides baseline separation of a chosen signal for the two enantiomers.
-
Quantification : Carefully integrate the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio.[16]
Caption: Logic for resolving enantiomers using NMR with a CSA.
Vibrational Circular Dichroism (VCD)
While primarily a tool for determining absolute configuration, VCD is invaluable for confirming the identity of the major enantiomer, a crucial piece of information that chromatographic methods alone cannot provide.[13]
Principle of Operation
VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[18] Enantiomers produce mirror-image VCD spectra.[19] By comparing the experimentally measured VCD spectrum of an enantiomerically enriched sample to spectra predicted by ab initio or density functional theory (DFT) calculations for each enantiomer, the absolute configuration (R or S) of the major enantiomer can be unambiguously assigned.[1][20]
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation : Prepare a solution of the enantiomerically enriched sample in a suitable solvent (e.g., CDCl3) at a relatively high concentration (e.g., 0.1 M).[20]
-
Spectral Acquisition : Measure the VCD and standard IR spectra of the sample.
-
Computational Modeling :
-
Perform DFT calculations to predict the low-energy conformations of one enantiomer (e.g., the R-enantiomer).
-
Calculate the theoretical VCD and IR spectra for this enantiomer.
-
-
Comparison : Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer).
-
Assignment : A good match between the experimental and one of the calculated spectra confirms the absolute configuration of the enantiomer present in excess.[20]
Overall Comparison and Recommendations
| Method | Primary Use | Speed | Throughput | Information Provided | Key Advantage |
| Chiral HPLC | Quantitative Purity (ee%) | Moderate | High | Enantiomeric Ratio | Robustness and versatility.[4] |
| Chiral SFC | Quantitative Purity (ee%) | Very Fast | Very High | Enantiomeric Ratio | High speed and green chemistry.[10] |
| Chiral GC | Quantitative Purity (ee%) | Fast | High | Enantiomeric Ratio | High resolution for volatile compounds.[21] |
| NMR | Quantitative Purity (ee%) | Fast | Low | Enantiomeric Ratio | No separation needed; direct measurement.[16] |
| VCD | Absolute Configuration | Slow | Low | Absolute Configuration (R/S) | Unambiguous assignment of stereochemistry.[1][22] |
Choosing the Right Tool for the Job
-
For Routine Quality Control and High-Throughput Screening : Chiral SFC is the superior choice due to its incredible speed and lower solvent consumption.[12] If SFC is unavailable, Chiral HPLC remains the reliable workhorse.
-
For Volatile Analogs : Chiral GC should be considered if the molecule or a suitable derivative is volatile and thermally stable.
-
For Rapid, Low-Throughput Checks or Complex Mixtures : NMR with chiral auxiliaries can be very effective, especially when chromatographic method development is challenging or when a non-separative confirmation is needed.
-
For Definitive Stereochemical Assignment : When it is critical to know not just the purity but also which enantiomer is which (R or S), VCD is the definitive technique. It is often used in conjunction with a chromatographic method to provide a complete picture of isomeric identity and purity.
By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can design a robust and efficient analytical strategy for the isomeric purity assessment of this compound and other critical chiral molecules in the drug development pipeline.
References
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- PubMed. (2019). Applications of Chiral Supercritical Fluid Chromatography.
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- PubMed. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
Hazard Assessment and Waste Characterization
The foundational step in any chemical disposal plan is a thorough understanding of the material's hazards.[1] Lacking a specific Safety Data Sheet (SDS) for this exact compound, we must infer its properties from its constituent functional groups: a cyclobutyl ketone, an aromatic (phenyl) ring, and a thiomethyl (organosulfur) group.
Inferred Hazards and RCRA Classification:
| Hazard Class | Basis of Assessment | Implication for Disposal | RCRA Classification |
| Ignitability | Ketones, particularly those with lower molecular weights like Cyclobutyl methyl ketone (Flash Point: 29°C), are often flammable liquids.[2] | The waste must be handled as a flammable material, kept away from ignition sources, and stored in a grounded, bonded container.[3][4] | Ignitable Hazardous Waste (D001) |
| Irritant | Structurally related compounds such as Cyclobutyl phenyl ketone are classified as skin and eye irritants and may cause respiratory irritation.[5] A broader toxicological assessment of alkyl cyclic ketones confirms a potential for mild to moderate skin and eye irritation.[6] | Appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal to prevent contact. | N/A (Characteristic, not a listed code) |
| Organosulfur Compound | The thiomethyl group (-SCH₃) classifies this as an organosulfur compound. Combustion of such compounds can produce toxic sulfur oxides (SOx). | Open-air burning is strictly prohibited. The preferred disposal method is high-temperature incineration in a facility equipped with flue-gas scrubbing technology. | N/A (Characteristic, not a listed code) |
Based on this analysis, Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone waste must be managed as, at a minimum, a D001 Ignitable Hazardous Waste under RCRA regulations.
Personnel Safety and Engineering Controls
Prior to handling the waste, ensure all safety measures are in place to minimize exposure risk.
-
Engineering Controls : All handling of the chemical, including transfer to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Personal Protective Equipment (PPE) :
Waste Segregation and Containerization Protocol
Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliance.
Step 1: Select the Correct Waste Container The container must be in good condition, free of leaks or corrosion, and chemically compatible with the ketone.[7] A high-density polyethylene (HDPE) or glass container with a tight-fitting screw cap is appropriate. Do not use metal containers that may be susceptible to corrosion.
Step 2: Segregate the Waste Stream This waste stream must be kept separate. Never mix this compound waste with:
-
Oxidizing Agents : Ketones can react violently with strong oxidizers.
-
Strong Acids or Bases : To avoid potential reactions.
-
Aqueous Waste : Maintain a non-aqueous, organic solvent waste stream.
Step 3: Label the Waste Container Proper labeling is a strict regulatory requirement.[8] Before any waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (avoiding formulas or abbreviations).
-
A clear indication of the hazards (e.g., check boxes for "Ignitable" and "Irritant").
-
The name and contact information of the generating researcher or lab.
-
An accumulation start date (the date the first drop of waste enters the container).
Step-by-Step Disposal and Decontamination Workflow
The following workflow outlines the process from generation to final disposal, managed through your institution's Environmental Health & Safety (EHS) office.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
